molecular formula C14H28O B130844 Tetradecanal CAS No. 124-25-4

Tetradecanal

Cat. No.: B130844
CAS No.: 124-25-4
M. Wt: 212.37 g/mol
InChI Key: UHUFTBALEZWWIH-UHFFFAOYSA-N
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Description

Myristaldehyde, also known as 1-tetradecanal or CH3(CH2)12cho, belongs to the class of organic compounds known as fatty aldehydes. These are long chain aldehydes with a chain of at least 12 carbon atoms. Thus, myristaldehyde is considered to be a fatty aldehyde lipid molecule. Myristaldehyde exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Myristaldehyde has been detected in multiple biofluids, such as feces, saliva, and urine. Within the cell, myristaldehyde is primarily located in the membrane (predicted from logP) and cytoplasm. Myristaldehyde can be biosynthesized from tetradecane. Myristaldehyde is an amber, citrus peel, and dry tasting compound that can be found in a number of food items such as ceylon cinnamon, mandarin orange (clementine, tangerine), parsley, and lemon. This makes myristaldehyde a potential biomarker for the consumption of these food products. Myristaldehyde has been linked to the inborn metabolic disorders including celiac disease.
Tetradecanal is a long-chain fatty aldehyde that is tetradecane in which two hydrogens attached to a terminal carbon are replaced by an oxo group. It is found in coriander. It has a role as a bacterial metabolite and a plant metabolite. It is a long-chain fatty aldehyde and a 2,3-saturated fatty aldehyde. It derives from a hydride of a tetradecane.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradecanal
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InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h14H,2-13H2,1H3
Source PubChem
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InChI Key

UHUFTBALEZWWIH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCC=O
Source PubChem
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Molecular Formula

C14H28O
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DSSTOX Substance ID

DTXSID1021665
Record name Myristyl aldehyde
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Molecular Weight

212.37 g/mol
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Physical Description

Solid, colourless to pale yellow liquid/fatty, orris-like odour
Record name Tetradecanal
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Record name Myristaldehyde
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Boiling Point

166.00 °C. @ 24.00 mm Hg
Record name Tetradecanal
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Solubility

soluble inmost organic solvents; Insoluble in water, 1 ml in 1 ml of 80% alcohol (in ethanol)
Record name Myristaldehyde
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Density

0.825-0.830
Record name Myristaldehyde
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CAS No.

124-25-4
Record name Tetradecanal
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Record name TETRADECANAL
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Record name Tetradecanal
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Melting Point

30 °C
Record name Tetradecanal
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Central Role of Tetradecanal in Bacterial Bioluminescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial bioluminescence is a fascinating biological phenomenon involving the emission of light through a series of enzyme-catalyzed reactions. Central to this process is the long-chain aliphatic aldehyde, tetradecanal, which serves as a key substrate for the luciferase enzyme. This technical guide provides an in-depth exploration of the pivotal role of this compound, detailing its synthesis, utilization in the light-emitting reaction, and the regulatory mechanisms that govern its availability. We present quantitative data from key studies, detailed experimental protocols for relevant assays, and visual diagrams of the core biochemical pathways to offer a comprehensive resource for professionals in research and drug development.

Introduction

Bioluminescence in bacteria is orchestrated by the lux operon, which encodes the necessary enzymatic machinery for light production. The core reaction is catalyzed by luciferase (encoded by luxA and luxB), a flavin-dependent monooxygenase.[1] This enzyme utilizes reduced flavin mononucleotide (FMNH₂) and molecular oxygen to oxidize a long-chain aliphatic aldehyde, resulting in the emission of blue-green light, typically around 490 nm.[1][2] While several aldehydes can serve as substrates in vitro, extensive evidence points to this compound (also known as myristyl aldehyde) as the primary natural aldehyde used in vivo for this reaction.[3][4][5] The availability of this compound is a critical control point for the intensity and duration of light emission, making its synthesis and regulation a key area of study.

The Core Bioluminescent Reaction

The fundamental chemical transformation in bacterial bioluminescence involves three substrates: reduced flavin mononucleotide (FMNH₂), molecular oxygen (O₂), and a long-chain aliphatic aldehyde. The heterodimeric luciferase enzyme (LuxAB) catalyzes their conversion into oxidized flavin mononucleotide (FMN), the corresponding long-chain carboxylic acid, water, and light.[2]

The reaction proceeds through several key intermediates:

  • Luciferase binds FMNH₂ and reacts with O₂ to form a reactive C4a-peroxyflavin intermediate.[1][6]

  • This intermediate then reacts with this compound to form a C4a-peroxyhemiacetal.[1]

  • The decomposition of this unstable intermediate generates an excited state C4a-hydroxyflavin, which serves as the light emitter.[1][2]

  • As the excited state molecule relaxes to its ground state, it releases a photon of light. The final products are FMN, water, and myristic acid (tetradecanoic acid).[2]

Bioluminescence_Reaction Core Bacterial Bioluminescence Reaction FMNH2 FMNH₂ Luciferase Luciferase (LuxAB) FMNH2->Luciferase O2 O₂ Intermediate1 [Luciferase-FMNH₂-OOH] C4a-peroxyflavin O2->Intermediate1 This compound This compound (R-CHO) Intermediate2 [Luciferase-Flavin-Peroxyhemiacetal] This compound->Intermediate2 Luciferase->Intermediate1 Intermediate1->Intermediate2 Emitter Excited State Emitter [Luciferase-4a-hydroxyflavin]* Intermediate2->Emitter FMN FMN Emitter->FMN MyristicAcid Myristic Acid (R-COOH) Emitter->MyristicAcid H2O H₂O Emitter->H2O Light Light (hv) ~490 nm Emitter->Light

Core Bacterial Bioluminescence Reaction.

Biosynthesis and Recycling of this compound

The continuous supply of this compound is crucial for sustained luminescence and is managed by a dedicated pathway involving both synthesis and recycling.

De Novo Synthesis via the Fatty Acid Reductase Complex

This compound is synthesized from cellular fatty acid pools by the fatty acid reductase (FAR) complex. This multienzyme complex is encoded by the luxC, luxD, and luxE genes, which are part of the lux operon and are therefore co-induced with luciferase.[2][7] The synthesis is a three-step process:

  • Activation (LuxE): The acyl-ACP synthetase (LuxE) activates a free fatty acid (myristic acid) using ATP to form an acyl-AMP intermediate, which then reacts to form an acyl-thioester.[8]

  • Transfer (LuxD): The acyl-transferase (LuxD) transfers the acyl group.[8]

  • Reduction (LuxC): Finally, the acyl-CoA reductase (LuxC), a 54 kDa polypeptide, reduces the activated fatty acyl substrate to this compound in an NADPH-dependent reaction.[8][9]

The Recycling Pathway

The product of the luciferase reaction, myristic acid, is not a terminal waste product. Evidence from aldehyde mutants of Beneckea harveyi shows that this fatty acid can be efficiently recycled back into this compound.[3][4] This recycling is highly specific to the 14-carbon chain, further supporting this compound's role as the natural substrate.[3][4] This pathway allows the bacteria to sustain high levels of light output without continuously depleting their fatty acid pools.

Tetradecanal_Pathway This compound Synthesis and Recycling Pathway cluster_synthesis De Novo Synthesis cluster_luminescence Luminescence Reaction MyristicAcid_pool Myristic Acid Pool (C14:0) LuxE LuxE (Synthetase) MyristicAcid_pool->LuxE ATP Activated_Acid Acyl-Thioester LuxD LuxD (Transferase) Activated_Acid->LuxD LuxE->Activated_Acid LuxC LuxC (Reductase) LuxD->LuxC NADPH LuxC->Tetradecanal_out this compound Tetradecanal_in This compound Luciferase Luciferase (LuxAB) + FMNH₂ + O₂ Tetradecanal_in->Luciferase MyristicAcid_product Myristic Acid MyristicAcid_product->MyristicAcid_pool Recycling Luciferase->MyristicAcid_product Light Light Luciferase->Light

This compound Synthesis and Recycling Pathway.

Quantitative Analysis of Substrate Specificity and Reaction Kinetics

Quantitative studies have been essential in confirming the central role of this compound and understanding the efficiency of the enzymes involved.

Aldehyde and Fatty Acid Specificity

Experiments using aldehyde mutants of B. harveyi, which require an external supply of aldehyde or fatty acid to produce light, have demonstrated a strong preference for 14-carbon chain compounds. The addition of cyanide, which blocks respiration and enhances the recycling pathway, dramatically increases photon yields specifically when this compound or myristic acid is supplied, highlighting the specificity of the recycling system.[4]

Table 1: Effect of Cyanide on Photon Yields in B. harveyi Aldehyde Mutant M17 [4] (Data adapted from Ulitzur & Hastings, 1979. Values represent relative photon yields x 10¹¹)

Substrate AddedChain LengthPhoton Yield (-CN⁻)Photon Yield (+CN⁻)Fold Increase
Aldehyde 88.013.01.6x
1020.045.02.3x
125.020.04.0x
14 9.0 600.0 66.7x
168.017.02.1x
Fatty Acid 14 150.0 2400.0 16.0x
None-0.10.55.0x
Enzyme Kinetics

The purification and characterization of the enzymes in the FAR complex have provided key kinetic parameters. The acyl-CoA reductase component (LuxC) from Photobacterium phosphoreum shows a high specificity for NADPH.

Table 2: Kinetic Properties of Acyl-CoA Reductase (LuxC) [9]

ParameterValueConditions
Km for NADPH5 µMOptimal tetradecanoyl-CoA (5-10 µM)
Optimal Substrate Conc.5-10 µMTetradecanoyl-CoA
Molecular Weight (Subunit)58,000SDS-PAGE
Molecular Weight (Native)~200,000Indicates oligomeric structure

Experimental Methodologies

Studying the role of this compound involves several key experimental techniques, primarily focused on measuring light output and enzyme activity.

Protocol: In Vivo Bacterial Luciferase Assay

This protocol measures the light output from a bacterial culture, which is directly proportional to the activity of the entire bioluminescence pathway, including this compound synthesis.

Materials:

  • Bioluminescent bacterial strain

  • Appropriate liquid growth medium (e.g., SWC)

  • Opaque, sterile 96-well plates (white or black)

  • Plate-reading luminometer

  • Incubator shaker

Procedure:

  • Culture Preparation: Inoculate the bacterial strain into liquid medium and grow overnight in an incubator shaker at the appropriate temperature.

  • Subculturing: Dilute the overnight culture into fresh medium to an optical density (OD₆₀₀) of ~0.05-0.1.

  • Assay Plate Setup: Add 100-200 µL of the subculture into the wells of the opaque 96-well plate. Include wells with sterile medium as a negative control.[10]

  • Incubation: Incubate the plate at the optimal growth temperature. Measurements can be taken at various time points to generate a growth and luminescence curve.

  • Luminescence Measurement: Place the plate in a luminometer.[10] Set the integration time (typically 0.25-1 second per well) and measure the luminescence, expressed in Relative Light Units (RLU).[10]

  • Data Analysis: Correlate the RLU with cell density (OD₆₀₀) to determine the specific luminescence (RLU/OD).

Protocol: Fatty Acid Reductase Activity Assay

This assay directly measures the enzymatic activity responsible for producing this compound. It was developed for extracts of P. phosphoreum.[7]

Materials:

  • Bacterial cell extract

  • [³H]tetradecanoic acid (radiolabeled substrate)

  • Reaction buffer (containing ATP, NADPH, and other necessary cofactors)

  • Thin-layer chromatography (TLC) plates (e.g., silica gel)

  • Scintillation counter and fluid

  • Organic solvents for TLC and extraction (e.g., chloroform, methanol)

Procedure:

  • Cell Extract Preparation: Grow bacterial cells to the desired density, harvest by centrifugation, and lyse the cells (e.g., by sonication or French press) in a suitable buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the cell extract with the reaction buffer containing ATP, NADPH, and [³H]tetradecanoic acid.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period (e.g., 10-30 minutes). The amount of product should be linear with time and extract concentration in this window.[7]

  • Extraction: Stop the reaction and extract the lipids (including the [³H]this compound product) using an organic solvent like chloroform.

  • Chromatography: Spot the extracted lipids onto a TLC plate and develop the plate with an appropriate solvent system to separate the fatty acid, aldehyde, and alcohol.

  • Quantification: Scrape the silica corresponding to the aldehyde spot into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of this compound produced.

Experimental_Workflow Workflow for Fatty Acid Reductase Assay Start Start: Bacterial Culture Harvest Harvest & Lyse Cells Start->Harvest Reaction Enzymatic Reaction (Cell Extract + ATP/NADPH + [³H]Tetradecanoic Acid) Harvest->Reaction Extraction Lipid Extraction (Organic Solvent) Reaction->Extraction TLC Separation via TLC Extraction->TLC Quantify Scrape Aldehyde Spot & Quantify Radioactivity TLC->Quantify End End: Determine Enzyme Activity Quantify->End

Workflow for Fatty Acid Reductase Assay.

Conclusion

This compound is unequivocally the cornerstone aldehyde substrate in bacterial bioluminescence. Its synthesis is tightly controlled and integrated with the expression of luciferase through the lux operon. The existence of a highly specific recycling pathway underscores its importance and the metabolic efficiency of the luminescent system. For researchers and drug development professionals, understanding the synthesis and regulation of this compound offers potential targets for modulating bacterial light emission, which is widely used as a reporter system in various biological assays. The methodologies and data presented here provide a solid foundation for further investigation into this luminous biological process.

References

A Technical Guide to the Natural Sources of Tetradecanal in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecanal, also known as myristaldehyde, is a saturated long-chain fatty aldehyde found across the plant kingdom. As a plant metabolite, it functions as a volatile organic compound (VOC) involved in plant signaling and defense and is a constituent of many essential oils.[1][2][3] This technical guide provides an in-depth overview of the natural plant sources of this compound, its biosynthesis, and the methodologies for its extraction and quantification. The information is intended to support researchers and professionals in the fields of phytochemistry, drug discovery, and biotechnology in harnessing the potential of this bioactive compound.

Natural Occurrence of this compound in Plants

This compound has been identified in a diverse range of plant species, often as a component of their essential oils. Its concentration can vary significantly based on the species, the specific plant part, and the developmental stage.[4] The compound has been documented in plants such as Coriandrum sativum (Coriander), Trema orientalis, and Azadirachta indica (Neem).[4][5][6]

Quantitative Analysis of this compound in Various Plant Species

The following table summarizes the quantitative data available for this compound content in the essential oils of various plants. The primary method for identification and quantification in these studies is Gas Chromatography-Mass Spectrometry (GC-MS).

Plant SpeciesCommon NamePlant Part AnalyzedThis compound Content (% of Essential Oil)Reference(s)
Trema orientalisCharcoal TreeLeaves33.3%[6]
Coriandrum sativumCorianderLeaves17.86%[7][8]
Scrophularia subaphyllaAerial Parts0.24%[9]
Hamamelis virginianaWitch HazelLeaf0.05%[10]
Citrus sinensisSweet OrangePeel0.003% - 0.005%[10]
Cananga odorataYlang YlangFlower0.01% (CO2 Extract)[10]

Other notable plant sources where this compound has been identified, though quantitative data is less specific in the provided literature, include:

  • Atalantia species[4]

  • Passiflora foetida (Stinking Passionflower)[4]

  • Cucumis sativus (Cucumber)[4][5]

  • Eryngium foetidum[1]

  • Azadirachta indica (Neem)[5][6]

  • Crateva adansonii[2]

  • Ginger and Kumquat peel[5]

Biosynthesis and Biological Role

This compound is a plant metabolite derived from the reduction of myristic acid (tetradecanoic acid).[11] This conversion is a key step in fatty acid metabolism. In plants, long-chain aldehydes like this compound are involved in various physiological processes. They can act as signaling molecules in plant defense mechanisms, preparing nearby plants for potential insect attacks.[3] Furthermore, as volatile components, they contribute to the characteristic aroma of the plant and can play a role in attracting pollinators or repelling herbivores.[3][12]

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound from its fatty acid precursor, myristic acid, is a reductive process. The following diagram illustrates a simplified, putative pathway.

Tetradecanal_Biosynthesis MyristicAcid Myristic Acid (Tetradecanoic Acid) MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA Acyl-CoA Synthetase This compound This compound (Myristaldehyde) MyristoylCoA->this compound Acyl-CoA Reductase MyristylAlcohol Myristyl Alcohol (1-Tetradecanol) This compound->MyristylAlcohol Aldehyde Reductase

A putative biosynthetic pathway for this compound in plants.

Experimental Protocols: Extraction and Analysis

The isolation and quantification of this compound from plant sources require a systematic workflow, from sample preparation to analytical detection. The most common approach involves the extraction of volatile compounds to yield an essential oil, followed by chromatographic analysis.

General Experimental Workflow

The diagram below outlines the standard procedure for the extraction and analysis of this compound from plant tissues.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Harvest Plant Material Harvesting Dry Drying (Air or Freeze-Drying) Harvest->Dry Grind Grinding to Fine Powder Dry->Grind Extraction Hydro-distillation or Steam Distillation Grind->Extraction Separation Separation of Aqueous & Oil Phases Extraction->Separation DryingAgent Drying of Oil (e.g., Anhydrous Na2SO4) Separation->DryingAgent GCMS GC-MS Analysis DryingAgent->GCMS Identification Compound Identification (Mass Spectra Library) GCMS->Identification Quantification Quantification (Peak Area %) Identification->Quantification

Workflow for this compound extraction and analysis.
Detailed Methodology: Hydro-distillation and GC-MS

This section provides a detailed protocol based on methodologies commonly cited in phytochemical research for essential oil analysis.[7][8][9]

A. Plant Material Preparation:

  • Harvesting: Collect the desired plant part (e.g., leaves, flowers) at the appropriate developmental stage.

  • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight for 7-14 days, or until brittle. Alternatively, freeze-drying (lyophilization) can be used to better preserve volatile compounds.

  • Grinding: Mill the dried plant material into a coarse powder using a mechanical grinder.

B. Extraction via Hydro-distillation:

  • Place a known quantity (e.g., 100 g) of the powdered plant material into a round-bottom flask.

  • Add distilled water to the flask, typically in a 1:10 ratio (w/v) of plant material to water.

  • Assemble a Clevenger-type apparatus for distillation.

  • Heat the flask to boiling and continue the distillation for 3-4 hours, or until no more essential oil is collected.

  • Once cooled, carefully collect the oil layer from the condenser arm. The volume is recorded to calculate the yield.

  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed amber vial at 4°C until analysis.

C. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dilute the essential oil sample (e.g., 1 µL) in a suitable solvent like hexane or dichloromethane (e.g., 1 mL).

  • GC Conditions (Example):

    • Instrument: Agilent or Shimadzu GC-MS system.

    • Column: A non-polar capillary column such as HP-5MS or DB-5 (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

    • Carrier Gas: Helium, with a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold for 10 minutes.

    • Injection Volume: 1 µL (splitless or split mode).

  • MS Conditions (Example):

    • Ion Source: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230°C.

  • Compound Identification and Quantification:

    • Identify this compound by comparing its retention time and mass spectrum with those of a known standard.

    • Further confirm identity by matching the mass spectrum against established libraries such as NIST or Wiley.

    • Quantify the relative percentage of this compound by dividing its peak area by the total peak area of all identified compounds and multiplying by 100.

Conclusion

This compound is a widely distributed fatty aldehyde in the plant kingdom, with particularly high concentrations found in the essential oils of species like Trema orientalis and Coriandrum sativum. Its roles in plant defense and signaling make it a compound of interest for agricultural and ecological research. For drug development, essential oils rich in this compound may offer opportunities for novel therapeutic applications. The standardized protocols for hydro-distillation and GC-MS analysis provide a robust framework for researchers to explore and quantify this compound in new plant sources, paving the way for further investigation into its biological activities and potential uses.

References

An In-depth Technical Guide to the Biosynthesis Pathways of Tetradecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecanal, a C14 fatty aldehyde, is a crucial molecule in various biological processes, most notably as a substrate for bacterial luciferase in bioluminescence. Its biosynthesis is intrinsically linked to fatty acid metabolism, primarily involving the reduction of myristic acid or its activated coenzyme A derivative. This technical guide provides a comprehensive overview of the core biosynthesis pathways of this compound, detailing the enzymatic reactions, relevant quantitative data, and experimental protocols for its study. The guide is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development who are interested in understanding, quantifying, and manipulating the production of this important biomolecule.

Core Biosynthesis Pathway of this compound

The primary route for this compound biosynthesis involves the reduction of tetradecanoyl-CoA, the activated form of myristic acid. This conversion is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). The pathway can be summarized in two main steps:

  • Activation of Myristic Acid: Myristic acid, a common 14-carbon saturated fatty acid, is first activated to tetradecanoyl-CoA by a fatty acyl-CoA synthetase (FACS). This reaction requires ATP and coenzyme A (CoA).

  • Reduction of Tetradecanoyl-CoA: The activated fatty acid, tetradecanoyl-CoA, is then reduced to this compound by a fatty acyl-CoA reductase (FAR). This reaction is typically NADPH-dependent.[1][2]

The overall reaction can be depicted as follows:

Tetradecanal_Biosynthesis Myristic Acid Myristic Acid Tetradecanoyl-CoA Tetradecanoyl-CoA Myristic Acid->Tetradecanoyl-CoA Fatty Acyl-CoA Synthetase (FACS) ATP, CoA This compound This compound Tetradecanoyl-CoA->this compound Fatty Acyl-CoA Reductase (FAR) NADPH Acyl_CoA_Reductase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Reaction Mix Prepare Reaction Mix (Buffer, NADPH, Enzyme) Pre-incubate Pre-incubate at 30°C for 5 min Prepare Reaction Mix->Pre-incubate Initiate Reaction Initiate with Tetradecanoyl-CoA Pre-incubate->Initiate Reaction Monitor Absorbance Monitor A340 decrease Initiate Reaction->Monitor Absorbance Calculate Activity Calculate Specific Activity Monitor Absorbance->Calculate Activity GCMS_Workflow cluster_extraction Sample Preparation cluster_analysis GC-MS Analysis cluster_quantification Data Analysis Add IS Add Internal Standard Extract Extract with Ethyl Acetate Add IS->Extract Dry & Concentrate Dry and Concentrate Extract->Dry & Concentrate Inject Sample Inject into GC-MS Dry & Concentrate->Inject Sample Separate & Detect Separation and Detection Inject Sample->Separate & Detect Identify Peaks Identify Peaks Separate & Detect->Identify Peaks Quantify Quantify using Calibration Curve Identify Peaks->Quantify Luciferase_Assay cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis Prepare FMNH2 Prepare fresh FMNH2 Inject FMNH2 Inject FMNH2 to initiate Prepare FMNH2->Inject FMNH2 Mix Reagents Mix Buffer, Sample, Luciferase Mix Reagents->Inject FMNH2 Measure Light Measure Light Emission Inject FMNH2->Measure Light Quantify Quantify using Standard Curve Measure Light->Quantify Metabolic_Engineering Fatty Acid Synthesis Fatty Acid Synthesis Myristic Acid Myristic Acid Fatty Acid Synthesis->Myristic Acid Tetradecanoyl-CoA Tetradecanoyl-CoA Myristic Acid->Tetradecanoyl-CoA FACS This compound This compound Tetradecanoyl-CoA->this compound FAR Beta-Oxidation Beta-Oxidation Tetradecanoyl-CoA->Beta-Oxidation Overexpression Overexpression Overexpression->Fatty Acid Synthesis Increase Precursor Overexpression->Tetradecanoyl-CoA FACS Overexpression->this compound FAR Deletion Deletion Deletion->Beta-Oxidation Block Degradation

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tetradecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanal, also known as myristaldehyde, is a saturated fatty aldehyde with the chemical formula C₁₄H₂₈O.[1] It is a naturally occurring compound found in various plants, such as coriander, and is a key metabolite in certain bacteria.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, offering valuable data and experimental insights for professionals in research, and drug development.

Physical Properties of this compound

This compound is a colorless to pale yellow solid at room temperature, with a characteristic fatty, orris-like odor.[1] Its physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₂₈O[1]
Molecular Weight 212.37 g/mol [1]
Melting Point 23-30 °C[1]
Boiling Point 166 °C @ 24 mmHg[1]
Density 0.8278 g/cm³
Refractive Index 1.441
Solubility Insoluble in water; soluble in most organic solvents and 80% alcohol.[1]
Appearance Colorless to pale yellow solid or liquid.[1]
Odor Fatty, waxy, amber, incense, dry, citrus peel, musk.

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a long-chain aliphatic aldehyde. The presence of the carbonyl group makes it susceptible to both oxidation and reduction reactions.

Oxidation: this compound can be readily oxidized to its corresponding carboxylic acid, tetradecanoic acid (myristic acid). This reaction can be achieved using various oxidizing agents.

Reduction: Reduction of the aldehyde group yields the corresponding primary alcohol, 1-tetradecanol.

Stability: this compound is sensitive to air, heat, and light, which can promote oxidation. Therefore, it should be stored in a cool, dark, and inert environment.

Spectral Data

The following table summarizes the key spectral data for the characterization of this compound.

Spectral Data TypeKey FeaturesSource
Mass Spectrometry (EI-MS) Major fragments at m/z 82, 67, 68, 44, 56.[1]
Infrared (IR) Spectroscopy Characteristic C=O stretching vibration for an aldehyde.
¹H NMR Spectroscopy Aldehydic proton signal (δ ~9.7 ppm), signals for methylene and methyl protons.[1]
¹³C NMR Spectroscopy Carbonyl carbon signal (δ ~200 ppm), signals for aliphatic carbons.[1]

Experimental Protocols

Detailed methodologies for key experiments related to the physical and chemical properties of this compound are provided below.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.[2][3][4][5][6]

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[4]

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to about 15°C below the expected melting point.

  • Then, decrease the heating rate to approximately 1°C per minute.

  • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Boiling Point at Reduced Pressure

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. For high-boiling point liquids like this compound, distillation under reduced pressure is employed to prevent decomposition.[7][8][9][10]

Procedure:

  • Assemble a vacuum distillation apparatus.

  • Place a sample of this compound (approximately 5-10 mL) and a boiling chip in the distillation flask.

  • Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 24 mmHg).

  • Begin heating the distillation flask gently.

  • Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

Determination of Solubility (Shake-Flask Method)

Principle: The shake-flask method is a standard procedure to determine the equilibrium solubility of a substance in a given solvent.[11][12][13][14][15]

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Synthesis of this compound by Oxidation of 1-Tetradecanol

Principle: Primary alcohols can be oxidized to aldehydes using mild oxidizing agents like Pyridinium Chlorochromate (PCC).[16][17][18][19]

Procedure:

  • In a round-bottom flask, dissolve 1-tetradecanol in an anhydrous solvent such as dichloromethane.

  • Add Pyridinium Chlorochromate (PCC) to the solution while stirring.

  • Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether and filter it through a pad of silica gel to remove the chromium byproducts.

  • Evaporate the solvent from the filtrate to obtain crude this compound, which can be further purified by column chromatography.

Signaling Pathway and Experimental Workflows

Bacterial Bioluminescence Signaling Pathway

This compound is a key substrate in the light-emitting reaction of bioluminescent bacteria, such as Vibrio fischeri.[20][21][22][23][24] The pathway involves the oxidation of this compound and reduced flavin mononucleotide (FMNH₂) by the enzyme luciferase, resulting in the emission of light.

Bioluminescence_Pathway Fatty Acid Precursor Fatty Acid Precursor Fatty Acid Reductase Complex Fatty Acid Reductase Complex Fatty Acid Precursor->Fatty Acid Reductase Complex Reduction This compound This compound Fatty Acid Reductase Complex->this compound Luciferase Luciferase This compound->Luciferase FMNH2 FMNH2 FMNH2->Luciferase Light (490 nm) Light (490 nm) Luciferase->Light (490 nm) Oxidation Tetradecanoic Acid Tetradecanoic Acid Luciferase->Tetradecanoic Acid FMN FMN Luciferase->FMN H2O H2O Luciferase->H2O O2 O2 O2->Luciferase Property_Determination_Workflow cluster_synthesis Sample Preparation cluster_physical Physical Property Determination cluster_spectroscopic Spectroscopic Characterization Synthesis Synthesis of this compound (e.g., Oxidation of 1-Tetradecanol) Purification Purification (e.g., Column Chromatography) Synthesis->Purification Melting_Point Melting Point Determination (Capillary Method) Purification->Melting_Point Boiling_Point Boiling Point Determination (Vacuum Distillation) Purification->Boiling_Point Density Density Determination (Pycnometer/Hydrometer) Purification->Density Refractive_Index Refractive Index Determination (Refractometer) Purification->Refractive_Index Solubility Solubility Determination (Shake-Flask Method) Purification->Solubility NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR

References

Tetradecanal as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecanal, a C14 fatty aldehyde, is a significant plant metabolite involved in a range of biological processes, from serving as a volatile organic compound (VOC) in plant-insect interactions to potentially acting as a signaling molecule in plant defense and stress responses. This technical guide provides an in-depth overview of this compound in the plant kingdom, covering its biosynthesis, physiological roles, and the analytical methods used for its study. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in fields such as agriculture and drug development.

Introduction

This compound, also known as myristaldehyde, is a saturated long-chain fatty aldehyde.[1][2] It is recognized as a plant metabolite found in various species, including coriander (Coriandrum sativum) and fitweed (Eryngium foetidum).[1][2][3] As a volatile organic compound, this compound plays a crucial role in chemical ecology, particularly in mediating interactions between plants and insects. Its presence and concentration can be influenced by the plant's developmental stage and environmental stressors.[4][5] This guide consolidates current knowledge on this compound as a plant metabolite, offering a technical resource for its study and potential applications.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is intrinsically linked to fatty acid metabolism. The primary precursor for this compound is myristic acid (14:0), a common saturated fatty acid.[6][7] The key enzymatic step involves the reduction of a fatty acyl-CoA or fatty acyl-ACP (acyl carrier protein) derivative.

The proposed biosynthetic pathway for this compound is as follows:

  • De novo fatty acid synthesis in the plastids produces saturated C16 and C18 fatty acids. Through subsequent enzymatic action, myristoyl-ACP (14:0-ACP) is formed.

  • Formation of Myristoyl-CoA: Myristoyl-ACP is converted to myristoyl-CoA.

  • Reduction to this compound: A Fatty Acyl-CoA Reductase (FAR) enzyme catalyzes the reduction of myristoyl-CoA to this compound.[8][9][10] This reaction is dependent on a reducing agent, typically NADPH.[11] Some FARs may produce a fatty alcohol directly, while others, potentially involved in aldehyde biosynthesis, release the aldehyde as the final product.[8][12]

Figure 1: Proposed biosynthetic pathway of this compound in plants.

Physiological Roles of this compound

Role in Plant-Insect Interactions

This compound is a significant semiochemical in the communication between plants and insects. It can act as a kairomone, a chemical signal that benefits the receiver, in this case, herbivorous insects, by helping them locate host plants. For example, this compound has been shown to be an attractant for certain pest insects, such as the mirid bugs Apolygus lucorum and Adelphocorissuturalis.

Potential Role in Plant Stress Signaling

Aldehydes, as a class of molecules, are known to be involved in plant responses to both biotic and abiotic stress.[1][2][13] They are generated during lipid peroxidation, a common consequence of oxidative stress.[4] While high concentrations of aldehydes can be toxic, at lower concentrations, they can act as signaling molecules, upregulating defense-related genes and activating antioxidant responses.[1][2][14]

Although a specific signaling pathway for this compound has not been fully elucidated, it is plausible that it follows a general aldehyde signaling cascade. This may involve:

  • Perception: The volatile this compound may be perceived by receptors on the plant cell membrane.

  • Signal Transduction: This perception could trigger a downstream signaling cascade, potentially involving:

    • Calcium Influx: A rapid increase in cytosolic Ca2+ concentration is a common early event in plant defense signaling.[1][15][16]

    • MAPK Cascade Activation: Mitogen-activated protein kinase (MAPK) cascades are key signaling modules that transduce external stimuli into cellular responses, including the activation of defense genes.[17][18][19][20][21]

  • Gene Expression: The signaling cascade ultimately leads to the activation of transcription factors and the expression of stress-responsive genes, including those encoding aldehyde dehydrogenases (ALDHs) for detoxification and other defense-related proteins.[7][22][23][24][25]

Aldehyde_Signaling_Pathway This compound This compound (Biotic/Abiotic Stress) Receptor Membrane Receptor (Putative) This compound->Receptor Perception Ca_influx Ca²⁺ Influx Receptor->Ca_influx Activation Ca_sensors Ca²⁺ Sensors (CaM, CDPKs) Ca_influx->Ca_sensors Binding MAPKKK MAPKKK Ca_sensors->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation TF Transcription Factors MAPK->TF Activation Gene_Expression Stress-Responsive Gene Expression (e.g., ALDHs, Defense Proteins) TF->Gene_Expression Regulation HS_SPME_Workflow Start Start: Plant Sample Preparation 1. Sample Preparation (Weighing, placing in vial) Start->Preparation Equilibration 2. Equilibration (Heating the vial) Preparation->Equilibration Extraction 3. Headspace Extraction (Expose SPME fiber) Equilibration->Extraction Desorption 4. Thermal Desorption (Insert fiber into GC inlet) Extraction->Desorption Analysis GC-MS Analysis Desorption->Analysis EAG_Workflow Start Start: Insect Preparation 1. Antenna Preparation (Excise and mount on electrodes) Start->Preparation Stimulus 2. Stimulus Delivery (Puff of this compound vapor) Preparation->Stimulus Recording 3. Data Recording (Amplify and record signal) Stimulus->Recording Analysis 4. Response Analysis (Measure peak amplitude) Recording->Analysis End EAG Response Analysis->End Olfactometer_Workflow Start Start: Insect Setup 1. Olfactometer Setup (Y-tube with controlled airflow) Start->Setup Odor_Introduction 2. Odor Introduction (this compound vs. Control) Setup->Odor_Introduction Release 3. Insect Release (At the base of the Y-tube) Odor_Introduction->Release Observation 4. Behavioral Observation (Record choice of arm) Release->Observation Analysis 5. Data Analysis (Statistical test for preference) Observation->Analysis Result Behavioral Response (Attraction/Repulsion/No Choice) Analysis->Result

References

Myristaldehyde: A Technical Guide to its Discovery, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Myristaldehyde, also known as tetradecanal, is a 14-carbon saturated fatty aldehyde with significant roles in biochemistry, particularly as a key substrate in bacterial bioluminescence. Its discovery is intertwined with early investigations into light-emitting bacteria, and it has since been identified in a variety of natural sources, including plants and insects. This technical guide provides a comprehensive overview of the history, physicochemical properties, and key experimental protocols for the synthesis and isolation of myristaldehyde. Furthermore, it details its critical role in the Vibrio fischeri luciferase light emission system, a foundational process in the study of quorum sensing. The quantitative data, detailed methodologies, and pathway visualizations herein serve as a vital resource for professionals in research and drug development exploring the applications of long-chain aldehydes.

Discovery and History

The history of myristaldehyde is not marked by a single event of discovery but is closely linked to the scientific exploration of bacterial bioluminescence. In the late 19th century, researchers like Martinus Beijerinck and Bernhard Fischer began studying light-emitting bacteria.[1] Beijerinck first described Photobacterium fischeri in 1889, a species later renamed Vibrio fischeri.[1] While the general class of aldehydes was first isolated by German chemist Baron Von Liebig in 1835, the specific identification of myristaldehyde as a key component of a biological process came much later.[2]

In the 1960s, a renewed interest in the biochemistry of bioluminescence led to the investigation of the enzymatic components responsible for light production in Vibrio fischeri and Vibrio harveyi.[1] It was through this research that a long-chain fatty aldehyde was identified as a necessary substrate for the luciferase enzyme. Subsequent studies provided strong evidence that myristaldehyde is the primary natural aldehyde utilized in the bioluminescent reaction of these bacteria.[3] In experiments with dim aldehyde mutants of Vibrio harveyi, the addition of exogenous myristaldehyde was shown to stimulate light emission, cementing its crucial role in this biochemical pathway.[3]

Physicochemical Properties

Myristaldehyde is a white to pale yellow solid at room temperature with a characteristic fatty, orris-like odor.[4] Its long hydrocarbon chain renders it insoluble in water but soluble in most organic solvents.[4][5]

Table 1: Quantitative Physicochemical Data for Myristaldehyde

PropertyValueReferences
Molecular Formula C₁₄H₂₈O[6]
Molar Mass 212.37 g/mol [6]
Melting Point 26-36 °C[4][7]
Boiling Point 166 °C at 24 mmHg[7]
Density 0.825 - 0.830 g/cm³ at 20°C[5][7]
Refractive Index 1.438 - 1.445[5]
Solubility in Water Insoluble[5]
Flash Point 121.5 °C[4]

Natural Occurrence

Myristaldehyde is found across different biological kingdoms, where it serves various functions.

  • Bacteria: It is most famously produced by bioluminescent bacteria of the Vibrio genus, such as Vibrio fischeri, where it is a substrate for the luciferase enzyme.[3][8]

  • Plants: The compound has been identified as a component of the essential oils of several plants, including coriander (Coriandrum sativum), cucumber (Cucumis sativus), ginger, and kumquat peel.[3][4][5][6]

  • Insects: It has been identified as a pheromone component for the Neotropical brown stink bug, Euschistus heros.[3]

Experimental Protocols

Synthesis of Myristaldehyde via Reduction of Myristic Acid

Myristaldehyde can be industrially prepared through the reduction of its corresponding carboxylic acid, myristic acid.[4][6] This protocol describes a general two-step process: first, the isolation of the precursor myristic acid from a natural source (nutmeg), followed by its reduction to myristaldehyde.

Step 1: Isolation and Hydrolysis of Trimyristin to Myristic Acid

This protocol is adapted from established methods for the saponification of trimyristin, a triglyceride abundant in nutmeg.[8]

  • Materials:

    • Pure Trimyristin (100 g)

    • 10% Sodium Hydroxide (NaOH) solution (200 mL)

    • 20% Hydrochloric Acid (HCl) (100 mL)

    • Deionized Water

    • 2 L Round-bottom flask

    • Steam bath

    • Large beaker

    • Steam-jacketed funnel (optional)

  • Procedure:

    • Reaction Setup: In a 2 L round-bottom flask, combine 100 g of pure trimyristin with 200 mL of 10% NaOH solution.[8]

    • Saponification: Heat the mixture on a steam bath for approximately two hours, with frequent agitation, until the trimyristin is fully emulsified. Dilute the mixture with 300 mL of water and continue heating for another 30 minutes until the solution is nearly clear, indicating the completion of saponification.[8]

    • Acidification: While hot, carefully pour the soap solution into a large beaker containing 600 mL of hot water and 100 mL of 20% HCl.[8]

    • Purification of Crude Acid: The myristic acid will separate as an oily layer. Pass a gentle stream of steam into the mixture for about 15 minutes to ensure the complete decomposition of any remaining sodium salt.[9]

    • Isolation and Drying: Allow the mixture to cool completely, permitting the myristic acid to solidify. Collect the solid acid and wash it thoroughly with cold water. The product can be dried by filtering through paper in a steam-jacketed funnel. The typical yield is 84-90 g (89-95% of the theoretical amount).[8]

Step 2: Reduction of Myristic Acid to Myristaldehyde

The reduction of carboxylic acids to aldehydes can be achieved using various reducing agents. A common laboratory method involves the use of lithium aluminium hydride (LAH), although this requires careful control to prevent over-reduction to the alcohol.[10] More selective reagents or methods, such as activation followed by reduction with a milder hydride source, are often preferred.[11]

  • Materials:

    • Myristic Acid (from Step 1)

    • Lithium Aluminium Hydride (LiAlH₄) or a suitable selective reducing agent (e.g., diisobutylaluminium hydride - DIBAL-H)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Dry ice/acetone bath

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for chromatography

  • Procedure (General Outline using a selective reducing agent):

    • Reaction Setup: Dissolve the purified myristic acid in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon) in a flask equipped with a magnetic stirrer.

    • Cooling: Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to control the reactivity.

    • Addition of Reducing Agent: Slowly add a stoichiometric amount of a selective reducing agent (e.g., DIBAL-H) to the cooled solution. The reaction progress should be monitored by a suitable technique, such as Thin-Layer Chromatography (TLC).

    • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable reagent (e.g., methanol, followed by water or a saturated solution of Rochelle's salt).

    • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with dilute acid, water, and brine.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purification: Purify the resulting crude myristaldehyde by column chromatography on silica gel to yield the pure product.

General Protocol for Isolation from Natural Sources

This protocol outlines a general workflow for the isolation of myristaldehyde from plant material, such as coriander leaves, where it is a component of the essential oil.[3]

  • Materials:

    • Fresh or dried plant material (e.g., coriander leaves)

    • Organic solvent for extraction (e.g., hexane, diethyl ether)

    • Soxhlet apparatus or steam distillation equipment

    • Rotary evaporator

    • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

    • Preparative chromatography system (e.g., HPLC)

  • Procedure:

    • Extraction: Extract the volatile compounds from the plant material. This can be achieved through solvent extraction using a Soxhlet apparatus or through steam distillation.[3]

    • Concentration: Concentrate the resulting extract or essential oil under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

    • Analysis: Analyze the crude extract using GC-MS to identify the presence and relative abundance of myristaldehyde.

    • Purification: Isolate myristaldehyde from the other components of the extract using a suitable preparative chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate column and mobile phase.[3]

    • Characterization: Confirm the identity and purity of the isolated myristaldehyde using spectroscopic methods (e.g., NMR, IR, and MS).

Signaling Pathways and Biological Roles

The most well-characterized biological role of myristaldehyde is as a substrate in the bacterial bioluminescence pathway, a process regulated by quorum sensing.[12] It is also an intermediate in fatty acid metabolism.[12]

Bacterial Bioluminescence in Vibrio fischeri

In Vibrio fischeri and other luminous bacteria, light production is catalyzed by the enzyme luciferase, encoded by the lux operon. The reaction involves the oxidation of a long-chain fatty aldehyde (myristaldehyde) and reduced flavin mononucleotide (FMNH₂).[12]

The overall reaction is: FMNH₂ + O₂ + R-CHO → FMN + R-COOH + H₂O + Light (~490 nm) Where R-CHO is myristaldehyde. The aldehyde is generated from myristic acid by a fatty acid reductase complex, encoded by the luxC, luxD, and luxE genes.[13]

Bacterial_Bioluminescence Myristic_Acid Myristic Acid Myristoyl_ACP Myristoyl-ACP Myristic_Acid->Myristoyl_ACP ACP Ligase Myristaldehyde Myristaldehyde (R-CHO) Myristoyl_ACP->Myristaldehyde Luciferase Luciferase (LuxAB) Myristaldehyde->Luciferase Myristic_Acid_Product Myristic Acid (R-COOH) Fatty_Acid_Reductase Fatty Acid Reductase (LuxCDE) Luciferase->Myristic_Acid_Product Oxidation FMN FMN Luciferase->FMN Light Light (~490 nm) Luciferase->Light H2O H₂O Luciferase->H2O FMNH2 FMNH₂ FMNH2->Luciferase O2 O₂ O2->Luciferase ATP_NADPH ATP, NADPH ATP_NADPH->Fatty_Acid_Reductase

Bacterial bioluminescence pathway involving myristaldehyde.

Experimental and Logical Workflows

The study and utilization of myristaldehyde involve distinct workflows for its synthesis from precursors and its isolation from natural products.

Experimental_Workflow cluster_synthesis Synthesis Pathway cluster_isolation Isolation Pathway Trimyristin Trimyristin (from Nutmeg) Saponification Saponification (NaOH, Heat) Trimyristin->Saponification Myristic_Acid_S Myristic Acid Saponification->Myristic_Acid_S Reduction Chemical Reduction (e.g., DIBAL-H) Myristic_Acid_S->Reduction Myristaldehyde_S Crude Myristaldehyde Reduction->Myristaldehyde_S Purification Purification (Column Chromatography) Myristaldehyde_S->Purification Natural_Source Natural Source (e.g., Coriander) Extraction Extraction (e.g., Steam Distillation) Natural_Source->Extraction Crude_Extract Crude Essential Oil Extraction->Crude_Extract Myristaldehyde_I Crude Myristaldehyde Crude_Extract->Myristaldehyde_I Fractionation Myristaldehyde_I->Purification Analysis Analysis & Characterization (GC-MS, NMR) Purification->Analysis Pure_Myristaldehyde Pure Myristaldehyde Analysis->Pure_Myristaldehyde

Workflow for the synthesis and isolation of myristaldehyde.

Conclusion

Myristaldehyde stands as a molecule of historical and ongoing scientific interest. From its foundational role in elucidating the mechanisms of bacterial bioluminescence and quorum sensing to its presence as a natural product in various species, it continues to be a relevant subject of study. The protocols and data presented in this guide offer a technical foundation for researchers and professionals in drug development, facilitating further investigation into the biological activities and potential applications of myristaldehyde and related long-chain fatty aldehydes. Its role in metabolic and signaling pathways suggests that further exploration may uncover novel applications in pharmacology and biotechnology.

References

The Role of Tetradecanal in Lipid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanal, also known as myristaldehyde, is a 14-carbon saturated fatty aldehyde that serves as a critical intermediate in lipid metabolism.[1][2] As the reduced form of myristic acid (tetradecanoic acid), it sits at a metabolic crossroads, participating in both anabolic and catabolic pathways.[2][3] While historically viewed as a simple metabolic intermediate, emerging evidence suggests that this compound and other long-chain fatty aldehydes may also function as signaling molecules, influencing a variety of cellular processes.[4][5] This technical guide provides a comprehensive overview of the role of this compound in lipid metabolism, including its biochemical pathways, regulatory mechanisms, and potential as a therapeutic target. We present quantitative data from key studies, detailed experimental protocols, and visual representations of the core concepts to facilitate a deeper understanding for researchers and professionals in drug development.

Core Concepts: Biosynthesis, Metabolism, and Signaling Roles of this compound

This compound is intrinsically linked to fatty acid metabolism, serving as a key node between fatty acyl-CoA and fatty acid pools. Its cellular concentration is tightly regulated by the coordinated action of biosynthetic and catabolic enzymes.

Biosynthesis of this compound

The primary route for this compound biosynthesis is the reduction of its corresponding fatty acyl-CoA, tetradecanoyl-CoA (also known as myristoyl-CoA).[4][6] This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs).[7] In mammals, two main FAR enzymes, FAR1 and FAR2, have been identified.[7] These enzymes are localized to the peroxisome and utilize NADPH as a cofactor to reduce the fatty acyl-CoA to a fatty aldehyde.[7]

While detailed kinetic data for FARs with tetradecanoyl-CoA as a specific substrate are limited, studies on their substrate specificity have shown a preference for C16 and C18 saturated and unsaturated fatty acids.[7] However, activity with C14 fatty acyl-CoAs has been observed, suggesting that tetradecanoyl-CoA is a viable substrate for these enzymes.[8]

Metabolism of this compound

The primary metabolic fate of this compound is its oxidation to myristic acid. This reaction is catalyzed by fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2.[5][9] FALDH is a microsomal enzyme that exhibits a preference for long-chain fatty aldehydes (C14-C18).[5] This oxidation is a critical detoxification step, as the accumulation of reactive fatty aldehydes can be cytotoxic.[5]

The expression of the ALDH3A2 gene is regulated by the peroxisome proliferator-activated receptor alpha (PPARα), a key transcription factor in lipid metabolism.[10] This suggests a feedback mechanism where the products of fatty acid metabolism can influence the clearance of their aldehyde precursors.

Myristic acid, the product of this compound oxidation, can then enter various metabolic pathways. It can be activated to myristoyl-CoA and undergo β-oxidation for energy production, be elongated to form longer-chain fatty acids, or be incorporated into complex lipids such as triglycerides and phospholipids.[1][11]

Signaling Roles of this compound and Other Fatty Aldehydes

Beyond their role as metabolic intermediates, there is growing evidence that long-chain fatty aldehydes, including this compound, can function as signaling molecules.[4][5] They have been shown to modulate several key cellular processes:

  • Apoptosis: At micromolar concentrations, long-chain fatty aldehydes can induce apoptosis in various cell types.[5] This may be mediated through the activation of stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][4]

  • Cytoskeletal Organization: Fatty aldehydes have been observed to cause changes in cell morphology, including cell rounding and detachment, suggesting an impact on the cytoskeleton.[4]

  • Protein Kinase C (PKC) Activation: While not directly shown for this compound, structurally related phorbol esters like 12-O-tetradecanoylphorbol 13-acetate (TPA) are potent activators of PKC.[1][4][10] Activation of PKC can, in turn, influence a wide range of downstream signaling cascades, including the MAPK pathways.[1]

The precise mechanisms by which this compound exerts these signaling effects are still under investigation, but it is plausible that its reactive aldehyde group allows it to form adducts with proteins and other macromolecules, thereby altering their function.[4]

Quantitative Data on this compound and Myristic Acid Metabolism

The following tables summarize quantitative data from studies on the metabolism of myristic acid, the oxidized product of this compound. This data provides insights into the metabolic fate of the carbon skeleton derived from this compound.

ParameterMyristic Acid (C14:0)Palmitic Acid (C16:0)Reference
Cellular Uptake (4h) 86.9 ± 0.9%68.3 ± 5.7%[1]
Incorporation into Cellular Lipids (4h) 33.4 ± 2.8%34.9 ± 9.3%[1]
Incorporation into Cellular Triglycerides (30 min) 7.4 ± 0.9%3.6 ± 1.9%[1]
β-Oxidation (4h) 14.9 ± 2.2%2.3 ± 0.6%[1]
Chain Elongation (12h) 12.2 ± 0.8% (to Palmitic Acid)5.1 ± 1.3% (to Stearic Acid)[1]

Table 1: Comparative Metabolism of Myristic Acid and Palmitic Acid in Cultured Rat Hepatocytes. Data represents the percentage of initial radiolabeled fatty acid metabolized.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in lipid metabolism.

Protocol 1: Measurement of Fatty Aldehyde Dehydrogenase (FALDH) Activity

This protocol is adapted from methods using fluorescently labeled substrates to measure FALDH activity in cell lysates.

Materials:

  • Cell lysate

  • Assay Buffer: 50 mM sodium pyrophosphate, pH 8.1, containing 2 mM DTT and 0.5 mM EDTA

  • Substrate: 7-methoxy-1-naphthaldehyde (MONAL-71)

  • Co-substrate: NAD+

  • Fluorometer

Procedure:

  • Prepare cell lysates by homogenizing cells or tissues in an appropriate buffer.

  • Dilute the cell lysate in the Assay Buffer to a final protein concentration of 0.1-2 mg/mL in the cuvette.

  • To a fluorometer cuvette, add the diluted cell lysate.

  • Add the substrate, MONAL-71, to a final concentration of 4-5 µM.

  • Initiate the reaction by adding NAD+ to a final concentration of 100 µM.

  • Immediately measure the increase in fluorescence over time at an excitation wavelength of 320 nm and an emission wavelength of 460 nm.

  • Calculate the reaction rate from the linear portion of the fluorescence curve.

  • Use a purified reaction product (7-methoxy-1-naphthoic acid) at a known concentration as an internal standard to determine the absolute reaction rate.

  • Express FALDH activity as nmol of product formed per minute per mg of protein.[12]

Protocol 2: Lipidomics Analysis of this compound-Treated Cells

This protocol provides a general workflow for analyzing changes in the lipidome of cultured cells after treatment with this compound, using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cultured cells

  • This compound

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for different lipid classes

  • LC-MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and for different time points. Include a vehicle-only control.

  • Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Scrape the cells into a solvent mixture (e.g., chloroform:methanol 2:1, v/v).

    • Add internal standards for the lipid classes of interest.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.

    • Inject the sample onto a suitable LC column (e.g., C18 reversed-phase) for separation of lipid species.

    • Perform mass spectrometric analysis using either targeted (e.g., multiple reaction monitoring) or untargeted (e.g., full scan) methods to identify and quantify different lipid species.[11][13][14]

  • Data Analysis:

    • Process the raw LC-MS data using appropriate software to identify and quantify lipid species based on their mass-to-charge ratio and fragmentation patterns.

    • Normalize the data to the internal standards.

    • Perform statistical analysis to identify significant changes in lipid levels between this compound-treated and control cells.

Protocol 3: Measurement of Fatty Acyl-CoA Reductase (FAR) Activity

This protocol describes a method to measure FAR activity in cell lysates using a radiolabeled substrate.

Materials:

  • Cell lysate (from cells overexpressing the FAR enzyme of interest)

  • Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.4

  • Substrate: [1-14C]Tetradecanoyl-CoA

  • Cofactor: NADPH

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare cell lysates from cells expressing the FAR enzyme.

  • In a reaction tube, combine the cell lysate with the Assay Buffer.

  • Add NADPH to a final concentration of 1 mM.

  • Initiate the reaction by adding [1-14C]Tetradecanoyl-CoA to a final concentration of 10-50 µM.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Extract the lipids with an organic solvent (e.g., hexane). The product, [1-14C]this compound, will partition into the organic phase, while the unreacted [1-14C]Tetradecanoyl-CoA will remain in the aqueous phase.

  • Transfer the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

  • Express FAR activity as nmol of product formed per minute per mg of protein.

Visualizing the Role of this compound in Lipid Metabolism

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Tetradecanal_Metabolism Tetradecanoyl_CoA Tetradecanoyl-CoA This compound This compound Tetradecanoyl_CoA->this compound Fatty Acyl-CoA Reductase (FAR) + NADPH Myristic_Acid Myristic Acid This compound->Myristic_Acid Fatty Aldehyde Dehydrogenase (FALDH) + NAD+ Beta_Oxidation β-Oxidation (Energy Production) Myristic_Acid->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis (Triglycerides, Phospholipids) Myristic_Acid->Lipid_Synthesis Chain_Elongation Chain Elongation Myristic_Acid->Chain_Elongation

Caption: Metabolic pathway of this compound.

Tetradecanal_Signaling This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Activation? MAPK_Pathway MAPK Pathway (ERK, JNK, p38) This compound->MAPK_Pathway Activation PKC->MAPK_Pathway Modulation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cytoskeletal_Rearrangement Cytoskeletal Rearrangement MAPK_Pathway->Cytoskeletal_Rearrangement

Caption: Potential signaling roles of this compound.

Lipidomics_Workflow Cell_Culture 1. Cell Culture and Treatment Lipid_Extraction 2. Lipid Extraction Cell_Culture->Lipid_Extraction with this compound LC_MS 3. LC-MS Analysis Lipid_Extraction->LC_MS + Internal Standards Data_Analysis 4. Data Analysis LC_MS->Data_Analysis Raw Data Result Lipid Profile Changes Data_Analysis->Result Statistical Analysis

Caption: Experimental workflow for lipidomics analysis.

Conclusion

This compound is a multifaceted molecule with a significant role in lipid metabolism. It serves as a key intermediate in the conversion of fatty acyl-CoAs to fatty acids and is implicated in broader cellular signaling pathways. Understanding the enzymes that regulate its synthesis and degradation, as well as its downstream effects on lipid profiles and cellular processes, is crucial for elucidating its role in health and disease. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the potential of this compound and its metabolic pathways as targets for therapeutic intervention in metabolic and other diseases. The continued development of advanced analytical techniques, such as lipidomics, will undoubtedly shed more light on the intricate roles of this and other fatty aldehydes in cellular physiology and pathology.

References

Myristyl Aldehyde (Tetradecanal) as a Pheromone Component: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl aldehyde, systematically known as tetradecanal, is a saturated fatty aldehyde that plays a crucial role as a minor but significant component in the sex pheromone blends of several insect species, particularly within the Lepidoptera order. While often overshadowed by more abundant unsaturated aldehydes and acetates, the presence and precise ratio of myristyl aldehyde can be critical for eliciting specific up-close courtship and mating behaviors in males. This technical guide provides an in-depth overview of the biosynthesis, signaling, and experimental analysis of myristyl aldehyde as a pheromone component, with a focus on the well-studied tobacco budworm moth, Heliothis virescens.

Biosynthesis of Myristyl Aldehyde in Moths

The biosynthesis of myristyl aldehyde in moths is believed to follow the general pathway for Type I sex pheromones, which originates from fatty acid metabolism. This process is primarily regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1] The proposed pathway involves the de novo synthesis of palmitic acid (a C16 fatty acid), followed by a cycle of chain shortening to produce myristic acid (a C14 fatty acid). Subsequent reduction and oxidation steps yield myristyl aldehyde.

While the specific enzymes for each step in myristyl aldehyde synthesis are not fully elucidated, the general enzymatic classes involved are well-established. For unsaturated pheromone components in Heliothis virescens, a Δ11-desaturase is a key enzyme.[2] It is plausible that a similar, yet-to-be-identified, enzymatic machinery is responsible for the production of saturated aldehydes like myristyl aldehyde.

G cluster_0 Fatty Acid Synthesis cluster_1 Chain Shortening cluster_2 Terminal Modification Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Malonyl-CoA->Fatty Acid Synthase (FAS) Palmitoyl-CoA (C16) Palmitoyl-CoA (C16) Fatty Acid Synthase (FAS)->Palmitoyl-CoA (C16) Myristoyl-CoA (C14) Myristoyl-CoA (C14) Palmitoyl-CoA (C16)->Myristoyl-CoA (C14) β-oxidation Myristoyl Alcohol Myristoyl Alcohol Myristoyl-CoA (C14)->Myristoyl Alcohol Fatty Acyl-CoA Reductase (FAR) Myristyl Aldehyde (this compound) Myristyl Aldehyde (this compound) Myristoyl Alcohol->Myristyl Aldehyde (this compound) Alcohol Dehydrogenase/Oxidase

Proposed biosynthetic pathway of myristyl aldehyde in moths.

Olfactory Signaling of Myristyl Aldehyde

The perception of myristyl aldehyde, like other pheromone components, begins at the insect's antenna. The process involves a series of steps from the initial binding of the molecule to its final integration in the brain, leading to a behavioral response.

Volatile myristyl aldehyde molecules enter the sensillar lymph through pores in the cuticle of the olfactory sensilla.[3] Within the lymph, they are bound by Pheromone Binding Proteins (PBPs), which solubilize the hydrophobic aldehyde and transport it to the olfactory receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs).[4] Insect ORs are ligand-gated ion channels that form a heteromeric complex consisting of a specific OR subunit and a highly conserved co-receptor (Orco).[5][6] The binding of myristyl aldehyde to its specific OR subunit is thought to induce a conformational change, opening the ion channel and leading to the depolarization of the ORN.[7] This generates an action potential that travels down the axon of the ORN to the antennal lobe of the brain, where the information is processed, ultimately leading to a behavioral response.

G Myristyl Aldehyde Myristyl Aldehyde PBP PBP Myristyl Aldehyde->PBP Binding in Sensillar Lymph OR-Orco Complex OR-Orco Complex PBP->OR-Orco Complex Transport to ORN Dendrite Ion Channel Opening Ion Channel Opening OR-Orco Complex->Ion Channel Opening Conformational Change ORN Depolarization ORN Depolarization Ion Channel Opening->ORN Depolarization Cation Influx Action Potential Action Potential ORN Depolarization->Action Potential Signal to Antennal Lobe Signal to Antennal Lobe Action Potential->Signal to Antennal Lobe Behavioral Response Behavioral Response Signal to Antennal Lobe->Behavioral Response

Olfactory signaling pathway for myristyl aldehyde perception.

Quantitative Data

Myristyl aldehyde is typically a minor component in the pheromone blends of moths. In Heliothis virescens, it constitutes a small but vital percentage of the overall aldehyde composition.

Pheromone ComponentMean Percentage in Volatiles (%)
This compound (Myristyl Aldehyde) 13.0 [8]
(Z)-9-tetradecenal18.1[8]
Hexadecanal7.3[8]
(Z)-7-hexadecenal0.6[8]
(Z)-9-hexadecenal1.0[8]
(Z)-11-hexadecenal60.0[8]

Table 1: Composition of the volatile sex pheromone of Heliothis virescens females.

The behavioral significance of myristyl aldehyde is demonstrated in bioassays where its removal from the synthetic blend affects specific male reproductive behaviors.

Behavioral ParameterSix-Component BlendBlend without this compound
Number of male reorientationsNo significant differenceSignificantly affected[8]

Table 2: Effect of this compound on the close-range reproductive behavior of male Heliothis virescens.

Experimental Protocols

Pheromone Collection from Calling Females

This protocol describes the collection of airborne pheromones from female moths for subsequent analysis.[9]

Materials:

  • Glass chamber for holding females

  • Charcoal-filtered, humidified air source

  • Adsorbent tube (e.g., containing Tenax® TA)

  • Vacuum pump

  • Flowmeter

Procedure:

  • Place virgin female moths of the appropriate age and physiological state into the glass chamber.

  • Draw charcoal-filtered and humidified air through the chamber at a controlled flow rate (e.g., 1 L/min).

  • The air exiting the chamber is passed through an adsorbent tube to trap the volatile pheromones.

  • Collection is typically performed during the scotophase (dark period) when females are actively calling.

  • After the collection period, the trapped compounds are eluted from the adsorbent using a suitable solvent (e.g., hexane) or analyzed directly via thermal desorption.

G Air Source Air Source Charcoal Filter Charcoal Filter Air Source->Charcoal Filter Humidifier Humidifier Charcoal Filter->Humidifier Glass Chamber with Moths Glass Chamber with Moths Humidifier->Glass Chamber with Moths Adsorbent Tube Adsorbent Tube Glass Chamber with Moths->Adsorbent Tube Flowmeter Flowmeter Adsorbent Tube->Flowmeter Vacuum Pump Vacuum Pump Flowmeter->Vacuum Pump

Workflow for aerial collection of moth pheromones.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard method for separating, identifying, and quantifying the components of a pheromone blend.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for separating fatty aldehydes (e.g., DB-5ms)

  • Helium carrier gas

Procedure:

  • Inject the pheromone extract into the GC inlet.

  • The sample is vaporized and carried by the helium gas through the capillary column.

  • The column separates the different components based on their volatility and interaction with the stationary phase.

  • As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

  • The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to a library of known spectra and synthetic standards.

  • Quantification is achieved by comparing the peak area of each component to that of an internal standard of known concentration.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect's antenna to an odorant stimulus.[10]

Materials:

  • Dissected insect antenna

  • Micromanipulators

  • Glass capillary electrodes filled with saline solution

  • Amplifier

  • Data acquisition system

  • Odor delivery system

Procedure:

  • The insect is immobilized, and an antenna is excised.

  • The antenna is mounted between two glass capillary electrodes.

  • A continuous stream of humidified, charcoal-filtered air is passed over the antenna.

  • A puff of air containing a known concentration of myristyl aldehyde is introduced into the airstream.

  • The change in the electrical potential across the antenna (the EAG response) is amplified and recorded.

  • Dose-response curves can be generated by presenting the antenna with a range of myristyl aldehyde concentrations.

Behavioral Bioassays

Behavioral assays are essential for determining the biological function of a pheromone component.[11]

Setup:

  • Wind tunnel

  • Controlled lighting, temperature, and humidity

  • Odor source (e.g., a rubber septum impregnated with the synthetic pheromone blend)

  • Video recording equipment

Procedure:

  • Male moths are released at the downwind end of the wind tunnel.

  • The synthetic pheromone blend (with and without myristyl aldehyde) is released from the upwind end.

  • The flight behavior of the males towards the odor source is observed and recorded.

  • Key behaviors to score include: taking flight, upwind flight, casting and surging, landing on the source, and attempting copulation.

  • Statistical analysis is used to compare the behavioral responses to the different pheromone blends.

Conclusion

Myristyl aldehyde, though a minor component, is an integral part of the chemical communication system in several moth species. Its presence is crucial for fine-tuning the male's behavioral response during the final stages of mating. Further research is needed to fully elucidate the specific enzymes involved in its biosynthesis and the precise molecular interactions at the olfactory receptor level. The experimental protocols outlined in this guide provide a robust framework for investigating the role of myristyl aldehyde and other semiochemicals in insect behavior and physiology, which can inform the development of novel and species-specific pest management strategies.

References

The Biochemical Significance of Tetradecanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecanal, a 14-carbon saturated fatty aldehyde, is a multifaceted molecule with significant roles across diverse biological systems. Primarily recognized as a key substrate in bacterial bioluminescence, its biochemical relevance extends to lipid metabolism, intercellular signaling, and chemical ecology. This technical guide provides a comprehensive overview of the core biochemical significance of this compound, detailing its involvement in key metabolic and signaling pathways. Quantitative data on enzyme kinetics and biological activity are summarized for comparative analysis. Detailed experimental protocols for the study of this compound and its biological functions are provided, alongside visualizations of relevant pathways and workflows to facilitate a deeper understanding of its molecular interactions.

Introduction

This compound, also known as myristaldehyde, is the reduced form of myristic acid, a common saturated fatty acid.[1][2] Its presence has been identified in a variety of organisms, from bioluminescent bacteria and plants to insects, where it serves a range of biological functions.[1][3] While its role as the natural aldehyde substrate in the light-emitting reaction of bacterial luciferase is well-documented, emerging research continues to unveil its broader significance in cellular processes and organismal interactions.[4][5] This guide aims to consolidate the current understanding of this compound's biochemical importance, providing a valuable resource for researchers in biochemistry, microbiology, and drug development.

Role in Bacterial Bioluminescence

The most extensively studied role of this compound is its function as a crucial substrate for bacterial luciferase in the generation of bioluminescence, particularly in marine bacteria such as those of the Vibrio genus.[2][6]

The Bioluminescent Reaction

Bacterial luciferase catalyzes the monooxygenation of a long-chain fatty aldehyde (RCHO) and reduced flavin mononucleotide (FMNH₂) with molecular oxygen. This reaction results in the formation of the corresponding fatty acid (RCOOH), oxidized flavin mononucleotide (FMN), water, and the emission of blue-green light (around 490 nm).[1]

Reaction: FMNH₂ + RCHO + O₂ → FMN + RCOOH + H₂O + Light (hν)

Studies have provided strong evidence that this compound is the natural, endogenous aldehyde utilized in this reaction in many bioluminescent species.[4] In dim aldehyde mutants of Beneckea harveyi (now known as Vibrio harveyi), the addition of exogenous this compound stimulates light emission, highlighting its critical role.[4][5]

Aldehyde Specificity of Bacterial Luciferase

The kinetics of the bacterial luciferase reaction are dependent on the chain length of the aliphatic aldehyde substrate.[7] While various aldehydes can serve as substrates, the efficiency of the reaction, in terms of light intensity and decay kinetics, varies. This compound is often the most effective substrate for luciferases from several bacterial species.[1]

Table 1: Relative Luminescence of Bacterial Luciferase with Different Aldehyde Substrates

Aldehyde Chain LengthCommon NameRelative Light Intensity (%) with Vibrio harveyi Luciferase (Qualitative)Optimal Luciferase Species
C9NonanalHighVibrio harveyi, Xenorhabdus luminescens
C10DecanalHighVibrio harveyi, Xenorhabdus luminescens
C12DodecanalModeratePhotobacterium phosphoreum, Photobacterium leiognathi, Vibrio fischeri
C13TridecanalModerateVibrio harveyi
C14 This compound High Vibrio harveyi

Note: This table provides a qualitative summary based on available literature. Quantitative values can vary significantly with experimental conditions.

Quorum Sensing Regulation

The production of the components for the bioluminescent reaction, including this compound, is regulated by a cell-density-dependent mechanism known as quorum sensing.[8] In Vibrio fischeri, the lux operon, which contains the genes for luciferase (luxA and luxB) and the fatty acid reductase complex (luxC, luxD, luxE) responsible for this compound synthesis, is controlled by the LuxI/LuxR system.[1]

G Bacterial Bioluminescence Quorum Sensing Pathway cluster_cell Bacterial Cell LuxI LuxI Autoinducer Autoinducer LuxI->Autoinducer Synthesizes LuxR LuxR lux_operon luxCDABE LuxR->lux_operon Activates transcription Luciferase Luciferase lux_operon->Luciferase Codes for Fatty_Acid_Reductase Fatty Acid Reductase (LuxCDE) lux_operon->Fatty_Acid_Reductase Codes for Light Light Luciferase->Light Catalyzes This compound This compound Fatty_Acid_Reductase->this compound Synthesizes This compound->Light Substrate for Autoinducer->LuxR Binds to Extracellular_Autoinducer Extracellular Autoinducer Autoinducer->Extracellular_Autoinducer Diffuses Extracellular_Autoinducer->Autoinducer High cell density leads to accumulation caption Quorum sensing regulation of bioluminescence.

Quorum sensing regulation of bioluminescence.

Role in Lipid Metabolism

This compound is an intermediate in the metabolism of fatty acids, specifically linking the pathways of fatty acid synthesis and degradation to the formation of fatty alcohols and wax esters.[9]

Biosynthesis from Myristic Acid

This compound is derived from myristic acid (tetradecanoic acid), a 14-carbon saturated fatty acid. The biosynthesis involves the reduction of myristoyl-CoA, an activated form of myristic acid. This reduction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs).[9]

G Biosynthesis of this compound from Myristic Acid Myristic_Acid Myristic Acid (Tetradecanoic Acid) Myristoyl_CoA Myristoyl-CoA Myristic_Acid->Myristoyl_CoA ATP, CoA This compound This compound Myristoyl_CoA->this compound NAD(P)H Tetradecanol 1-Tetradecanol (Myristyl Alcohol) This compound->Tetradecanol NAD(P)H Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acyl_CoA_Reductase Fatty Acyl-CoA Reductase (FAR) Alcohol_Dehydrogenase Alcohol Dehydrogenase (ADH) caption Fatty acid reduction pathway to this compound.

Fatty acid reduction pathway to this compound.

Degradation to Myristic Acid

This compound can be oxidized back to myristic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs).[10] This conversion is a critical step in detoxifying aldehydes and channeling them back into fatty acid metabolism.

Table 2: Kinetic Parameters of Aldehyde Dehydrogenases for Long-Chain Aldehydes

Enzyme SourceSubstrateKm (µM)Vmax (U/mg)Reference
Thermus thermophilusHexanal100 - 2000-[4]
Human ALDH9A1Hexanal502.9[11]
Human ALDH9A1Acetaldehyde170.8[11]
Acinetobacter sp. M-1 Ald1This compound -10.9 (purified recombinant)[12]

Note: Kinetic parameters are highly dependent on the specific enzyme and assay conditions.

Role as a Signaling Molecule and Pheromone

Beyond its metabolic functions, this compound acts as a semiochemical, mediating interactions between organisms.

Insect Pheromone

This compound has been identified as a component of insect pheromones, playing a role in attracting mates or indicating food sources. For instance, it is an attractant for the mirid bug Apolygus lucorum, a significant agricultural pest.[2][6]

Table 3: Attractiveness of this compound to Apolygus lucorum

CompoundConcentration (mg/mL)Selected Response Rate (%)
Control-< 50
Tetradecane1.5> 60
This compound 1.5 Higher than Tetradecane

Data adapted from studies on Apolygus lucorum attraction.[2][6]

Experimental Protocols

Bacterial Luciferase Assay for Aldehyde Specificity

This protocol allows for the determination of the relative luminescence produced by bacterial luciferase with different aldehyde substrates.

Materials:

  • Purified bacterial luciferase (e.g., from Vibrio harveyi)

  • FMNH₂ (freshly prepared)

  • Aldehyde substrates (e.g., decanal, dodecanal, this compound) dissolved in a suitable solvent (e.g., ethanol)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 0.1% bovine serum albumin)

  • Luminometer

Procedure:

  • Prepare working solutions of each aldehyde substrate in the assay buffer.

  • In a luminometer tube, mix the purified luciferase with the assay buffer.

  • Place the tube in the luminometer.

  • Inject the FMNH₂ solution containing the aldehyde substrate into the tube.

  • Immediately measure the light emission over a set period (e.g., 10 seconds).

  • Record the peak light intensity or the integrated light output.

  • Repeat the measurement for each aldehyde substrate and a no-aldehyde control.

  • Normalize the results to the protein concentration of the luciferase preparation.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the extraction and quantification of this compound from biological samples.

Materials:

  • Biological sample (e.g., bacterial cell pellet, insect gland)

  • Organic solvent for extraction (e.g., hexane, dichloromethane)

  • Internal standard (e.g., a deuterated aldehyde)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable column (e.g., a non-polar column)

Procedure:

  • Extraction: Homogenize the biological sample in the presence of the organic solvent and the internal standard.

  • Drying and Concentration: Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject an aliquot of the concentrated extract into the GC-MS.

    • Use a temperature program that allows for the separation of this compound from other components.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound and the internal standard.

  • Quantification: Create a calibration curve using standards of known this compound concentration and the internal standard. Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

G GC-MS Workflow for this compound Quantification Sample Biological Sample Extraction Solvent Extraction + Internal Standard Sample->Extraction Drying Drying with Na₂SO₄ Extraction->Drying Concentration Concentration (N₂ stream) Drying->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Data_Analysis Data Analysis (Quantification) GC_MS->Data_Analysis Result This compound Concentration Data_Analysis->Result caption Workflow for quantifying this compound.

Workflow for quantifying this compound.

Electroantennography (EAG) for Insect Response

This protocol provides a basic framework for measuring the antennal response of an insect to this compound.

Materials:

  • Live insect (e.g., Apolygus lucorum)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., insect Ringer's solution)

  • Ag/AgCl wires

  • Amplifier and data acquisition system

  • Odor delivery system

  • This compound solution in a suitable solvent (e.g., mineral oil)

Procedure:

  • Antenna Preparation: Immobilize the insect and carefully excise an antenna.

  • Electrode Placement: Mount the antenna between two glass capillary electrodes filled with electrolyte solution, with Ag/AgCl wires inserted. One electrode serves as the reference and the other as the recording electrode.

  • Signal Amplification: Connect the electrodes to a high-impedance amplifier.

  • Odor Stimulation: Deliver a puff of air carrying the volatilized this compound over the antenna preparation.

  • Data Recording: Record the change in electrical potential (the EAG response) using the data acquisition system.

  • Controls: Use a solvent-only puff as a negative control.

  • Dose-Response: Test a range of this compound concentrations to generate a dose-response curve.

Conclusion

This compound is a biochemically significant molecule with diverse and vital roles in biological systems. Its function as the primary substrate in bacterial bioluminescence is intricately regulated and provides a fascinating example of chemical energy conversion to light. As an intermediate in lipid metabolism, it connects the synthesis and degradation pathways of fatty acids. Furthermore, its role as a semiochemical highlights its importance in inter-organismal communication. The experimental protocols and pathway diagrams provided in this guide offer a foundation for further research into the multifaceted nature of this compound, with potential applications in fields ranging from biotechnology and environmental monitoring to pest management and drug discovery.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tetradecanal from Myristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanal, also known as myristaldehyde, is a saturated fatty aldehyde with the chemical formula C₁₄H₂₈O.[1] It serves as a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrances.[2] Furthermore, this compound is a key substrate in the bioluminescent reactions of certain bacteria, such as those from the Vibrio genus.[1] The synthesis of this compound from the readily available myristic acid is a common requirement in many research and development laboratories. Myristic acid, a 14-carbon saturated fatty acid, can be sourced from natural products like nutmeg, palm kernel oil, and coconut oil.[3][4]

This document provides detailed protocols for the synthesis of this compound from myristic acid via a common and reliable two-step pathway: the reduction of myristic acid to myristyl alcohol (1-tetradecanol), followed by the selective oxidation of the alcohol to the desired aldehyde. An alternative three-step route involving esterification and subsequent reduction with diisobutylaluminium hydride (DIBAL-H) is also presented.

Overall Synthetic Workflow

The primary synthetic route involves two key transformations: the reduction of a carboxylic acid to a primary alcohol, and the subsequent oxidation of that alcohol to an aldehyde.

G Myristic_Acid Myristic Acid Reduction Step 1: Reduction (e.g., LiAlH₄, Catalytic Hydrogenation) Myristic_Acid->Reduction Myristyl_Alcohol Myristyl Alcohol (1-Tetradecanol) Oxidation Step 2: Oxidation (e.g., DMP, Swern Oxidation) Myristyl_Alcohol->Oxidation This compound This compound Reduction->Myristyl_Alcohol Oxidation->this compound

Caption: Two-step synthesis of this compound from Myristic Acid.

Part 1: Reduction of Myristic Acid to Myristyl Alcohol

The first step in the synthesis is the reduction of the carboxylic acid group of myristic acid to a primary alcohol, yielding myristyl alcohol. Common laboratory methods for this transformation include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[5]

Comparative Data for Reduction Methods
MethodReducing Agent/CatalystTypical SolventTemperaturePressure (for Hydrogenation)Typical YieldKey Advantages/Disadvantages
LiAlH₄ Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether or THF0 °C to RTAtmosphericHighAdvantages: High yield, rapid reaction. Disadvantages: Requires strictly anhydrous conditions, highly reactive and pyrophoric reagent.
Catalytic Hydrogenation H₂ gas with catalyst (e.g., Copper Chromite, Ru-based)Methanol (for ester) or neat100-200 °C30-150 atmHighAdvantages: Safer for large scale, high yield. Disadvantages: Requires specialized high-pressure equipment.[5][6]
Experimental Protocol 1A: LiAlH₄ Reduction of Myristic Acid

This protocol details the reduction of myristic acid to myristyl alcohol using lithium aluminum hydride.[5]

Materials:

  • Myristic Acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, nitrogen atmosphere setup.

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel under a nitrogen atmosphere.

  • Suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether in the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve myristic acid (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the myristic acid solution dropwise to the LiAlH₄ suspension over 30-60 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by slowly adding water dropwise, followed by 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude myristyl alcohol.

  • The product can be further purified by vacuum distillation or recrystallization.

Part 2: Oxidation of Myristyl Alcohol to this compound

The second step involves the selective oxidation of the primary alcohol, myristyl alcohol, to the corresponding aldehyde, this compound. To avoid over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required. The Dess-Martin periodinane (DMP) oxidation and the Swern oxidation are two widely used methods that fulfill these criteria.[7][8][9][10]

Comparative Data for Oxidation Methods
MethodOxidizing Agent/ReagentsTypical SolventTemperatureTypical YieldKey Advantages/Disadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temp.HighAdvantages: Mild conditions, neutral pH, high chemoselectivity, simple work-up.[7][8] Disadvantages: DMP is expensive and potentially explosive upon shock.[7]
Swern Oxidation Oxalyl Chloride, Dimethyl Sulfoxide (DMSO), Triethylamine (Et₃N)Dichloromethane (DCM)-78 °C to RTHighAdvantages: High yields, avoids toxic heavy metals.[10][11] Disadvantages: Requires low temperatures (-78 °C), produces volatile and odorous dimethyl sulfide byproduct.
Experimental Protocol 2A: Dess-Martin Oxidation of Myristyl Alcohol

This protocol describes the oxidation of myristyl alcohol to this compound using DMP.[7][12]

Materials:

  • Myristyl Alcohol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Thiosulfate (Na₂S₂O₃) solution

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve myristyl alcohol (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add Dess-Martin periodinane (1.2 equivalents) to the solution at room temperature with stirring.

  • Stir the reaction mixture for 2 to 4 hours. Monitor the reaction progress by TLC.[7]

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a saturated solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the product by flash column chromatography.

Experimental Protocol 2B: Swern Oxidation of Myristyl Alcohol

This protocol details the oxidation of myristyl alcohol using Swern conditions.[9][13]

Materials:

  • Myristyl Alcohol

  • Oxalyl Chloride

  • Dimethyl Sulfoxide (DMSO)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Dry ice/acetone bath, nitrogen atmosphere setup.

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM in a flask under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add a solution of DMSO (2.7 equivalents) in anhydrous DCM dropwise over 5 minutes. Stir for an additional 10-15 minutes at -78 °C.

  • Slowly add a solution of myristyl alcohol (1 equivalent) in anhydrous DCM dropwise over 5-10 minutes.

  • Stir the mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (5-7 equivalents) dropwise over 10 minutes.

  • Continue stirring at -78 °C for 10 minutes, then remove the cooling bath and allow the mixture to warm to room temperature.

  • Add water to quench the reaction. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield pure this compound.

Alternative Route: Synthesis via Esterification and DIBAL-H Reduction

An alternative pathway involves the initial conversion of myristic acid to an ester, typically methyl myristate, followed by a controlled reduction to the aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[14][15]

G Myristic_Acid Myristic Acid Esterification Step 1: Esterification (e.g., Fischer Esterification) Myristic_Acid->Esterification Methyl_Myristate Methyl Myristate DIBALH_Reduction Step 2: DIBAL-H Reduction Methyl_Myristate->DIBALH_Reduction This compound This compound Esterification->Methyl_Myristate DIBALH_Reduction->this compound

Caption: Alternative three-step synthesis of this compound.

Experimental Protocol 3A: Fischer Esterification of Myristic Acid

Materials:

  • Myristic Acid

  • Methanol (excess)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser.

Procedure:

  • In a round-bottom flask, dissolve myristic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting material.[6]

  • Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl myristate.

Experimental Protocol 3B: DIBAL-H Reduction of Methyl Myristate

This protocol describes the partial reduction of an ester to an aldehyde.[14][16]

Materials:

  • Methyl Myristate

  • Diisobutylaluminium hydride (DIBAL-H, 1M solution in toluene or THF)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Methanol

  • Rochelle's salt solution (aqueous potassium sodium tartrate) or 1M HCl

  • Dry ice/acetone bath, nitrogen atmosphere setup.

Procedure:

  • Dissolve methyl myristate (1 equivalent) in anhydrous DCM or toluene in a flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add DIBAL-H solution (1.0-1.2 equivalents) dropwise, maintaining the temperature at or below -78 °C to prevent over-reduction to the alcohol.[16]

  • Stir the reaction at -78 °C for 2 hours. Monitor by TLC.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and add Rochelle's salt solution, stirring vigorously until two clear layers form. Alternatively, quench with 1M HCl.

  • Separate the layers and extract the aqueous phase with DCM or ethyl acetate.

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the resulting this compound by flash column chromatography.

Physicochemical Properties
CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Myristic AcidTetradecanoic acidC₁₄H₂₈O₂228.3754.4326.2
Myristyl Alcohol1-TetradecanolC₁₄H₃₀O214.3938>260
This compoundThis compoundC₁₄H₂₈O212.3830302

References

Application Notes and Protocols for Tetradecanal in Bioluminescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tetradecanal in bioluminescence assays, particularly those employing bacterial luciferase. This document outlines the fundamental principles, detailed experimental protocols, and data presentation for researchers in various fields, including drug discovery and molecular biology.

Introduction to this compound in Bacterial Bioluminescence

Bacterial bioluminescence is a powerful analytical tool characterized by high sensitivity and a strong signal-to-background ratio. The light-emitting reaction is catalyzed by the enzyme bacterial luciferase, a heterodimeric protein encoded by the luxA and luxB genes. This enzyme facilitates the oxidation of a long-chain aliphatic aldehyde and a reduced flavin mononucleotide (FMNH₂), resulting in the emission of blue-green light, typically around 490 nm.

This compound, a 14-carbon aldehyde, is the natural and most efficient substrate for many bacterial luciferases, such as that from Vibrio harveyi.[1][2] The specificity of the enzyme for a 14-carbon chain suggests its role as the endogenous aldehyde in luminous bacteria.[2] The overall reaction can be summarized as follows:

FMNH₂ + O₂ + R-CHO (this compound) → FMN + H₂O + R-COOH + Light (≈490 nm)

The quantum yield of this reaction is high, making it an excellent choice for sensitive reporter gene assays, high-throughput screening (HTS) of enzyme inhibitors, and monitoring bacterial viability.

Data Presentation: Quantitative Analysis of Aldehyde Substrates

The choice of aldehyde substrate significantly impacts the kinetics and intensity of the bioluminescent signal. The following table summarizes a comparison of different aliphatic aldehydes in the bacterial luciferase reaction.

AldehydeCarbon Chain LengthRelative Light Emission (%)Time to Peak Emission (seconds)Reference
Nonanal9Lower-[1]
Decanal10ModerateSlower than this compound[1][3]
Tridecanal13High-[1]
This compound 14 100 ~1.5 [1][3]
(E)-tetradec-2-enal14 (unsaturated)LowerSlower[4]

Note: Relative light emission is normalized to this compound as 100%. The decay kinetics of the bioluminescence for these aldehydes often follow a two-exponential process.[1]

Signaling Pathway and Experimental Workflow

Bacterial Luciferase Reaction Pathway

The following diagram illustrates the key steps in the bacterial luciferase-catalyzed reaction leading to light emission.

Bacterial_Luciferase_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_intermediates Intermediates cluster_products Products FMNH2 FMNH₂ Intermediate1 Luciferase-FMNH₂ Complex FMNH2->Intermediate1 binds O2 O₂ Intermediate2 Luciferase-Flavin-Peroxyhemiacetal O2->Intermediate2 oxidation This compound This compound (R-CHO) This compound->Intermediate2 binds Luciferase Bacterial Luciferase (LuxAB) Luciferase->Intermediate1 Intermediate1->Intermediate2 Intermediate3 Excited Luciferase-Flavin-Hydroxide* Intermediate2->Intermediate3 decomposition Intermediate3->Luciferase regenerates FMN FMN Intermediate3->FMN H2O H₂O Intermediate3->H2O Acid Tetradecanoic Acid (R-COOH) Intermediate3->Acid Light Light (≈490 nm) Intermediate3->Light Experimental_Workflow cluster_A Reagent Preparation cluster_B Plate Setup cluster_C Reaction Initiation cluster_D Measurement cluster_E Analysis A Prepare Reagents B Dispense Reagents into 96-Well Plate A->B C Initiate Reaction B->C D Measure Luminescence C->D E Data Analysis D->E A1 Bacterial Luciferase Solution A2 This compound Solution A3 FMNH₂ Solution (freshly prepared) A4 Assay Buffer B1 Add Luciferase and Assay Buffer B2 Add Test Compounds (e.g., for HTS) B3 Add this compound C1 Inject FMNH₂ D1 Place plate in Luminometer D2 Read light emission (e.g., 1-10 sec integration) E1 Calculate Relative Light Units (RLU) E2 Determine % inhibition or activity

References

Application Notes and Protocols for Tetradecanal in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical information and detailed protocols for the utilization of tetradecanal in flavor and fragrance formulations. This compound, also known as myristaldehyde, is a versatile long-chain aldehyde valued for its unique organoleptic properties.

Organoleptic Profile and Applications of this compound

This compound is a key ingredient in the food and cosmetic industries, primarily used as a flavoring agent and fragrance component.[1][2] Its distinct fatty and waxy odor profile, with nuances of citrus, fruit, and amber, makes it a valuable component for enhancing sensory experiences.[1][3][4][5][6]

Flavor Profile: At a concentration of 10 ppm, this compound exhibits a fatty, lactonic flavor with notes of coconut, wood, and a hint of fruit.[5] In diluted forms, it imparts a sweet, fatty, "citrus-peel" flavor.[4][7]

Odor Profile: The odor of this compound is characterized as waxy, fatty, and aldehydic, with additional notes of amber, incense, dry citrus peel, and musk.[3][5][8][9] It can also present creamy, dairy, and fruity pear nuances.[1][10]

Applications:

  • Flavor Industry: this compound is used to impart and enhance flavors in a variety of food products, including baked goods, non-alcoholic beverages, frozen dairy products, and fruit ices.[3] It is particularly effective in creating citrus and creamy flavor profiles.

  • Fragrance Industry: In perfumery, this compound is used to add lift, diffusion, and a complex fatty-waxy character to fragrance compositions.[11] It is recommended for use at levels up to 1.0% in fragrance concentrates and is a common component in various fragrance types.[3][5] It also finds application in personal care products like soaps and lotions.

Quantitative Data for Formulation

The following tables summarize key quantitative data for the application of this compound.

Table 1: Physicochemical and Organoleptic Properties of this compound

PropertyValueReferences
Synonyms Myristaldehyde, Myristyl Aldehyde, Aldehyde C-14[2][12]
CAS Number 124-25-4[2][12]
Molecular Formula C₁₄H₂₈O[2][13]
Molecular Weight 212.37 g/mol [13][14]
Appearance White to light yellow solid or liquid[2]
Odor Threshold Not definitively found in searches
Flavor Threshold (in water) 60 ppb[1][15][16]
Odor Description Fatty, waxy, aldehydic, citrus, amber, incense, musk, creamy, pear[3][5][8][9][10]
Taste Description (10 ppm) Fatty, lactonic, coconut, woody, fruity[5]

Table 2: Recommended Use Levels of this compound in Various Applications

Application CategoryProduct TypeAverage Usual (ppm)Average Maximum (ppm)References
Flavor Baked Goods0.0824.0[3]
Non-alcoholic Beverages-2.7[3]
Frozen Dairy0.068.0[3]
Fruit Ices0.068.0[3]
Fragrance Fragrance Concentrate-up to 10,000 (1.0%)[3][5]

Olfactory Signaling Pathway for Aldehydes

The perception of this compound and other aldehydes is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons (OSNs). The binding of an aldehyde to its specific OR triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilium cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Depolarization Membrane Depolarization CNG_channel->Depolarization Ca_ion Ca_ion->CNG_channel Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel Activates Na_ion Na_ion->CNG_channel Cl_channel->Depolarization Cl_ion Cl_ion->Cl_channel Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain Sensory_Evaluation_Workflow start Start panel_selection Panelist Screening & Training start->panel_selection lexicon_dev Lexicon Development (Aroma & Flavor Descriptors) panel_selection->lexicon_dev sample_prep Sample Preparation (e.g., in odorless solvent or base) lexicon_dev->sample_prep evaluation Sensory Evaluation (Individual Booths, Controlled Conditions) sample_prep->evaluation data_collection Data Collection (Intensity Ratings on a Line Scale) evaluation->data_collection data_analysis Data Analysis (ANOVA, Spider Web Plot) data_collection->data_analysis end End data_analysis->end

References

Application Note: Quantitative Analysis of Tetradecanal by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Tetradecanal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a long-chain fatty aldehyde, is a significant compound in various fields, including flavor and fragrance, chemical communication in insects, and as a potential biomarker.[1] The methodology outlined here details sample preparation, GC-MS instrumentation and conditions, and data analysis, ensuring accurate and reproducible quantification of this compound in diverse sample matrices.

Introduction

This compound, also known as myristaldehyde, is a C14 aldehyde that plays a crucial role in the chemical composition of various natural products.[1] It is a component of some essential oils, such as coriander, and has been identified in various plant and animal species.[2] Accurate and sensitive quantification of this compound is essential for quality control in the food and fragrance industries, for studying its role in biological systems, and for potential applications in drug development and diagnostics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

Figure 1: Experimental Workflow for GC-MS Analysis of this compound cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Liquid or Solid Concentration Concentration Extraction->Concentration Evaporation Derivatization (Optional) Derivatization (Optional) Concentration->Derivatization (Optional) e.g., Silylation Final Sample Final Sample Derivatization (Optional)->Final Sample GC Injection GC Injection Final Sample->GC Injection GC Separation GC Separation GC Injection->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Acquisition Data Acquisition MS Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol will vary depending on the sample matrix. Below are general protocols for liquid and solid samples.[3]

A. Liquid Samples (e.g., cosmetic formulations, biological fluids)

  • Extraction:

    • Pipette 1 mL of the liquid sample into a 15 mL glass centrifuge tube.

    • Add 5 mL of a suitable organic solvent such as hexane or dichloromethane.[4]

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.[4]

    • Carefully transfer the upper organic layer to a clean glass vial.[4]

    • Repeat the extraction process twice more, combining the organic extracts.[4]

  • Concentration:

    • Evaporate the pooled solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.

  • Derivatization (Optional but Recommended for Improved Peak Shape and Sensitivity):

    • To the 1 mL extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]

    • Cap the vial tightly and heat at 70°C for 30 minutes.[4]

    • Cool the sample to room temperature before injection into the GC-MS.

B. Solid Samples (e.g., plant material, creams)

  • Homogenization and Extraction:

    • Weigh approximately 1 gram of the homogenized solid sample into a 50 mL centrifuge tube.

    • Add 10 mL of a 2:1 (v/v) mixture of chloroform and methanol.[4]

    • Sonicate the mixture for 20 minutes in a water bath.[4]

    • Centrifuge at 4000 rpm for 15 minutes.[4]

    • Decant the supernatant into a clean flask.[4]

    • Repeat the extraction twice, combining the supernatants.[4]

  • Concentration and Derivatization:

    • Proceed with solvent evaporation and optional derivatization as described for liquid samples.[4]

GC-MS Instrumentation and Conditions

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

ParameterValue
Gas Chromatograph
Column5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5, HP-5MS)
InjectorSplitless mode, 250°C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature: 100°C, hold for 2 minutes. Ramp: 10°C/min to 280°C. Hold: 10 minutes at 280°C.
Mass Spectrometer
MS Transfer Line Temperature280°C
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 40-400

Quantitative Data

Retention Index

The Kovats retention index (RI) is a dimensionless unit that normalizes retention times relative to a series of n-alkanes. The following table lists the Kovats RI for this compound on various non-polar columns.

Column TypeActive PhaseRetention Index (I)
CapillaryDB-51611
CapillaryCP Sil 8 CB1609
CapillaryHP-5MS1614
CapillarySPB-11594
CapillaryMethyl Silicone1621
CapillaryDB-11592

Data sourced from the NIST WebBook.[5]

Mass Spectrum

The following table summarizes the top five most abundant ions in the electron ionization (EI) mass spectrum of this compound.

Mass-to-Charge Ratio (m/z)Relative Abundance (%)
82.099.99
67.075.41
68.070.49
44.059.02
56.053.44

Data sourced from PubChem.[1]

Data Analysis and Quantification

The quantification of this compound is typically performed using an external standard calibration method.

  • Calibration Standards: Prepare a series of calibration standards of this compound in the same solvent used for sample preparation. The concentration range should encompass the expected concentration of this compound in the samples.

  • Calibration Curve: Inject the calibration standards into the GC-MS and record the peak area of a characteristic ion of this compound (e.g., m/z 82). Plot the peak area versus the concentration of the standards to generate a calibration curve.

  • Sample Analysis: Inject the prepared samples into the GC-MS and determine the peak area of the same characteristic ion.

  • Quantification: Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical steps.

Figure 2: Logical Flow of the Analytical Method Sample Matrix Sample Matrix Extraction Extraction Sample Matrix->Extraction Isolate Analyte GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Separate & Detect Data Processing Data Processing GC-MS Analysis->Data Processing Integrate & Calibrate Concentration Result Concentration Result Data Processing->Concentration Result Calculate

Caption: Logical flow of the analytical method for this compound quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described methods for sample preparation, instrumental analysis, and data processing are designed to yield accurate and reproducible results for researchers, scientists, and professionals in drug development and other relevant fields. The provided quantitative data and experimental parameters can serve as a valuable starting point for method development and validation.

References

Tetradecanal as a Substrate for Bacterial Luciferase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial luciferase is a flavin-dependent monooxygenase that catalyzes a bioluminescent reaction, a phenomenon observed in various marine and terrestrial bacteria such as those from the Vibrio and Photobacterium genera. This enzyme facilitates the oxidation of a long-chain aliphatic aldehyde and reduced flavin mononucleotide (FMNH₂) by molecular oxygen, resulting in the emission of blue-green light, typically around 490 nm. Among the various aliphatic aldehydes, tetradecanal (also known as myristaldehyde) is widely recognized as the natural substrate for this reaction in many luminous bacteria. The specificity for this compound suggests a finely tuned active site within the luciferase enzyme, optimized for a 14-carbon aldehyde.

The reaction catalyzed by bacterial luciferase is as follows: FMNH₂ + O₂ + R-CHO → FMN + R-COOH + H₂O + light (≈490 nm)

This application note provides detailed protocols and quantitative data for the use of this compound as a substrate in bacterial luciferase assays, targeting researchers in biochemistry, microbiology, and drug development who utilize this reporter system.

Quantitative Data

The kinetic parameters of bacterial luciferase can vary depending on the species from which it is derived and the specific assay conditions. While the bioluminescence decay kinetics with this compound are complex and often do not follow simple Michaelis-Menten kinetics, exhibiting a multi-exponential decay, the following data provides an overview of key quantitative aspects.[1] It has been noted that the quantum yield of the reaction is independent of the specific long-chain aldehyde used.[2]

ParameterValueLuciferase SourceNotes
Substrate This compound (Myristaldehyde)-The natural long-chain aldehyde substrate for many bacterial luciferases.[3]
Other Substrates Reduced Flavin Mononucleotide (FMNH₂), Molecular Oxygen (O₂)-Essential for the bioluminescent reaction.
Products Flavin Mononucleotide (FMN), Tetradecanoic Acid, H₂O, Light-The oxidation of this compound to tetradecanoic acid provides the energy for light emission.
Emission Maximum (λmax) ~490 nmVibrio harveyi, Photobacterium phosphoreumCharacteristic blue-green light emission.[4][5]
Quantum Yield (Φ) 0.1 - 0.16General Bacterial LuciferaseThe quantum yield is largely independent of the aldehyde chain length.[2]
Decay Kinetics Multi-exponentialVibrio harveyiThe decay of luminescence does not follow a simple first-order process and is dependent on aldehyde concentration.[1]

Signaling Pathways and Experimental Workflows

Bacterial Luciferase Reaction Pathway

The following diagram illustrates the key steps in the bacterial luciferase-catalyzed reaction with this compound.

Luciferase_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products FMNH2 FMNH₂ (Reduced Flavin) Luciferase Bacterial Luciferase FMNH2->Luciferase O2 O₂ (Molecular Oxygen) O2->Luciferase This compound This compound (R-CHO) This compound->Luciferase FMN FMN (Oxidized Flavin) Luciferase->FMN Tetradecanoic_Acid Tetradecanoic Acid (R-COOH) Luciferase->Tetradecanoic_Acid H2O H₂O Luciferase->H2O Light Light (≈490 nm) Luciferase->Light

Bacterial luciferase reaction pathway.
Experimental Workflow for In Vitro Luciferase Assay

This diagram outlines the general steps for performing an in vitro bacterial luciferase assay using this compound.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_acq Acquisition & Analysis A Reagent Preparation B Prepare Luciferase Solution A->B C Prepare this compound Solution A->C D Prepare FMNH₂ Solution (fresh) A->D F Combine Luciferase and this compound in Assay Buffer B->F C->F G Initiate Reaction by Injecting FMNH₂ D->G E Assay Execution E->F F->G I Measure Luminescence Immediately (Luminometer) G->I H Data Acquisition H->I J Data Analysis I->J K Determine Kinetic Parameters (e.g., decay rate) J->K

In vitro bacterial luciferase assay workflow.

Experimental Protocols

Preparation of Reagents

a. Assay Buffer:

  • 50 mM Phosphate buffer, pH 7.0

  • Optional: 0.1 mg/mL Bovine Serum Albumin (BSA) to prevent non-specific binding and stabilize the enzyme.

b. Bacterial Luciferase Stock Solution:

  • Reconstitute purified bacterial luciferase (from Vibrio harveyi or Photobacterium phosphoreum) in cold assay buffer to a concentration of 1 mg/mL.

  • Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • For the assay, dilute the stock solution to the desired final concentration (e.g., 0.1 - 1 µM) in cold assay buffer immediately before use.

c. This compound Stock Solution:

  • Due to the low aqueous solubility of this compound, a stock solution in an organic solvent or a sonicated aqueous suspension is required.

    • Method 1 (Organic Solvent): Prepare a 10 mM stock solution of this compound in ethanol or dimethyl sulfoxide (DMSO). Note that high concentrations of organic solvents may inhibit the luciferase reaction. The final concentration of the organic solvent in the assay should be kept low (e.g., <1%).

    • Method 2 (Aqueous Suspension): Prepare a 1 mM aqueous suspension of this compound by adding the aldehyde to the assay buffer and sonicating on ice until a uniform, cloudy suspension is formed. This method avoids the use of organic solvents.

  • Store the this compound stock solution at -20°C.

d. Reduced Flavin Mononucleotide (FMNH₂) Solution:

  • FMNH₂ is unstable in the presence of oxygen and must be prepared fresh immediately before use.

  • Prepare a 1 mM FMN stock solution in deoxygenated assay buffer.

  • Reduce the FMN to FMNH₂ by one of the following methods:

    • Photoreduction: Add EDTA to the FMN solution to a final concentration of 10 mM. Expose the solution to a bright white light source for 5-10 minutes in a sealed, oxygen-free container until the yellow color of FMN disappears.

    • Chemical Reduction: Add a small amount of solid sodium dithionite to the FMN solution until the yellow color disappears. Be cautious as excess dithionite can inhibit the luciferase. Alternatively, catalytic reduction with hydrogen and a platinum catalyst can be used.

In Vitro Bacterial Luciferase Assay Protocol (Flavin Injection Method)

This protocol is adapted from the widely used flavin injection assay.

a. Assay Setup:

  • Prepare the assay buffer and all reagent stock solutions as described above.

  • Equilibrate all solutions to the desired assay temperature (e.g., 25°C).

  • In a luminometer tube, combine the following:

    • Assay Buffer (to a final volume of 1 mL)

    • Bacterial Luciferase (to a final concentration of e.g., 0.1 µM)

    • This compound (to a final concentration of e.g., 0.001% v/v from an aqueous suspension or an appropriate concentration from a stock solution to achieve saturation, typically in the micromolar range).

  • Place the luminometer tube in the luminometer.

b. Reaction Initiation and Measurement:

  • Draw the freshly prepared FMNH₂ solution (e.g., 50 µM final concentration) into the luminometer's injector.

  • Inject the FMNH₂ solution into the luminometer tube to initiate the reaction.

  • Immediately begin measuring the light output. The measurement should be integrated over a defined period (e.g., 10-60 seconds) or recorded as a kinetic trace of light intensity versus time.

c. Data Analysis:

  • The peak light intensity (I_max) and the decay kinetics of the bioluminescent signal are the primary data points.

  • For kinetic analysis, the decay curve can be fitted to a multi-exponential decay model to determine the decay rate constants.[1]

  • To determine kinetic parameters such as K_m and V_max for this compound, the assay should be performed with varying concentrations of this compound while keeping the concentrations of luciferase and FMNH₂ constant and saturating. The initial maximal light intensity can then be plotted against the this compound concentration and fitted to the Michaelis-Menten equation.

Applications in Research and Drug Development

  • Reporter Gene Assays: The bacterial luciferase system, with this compound as a substrate, is a sensitive reporter for gene expression studies in prokaryotic and eukaryotic cells.

  • Toxicity and Environmental Monitoring: The light output of the bacterial luciferase reaction is sensitive to the presence of toxic substances, making it a valuable tool for environmental monitoring and toxicity screening.

  • High-Throughput Screening (HTS): The rapid and sensitive nature of the luciferase assay makes it suitable for HTS of compound libraries to identify inhibitors or activators of various cellular processes.

  • Biosensors: Bacterial luciferase can be engineered to create biosensors that respond to specific analytes or cellular conditions with a change in light output.

Troubleshooting

  • Low or No Light Signal:

    • Check the activity of the luciferase enzyme.

    • Ensure that the FMNH₂ was freshly prepared and successfully reduced.

    • Verify the concentration and integrity of the this compound solution.

    • Confirm that the luminometer is functioning correctly and is set to the appropriate sensitivity.

  • Rapid Signal Decay:

    • This is a characteristic of the bacterial luciferase reaction. To capture the peak signal, ensure that the luminometer is set to measure immediately upon injection of FMNH₂.

  • High Background Signal:

    • Ensure that the assay buffer and other reagents are free from contaminants that may cause chemiluminescence.

    • Measure the background signal from a reaction mixture lacking one of the essential components (e.g., luciferase or this compound).

By following these detailed protocols and considering the quantitative data provided, researchers can effectively utilize this compound as a substrate for bacterial luciferase in a variety of applications.

References

Application Notes and Protocols for the Study of Tetradecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanal, a 14-carbon saturated fatty aldehyde, is a molecule of significant interest across various scientific disciplines. It is a key substrate in bacterial bioluminescence, a component of some insect pheromones, and has been identified in various plant essential oils.[1][2] Emerging research also points to its potential antimicrobial and antiproliferative properties.[3] This document provides detailed application notes and experimental protocols to facilitate the study of this compound's biological activities and mechanisms of action.

Physicochemical Properties and Handling

A thorough understanding of this compound's properties is crucial for accurate and reproducible experimental design.

PropertyValueReference
Molecular Formula C₁₄H₂₈O[2][3]
Molecular Weight 212.37 g/mol [3]
Appearance White to light yellow solid or colorless liquid[2]
Melting Point 22-24 °C[2]
Boiling Point 166 °C at 24 mmHg[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol and DMSO.[4]
CAS Number 124-25-4[2][3]

Storage and Handling:

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[5] For long-term storage, refrigeration at 2-8°C is recommended.[3] It is advisable to store the compound under an inert atmosphere to prevent oxidation.[6] When handling, wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood to avoid inhalation of vapors.[5]

Preparation of Stock Solutions:

Due to its hydrophobic nature, this compound is insoluble in aqueous media. For cell-based assays, stock solutions should be prepared in sterile-filtered dimethyl sulfoxide (DMSO) or ethanol.[4] The final concentration of the solvent in the cell culture medium should be kept to a minimum, typically below 0.5% for DMSO and 1% for ethanol, to avoid solvent-induced cytotoxicity.[4] It is recommended to perform a vehicle control in all experiments. To minimize precipitation when diluting into aqueous buffers or media, it is advisable to perform serial dilutions and to pre-warm the media.[4] The use of cyclodextrins can also be explored to enhance the solubility of long-chain aldehydes in aqueous solutions.[7][8]

Experimental Protocols

Bacterial Luciferase Assay

This compound is the natural aldehyde substrate for luciferase in many bioluminescent bacteria, such as those from the Vibrio genus.[1][9] This assay can be used to study the kinetics of the luciferase reaction or to screen for inhibitors.

Principle: Bacterial luciferase catalyzes the oxidation of a long-chain fatty aldehyde (this compound) and reduced flavin mononucleotide (FMNH₂) by molecular oxygen, resulting in the emission of light.

Materials:

  • Purified bacterial luciferase

  • FMNH₂

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • This compound stock solution (in a suitable organic solvent)

  • Luminometer

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing phosphate buffer, BSA, and DTT.

    • Prepare a solution of FMNH₂ in the reaction buffer. Keep this solution on ice and protected from light.

    • Prepare serial dilutions of the this compound stock solution in the same solvent.

  • Assay Procedure:

    • In a luminometer tube, combine the reaction buffer and the luciferase enzyme solution.

    • Inject the FMNH₂ solution to initiate the reaction.

    • Immediately after, inject the this compound solution.

    • Measure the light emission over time using the luminometer. The light intensity is proportional to the rate of the luciferase-catalyzed reaction.

  • Data Analysis:

    • Determine the peak light intensity or the integrated light emission over a specific time period.

    • To determine the EC₅₀, plot the light emission as a function of the this compound concentration and fit the data to a suitable dose-response curve.

Quantitative Data: While specific EC₅₀ values for this compound in purified luciferase assays are not readily available in the cited literature, studies have shown that the addition of exogenous this compound to dim aldehyde mutants of Beneckea harveyi can stimulate light emission up to 60-fold, indicating a high affinity of the enzyme for this substrate.[1][10]

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic or antiproliferative effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution (in DMSO or ethanol)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quantitative Data: Specific IC₅₀ values for pure this compound on various cancer cell lines are not readily available in the provided search results. However, a methanolic extract of Passiflora foetida, which contains this compound, demonstrated an IC₅₀ value of 10.83 ± 3.65 µg/mL on HeLa cells.[3] It is important to note that this value is for a crude extract and not for pure this compound.

Calcium Imaging Assay

This protocol is designed to investigate whether this compound can induce changes in intracellular calcium concentrations ([Ca²⁺]i), which is a key second messenger in many signaling pathways.

Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM) that changes its fluorescence properties upon binding to Ca²⁺. By monitoring the fluorescence intensity, changes in [Ca²⁺]i can be quantified.

Materials:

  • Cells of interest (e.g., neurons, astrocytes, or other cell lines) plated on glass coverslips

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Fura-2 AM or another suitable calcium indicator dye

  • Pluronic F-127

  • This compound stock solution (in DMSO or ethanol)

  • Fluorescence microscope equipped with a ratiometric imaging system

Protocol:

  • Cell Loading:

    • Prepare a loading solution containing the calcium indicator dye and Pluronic F-127 in the physiological salt solution.

    • Incubate the cells with the loading solution for a specified time (e.g., 30-60 minutes) at room temperature or 37°C, protected from light.

    • Wash the cells with the physiological salt solution to remove excess dye.

  • Imaging:

    • Mount the coverslip onto the microscope stage and perfuse with the physiological salt solution.

    • Acquire baseline fluorescence images by alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measuring the emission at 510 nm.

    • Apply this compound at the desired concentration to the cells via the perfusion system.

    • Continuously record the fluorescence changes over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., F340/F380).

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

    • Quantify the peak amplitude, duration, and frequency of any calcium transients induced by this compound.

Patch-Clamp Electrophysiology

This technique allows for the investigation of this compound's effects on ion channel activity and membrane potential.

Principle: A glass micropipette with a very small tip is sealed onto the surface of a cell membrane. This allows for the measurement of the ionic currents flowing through the ion channels in that patch of membrane or across the entire cell membrane (whole-cell configuration).

Materials:

  • Cells of interest cultured on coverslips

  • Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system

  • Borosilicate glass capillaries for pulling pipettes

  • Extracellular and intracellular recording solutions

  • This compound stock solution (in DMSO or ethanol)

Protocol (Whole-Cell Voltage-Clamp):

  • Pipette Preparation: Pull glass pipettes with a resistance of 3-7 MΩ and fill them with the intracellular solution.

  • Cell Approaching and Sealing:

    • Mount the coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Under microscopic guidance, carefully approach a cell with the pipette tip and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Recording:

    • Clamp the cell membrane at a specific holding potential.

    • Apply voltage steps or ramps to elicit ionic currents through voltage-gated ion channels.

    • Record baseline currents.

    • Perfuse the cell with a solution containing this compound and record the currents again to observe any changes in channel activity (e.g., potentiation, inhibition, or a shift in the voltage-dependence of activation or inactivation).

  • Data Analysis:

    • Analyze the recorded currents to determine the effect of this compound on parameters such as current amplitude, kinetics, and voltage-dependence.

Signaling Pathways and Mechanisms of Action

The primary and most well-documented signaling role of this compound is in bacterial bioluminescence .[1][9] In this pathway, this compound serves as a substrate for the enzyme luciferase.

bacterial_bioluminescence FattyAcid Fatty Acid (Myristic Acid) FattyAcylCoA Fatty Acyl-CoA FattyAcid->FattyAcylCoA Acyl-CoA Synthetase This compound This compound FattyAcylCoA->this compound Acyl-CoA Reductase Luciferase Luciferase This compound->Luciferase FMNH2 FMNH₂ FMNH2->Luciferase O2 O₂ O2->Luciferase Light Light (490 nm) Luciferase->Light FattyAcid_product Fatty Acid Luciferase->FattyAcid_product FMN FMN Luciferase->FMN H2O H₂O Luciferase->H2O MTT_workflow start Seed Cells in 96-well Plate incubation1 Incubate Overnight start->incubation1 treatment Treat with this compound (and controls) incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC₅₀) read->analyze Calcium_Imaging_Workflow start Plate Cells on Coverslips load_dye Load Cells with Calcium Indicator Dye start->load_dye wash Wash to Remove Excess Dye load_dye->wash baseline Acquire Baseline Fluorescence wash->baseline apply_compound Apply this compound baseline->apply_compound record Record Fluorescence Changes Over Time apply_compound->record analyze Analyze Data (Ratio, Peak, etc.) record->analyze Patch_Clamp_Workflow start Prepare Cells and Solutions pull_pipette Pull and Fire-Polish Glass Pipette start->pull_pipette fill_pipette Fill Pipette with Intracellular Solution pull_pipette->fill_pipette approach_cell Approach Cell and Form Giga-Seal fill_pipette->approach_cell whole_cell Establish Whole-Cell Configuration approach_cell->whole_cell record_baseline Record Baseline Ionic Currents whole_cell->record_baseline apply_compound Perfuse with this compound record_baseline->apply_compound record_treatment Record Currents in Presence of Compound apply_compound->record_treatment analyze Analyze Current Properties record_treatment->analyze

References

Metabolic Engineering of E. coli for Tetradecanal Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli to produce tetradecanal. While the direct microbial production of this compound presents challenges due to its reactive nature and the host's endogenous enzymatic activities, this guide outlines the essential pathways, genetic modifications, and experimental procedures based on the closely related and more extensively studied production of C12 and C14 fatty alcohols. The protocols and data herein are adapted from successful strategies for producing these precursor molecules, offering a robust framework for optimizing this compound synthesis.

Introduction

This compound, a C14 fatty aldehyde, is a valuable chemical intermediate with applications in the fragrance, flavor, and pharmaceutical industries. Microbial production of this compound through metabolic engineering of E. coli offers a sustainable alternative to traditional chemical synthesis. The core of this strategy involves redirecting the cell's natural fatty acid biosynthesis pathway towards the production of tetradecanoyl-CoA and its subsequent conversion to this compound. A significant hurdle in this process is the native aldehyde reductase activity in E. coli, which rapidly converts aldehydes to their corresponding alcohols. Therefore, successful production of this compound necessitates both the introduction of a specific synthetic pathway and the strategic knockout of competing endogenous enzymes.

Engineered Metabolic Pathway for this compound Production

The production of this compound in E. coli is centered around the native fatty acid synthesis (FASII) pathway. The engineered pathway diverts the intermediate, tetradecanoyl-acyl carrier protein (ACP), towards this compound.

Key Enzymatic Steps:

  • Fatty Acid Biosynthesis: The E. coli FASII system iteratively elongates acetyl-CoA to produce fatty acyl-ACPs of varying chain lengths.

  • Thioesterase-mediated Chain Length Selection: Introduction of a plant-derived acyl-ACP thioesterase with specificity for C14 acyl-ACPs, such as from Umbellularia californica (BTE), releases myristic acid.

  • Acyl-CoA Synthesis: The endogenous acyl-CoA synthetase (FadD) activates the free myristic acid to myristoyl-CoA.

  • Reduction to Aldehyde: A heterologous fatty acyl-CoA reductase (FACR) catalyzes the reduction of myristoyl-CoA to this compound.

A critical aspect of this engineered pathway is the mitigation of competing reactions, primarily the reduction of this compound to 1-tetradecanol by endogenous aldehyde reductases (ALRs).

Signaling Pathway Diagram

Tetradecanal_Pathway cluster_0 E. coli Central Metabolism cluster_1 Fatty Acid Biosynthesis (FASII) cluster_2 Engineered Pathway cluster_3 Competing Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA AccABCD Fatty Acyl-ACPs Fatty Acyl-ACPs Malonyl-CoA->Fatty Acyl-ACPs Fab proteins Myristic Acid Myristic Acid Fatty Acyl-ACPs->Myristic Acid BTE (Thioesterase) (C14 specific) Myristoyl-CoA Myristoyl-CoA Myristic Acid->Myristoyl-CoA FadD (Acyl-CoA Synthetase) This compound This compound Myristoyl-CoA->this compound FACR (Fatty Acyl-CoA Reductase) (heterologous) 1-Tetradecanol 1-Tetradecanol This compound->1-Tetradecanol Endogenous ALRs (e.g., YqhD)

Engineered pathway for this compound production in E. coli.

Quantitative Data on Precursor Production

Direct quantitative data for this compound production in E. coli is scarce in published literature due to the aforementioned challenges. However, significant titers of the direct precursor, 1-tetradecanol, have been achieved, indicating the potential for high-level this compound synthesis if the final reduction step is controlled. The following table summarizes representative data for C12 and C14 fatty alcohol production.

Strain Engineering StrategyProductTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Overexpression of BTE thioesterase, FadD, and MAACR in a fed-batch cultivation with solvent overlay.1-Dodecanol & 1-Tetradecanol> 1.6> 0.13Not Reported[1]
Co-expression of a tunable alkane facilitator (AlkL) in a fed-batch culture.1-Tetradecanol2Not Reported0.04[1][2]

Experimental Protocols

Protocol 1: Construction of a this compound-Producing E. coli Strain

This protocol outlines the steps for genetically modifying an E. coli strain for this compound production.

1. Host Strain Selection:

  • Begin with a common laboratory strain such as E. coli K-12 MG1655 or BL21(DE3).

  • For enhanced precursor supply, consider strains with knockouts in the β-oxidation pathway (e.g., ΔfadD, ΔfadE). However, since FadD is utilized in this proposed pathway, its deletion should be carefully considered and potentially replaced with a heterologous acyl-CoA synthetase.

  • To prevent conversion of this compound to 1-tetradecanol, it is crucial to use a host strain with deletions of major aldehyde reductases (e.g., ΔyqhD). Further knockouts of other identified ALRs can improve this compound accumulation.[2]

2. Plasmid Construction:

  • Thioesterase Expression Plasmid:

    • Clone the coding sequence for a C14-specific acyl-ACP thioesterase (e.g., from Umbellularia californica, BTE) into an expression vector with a medium-to-low copy number (e.g., pACYC184-derived) under the control of an inducible promoter (e.g., Ptrc, PBAD).

  • Fatty Acyl-CoA Reductase Expression Plasmid:

    • Synthesize and codon-optimize the gene for a fatty acyl-CoA reductase (FACR) known to produce aldehydes (e.g., from Marinobacter aquaeolei VT8, with mutations to favor aldehyde release).

    • Clone the FACR gene into a compatible expression vector (e.g., pET-28a or pTrc99A) with a strong inducible promoter (e.g., T7 or trc).

3. Strain Engineering Workflow:

Strain_Engineering_Workflow Start Start: E. coli Host Knockout Generate Aldehyde Reductase Knockouts (e.g., ΔyqhD) using CRISPR/Cas9 or λ-Red Start->Knockout Transform_TE Transform with Thioesterase Plasmid Knockout->Transform_TE Transform_FACR Transform with FACR Plasmid Transform_TE->Transform_FACR Verify Verify Strain by PCR and Sequencing Transform_FACR->Verify End Engineered Strain Ready Verify->End

Workflow for constructing the engineered E. coli strain.
Protocol 2: Fed-Batch Fermentation for this compound Production

This protocol describes a fed-batch fermentation process to achieve high cell density and induce this compound production.

1. Media and Solutions:

  • Seed Culture Medium: Luria-Bertani (LB) broth with appropriate antibiotics.

  • Batch Medium (per liter): 20 g glucose, 10 g yeast extract, 5 g (NH4)2SO4, 2 g KH2PO4, 7 g K2HPO4, 1.5 g MgSO4·7H2O, 1 ml trace metal solution.

  • Feeding Medium (per liter): 500 g glucose, 100 g yeast extract.

  • Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG) or L-arabinose, depending on the promoter system.

2. Fermentation Procedure:

  • Inoculum Preparation: Inoculate 50 mL of LB medium with a single colony of the engineered strain and grow overnight at 37°C with shaking.

  • Bioreactor Setup: Prepare a 2 L bioreactor with 1 L of batch medium. Autoclave and allow to cool.

  • Inoculation: Inoculate the bioreactor with the overnight seed culture to an initial OD600 of ~0.1.

  • Batch Phase: Control the temperature at 37°C, pH at 7.0 (with NH4OH), and dissolved oxygen (DO) above 20% by adjusting agitation and aeration.

  • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch feeding to maintain a low glucose concentration.

  • Induction: When the OD600 reaches ~20-30, lower the temperature to 30°C and add the inducer (e.g., 0.1-1 mM IPTG).

  • Production Phase: Continue the fed-batch fermentation for 48-72 hours. Add an organic overlay (e.g., 10% v/v dodecane) to the culture to extract the this compound and reduce its toxicity to the cells.

  • Sampling: Collect samples periodically to measure cell density, substrate consumption, and product formation.

Protocol 3: Quantification of this compound by GC-MS

This protocol details the extraction and analysis of this compound from the fermentation broth.

1. Sample Preparation and Extraction:

  • Centrifuge 1 mL of the culture broth (including the organic overlay) at 13,000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer to a clean GC vial. If an organic overlay was not used, extract the whole broth with an equal volume of ethyl acetate, vortex vigorously, centrifuge, and collect the organic phase.

  • Add an internal standard (e.g., tridecanal) to the extract for accurate quantification.

  • To prevent degradation, samples should be analyzed immediately or stored at -20°C.

2. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of 40-400 m/z.

  • Quantification: Create a standard curve using pure this compound. Identify this compound by its retention time and mass spectrum and quantify using the peak area relative to the internal standard.

Conclusion

The metabolic engineering of E. coli for this compound production is a promising approach for the sustainable synthesis of this valuable chemical. While the inherent aldehyde reductase activity of the host poses a significant challenge, strategies involving the knockout of key reductase genes, combined with the overexpression of a C14-specific thioesterase and a suitable fatty acyl-CoA reductase, provide a clear path forward. The protocols outlined in this document, adapted from successful fatty alcohol production platforms, offer a comprehensive guide for researchers to develop and optimize E. coli strains for efficient this compound biosynthesis. Further research into identifying and characterizing additional aldehyde reductases and optimizing fermentation conditions will be crucial for achieving economically viable titers of this compound.

References

Application Notes and Protocols for the Use of Tetradecanal in Developing Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of tetradecanal, a long-chain fatty aldehyde, in the synthesis of novel biodegradable polymers. The information presented covers hypothetical synthesis protocols, expected material properties, potential biodegradation pathways, and applications in drug delivery. The protocols and data are based on established principles of polymer chemistry and an analysis of analogous long-chain aliphatic polymers.

Introduction

This compound (also known as myristaldehyde) is a naturally occurring, 14-carbon saturated fatty aldehyde.[1][2] Its long aliphatic chain presents an opportunity for the development of biodegradable polymers with properties potentially mimicking those of conventional plastics like polyethylene, while incorporating hydrolytically or enzymatically susceptible linkages for degradation. The resulting polyacetal, poly(this compound), would feature a backbone of repeating C-O bonds, offering a potential advantage in biodegradability over polymers with C-C backbones.

Synthesis of Poly(this compound)

The direct polymerization of aldehydes can proceed through cationic or anionic mechanisms to form polyacetals.[3][4] Due to the long aliphatic side chain of this compound, the resulting polymer is expected to be crystalline. Anionic polymerization of long-chain aliphatic aldehydes has been shown to favor the formation of isotactic polymers.[3]

2.1. Proposed Experimental Protocol: Anionic Polymerization of this compound

This protocol is a proposed method based on the principles of anionic polymerization of higher aliphatic aldehydes.[5]

Materials:

  • This compound (Myristaldehyde), high purity

  • Anhydrous toluene

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Methanol

  • Dry ice/acetone bath

  • Schlenk line and glassware

Procedure:

  • All glassware should be oven-dried and assembled hot under an inert atmosphere (argon or nitrogen).

  • Purify this compound by distillation under reduced pressure.

  • In a Schlenk flask, dissolve purified this compound in anhydrous toluene to a concentration of 1 M.

  • Cool the monomer solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution (initiator) to the stirred monomer solution. The molar ratio of monomer to initiator will determine the theoretical molecular weight. A ratio of 100:1 to 500:1 is a suggested starting point.

  • Maintain the reaction at -78 °C for 24 hours. The polymer is expected to precipitate from the solution.

  • Quench the polymerization by adding an excess of cold methanol.

  • Allow the mixture to warm to room temperature.

  • Isolate the precipitated polymer by filtration.

  • Wash the polymer repeatedly with methanol to remove any unreacted monomer and initiator residues.

  • Dry the polymer under vacuum at a temperature below its melting point.

2.2. Proposed Experimental Protocol: Cationic Polymerization of this compound

This protocol is a proposed method based on the principles of cationic polymerization of higher aliphatic aldehydes.[6]

Materials:

  • This compound (Myristaldehyde), high purity

  • Anhydrous dichloromethane (DCM)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Methanol

  • Dry ice/acetone bath

  • Schlenk line and glassware

Procedure:

  • Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.

  • Dissolve purified this compound in anhydrous DCM (e.g., 1 M) in a Schlenk flask.

  • Cool the solution to -78 °C.

  • Add a catalytic amount of BF₃·OEt₂ (e.g., 0.1-1 mol% relative to the monomer) to the stirred solution.

  • Polymerization is often rapid, and the polymer will likely precipitate. Allow the reaction to proceed for a few hours.

  • Terminate the polymerization by adding an excess of cold methanol.

  • Follow steps 8-11 from the anionic polymerization protocol to isolate and dry the polymer.

Characterization of Poly(this compound)

The synthesized polymer should be characterized using standard polymer analysis techniques.

Analytical Technique Purpose
Nuclear Magnetic Resonance (NMR) Confirm the polyacetal structure and assess tacticity.
Fourier-Transform Infrared Spectroscopy (FTIR) Verify the formation of the polyacetal by observing the disappearance of the aldehyde C=O stretch and the appearance of C-O-C ether stretches.
Gel Permeation Chromatography (GPC) Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg) and melting temperature (Tm). For polymers with long aliphatic side chains (>C9), a melting point corresponding to the side-chain crystallization is expected.[3]
Thermogravimetric Analysis (TGA) Evaluate the thermal stability and decomposition profile of the polymer.

Table 1: Estimated Properties of Poly(this compound)

Property Estimated Value/Characteristic
Molecular Weight (Mn) 10,000 - 100,000 g/mol (dependent on synthesis conditions)
Polydispersity Index (PDI) 1.1 - 2.0 (anionic polymerization generally yields lower PDI)
Melting Temperature (Tm) Expected to be primarily influenced by the crystallization of the C13 alkyl side chains.
Glass Transition Temperature (Tg) Expected to be low, characteristic of polymers with long, flexible side chains.
Solubility Likely soluble in nonpolar organic solvents at elevated temperatures, but insoluble in polar solvents like water and alcohols.

Biodegradation of Poly(this compound)

The polyacetal backbone of poly(this compound) is susceptible to hydrolytic cleavage, and the long aliphatic side chains may be recognized by certain enzymes, such as lipases, which are known to degrade aliphatic polyesters.[7][8][9][10]

4.1. Proposed Experimental Protocol: Enzymatic Degradation Assay

Materials:

  • Poly(this compound) film or powder

  • Lipase from Candida antarctica (CALB) or Pseudomonas cepacia

  • Phosphate buffer solution (pH 7.4)

  • Shaking incubator

Procedure:

  • Prepare thin films of poly(this compound) by solvent casting or melt pressing.

  • Weigh the initial dry mass of the polymer films (W_initial).

  • Place the films in vials containing a phosphate buffer solution with a known concentration of lipase (e.g., 1 mg/mL).

  • As a control, place identical films in a phosphate buffer solution without the enzyme.

  • Incubate the vials at 37 °C with gentle shaking.

  • At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), remove the films from the solutions.

  • Gently rinse the films with deionized water to remove any adsorbed enzyme and buffer salts.

  • Dry the films under vacuum to a constant weight (W_final).

  • Calculate the percentage of weight loss: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.

  • Analyze the surface morphology of the degraded films using Scanning Electron Microscopy (SEM) to observe surface erosion.

  • Analyze the degradation products in the buffer solution using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Application in Drug Delivery

The biodegradable nature and hydrophobicity of poly(this compound) make it a potential candidate for controlled drug delivery systems, particularly for hydrophobic drugs.[11][12][13][14] The polymer could be formulated into microparticles or nanoparticles to encapsulate therapeutic agents.

5.1. Proposed Experimental Protocol: Preparation of Drug-Loaded Microparticles via Emulsion-Solvent Evaporation

Materials:

  • Poly(this compound)

  • Hydrophobic model drug (e.g., Paclitaxel, Curcumin)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

  • Magnetic stirrer and homogenizer

Procedure:

  • Dissolve a known amount of poly(this compound) and the hydrophobic drug in DCM.

  • Prepare an aqueous solution of PVA, which will act as a surfactant.

  • Add the organic phase (polymer and drug solution) to the aqueous PVA solution under high-speed homogenization to form an oil-in-water (o/w) emulsion.

  • Continue stirring the emulsion at a lower speed for several hours to allow for the evaporation of the DCM.

  • As the DCM evaporates, the polymer precipitates, forming solid microparticles that encapsulate the drug.

  • Collect the microparticles by centrifugation.

  • Wash the microparticles with deionized water to remove residual PVA.

  • Freeze-dry the microparticles to obtain a free-flowing powder.

  • Characterize the microparticles for size and morphology (SEM), drug loading efficiency, and in vitro drug release profile.

Visualizations

Synthesis_Workflow This compound This compound Monomer Polymerization Anionic or Cationic Polymerization This compound->Polymerization Polymer Poly(this compound) Polymerization->Polymer Characterization Characterization (NMR, FTIR, GPC, DSC, TGA) Polymer->Characterization

Figure 1. General workflow for the synthesis and characterization of poly(this compound).

Biodegradation_Pathway Polymer Poly(this compound) Surface_Erosion Enzymatic Surface Erosion (e.g., by Lipases) Polymer->Surface_Erosion Oligomers Oligomers and Monomers (this compound) Surface_Erosion->Oligomers Metabolism Microbial Metabolism Oligomers->Metabolism End_Products CO2 + H2O + Biomass Metabolism->End_Products

Figure 2. Proposed enzymatic biodegradation pathway for poly(this compound).

Drug_Delivery_Application cluster_formulation Formulation cluster_release Drug Release Polymer Poly(this compound) Emulsification Emulsion-Solvent Evaporation Polymer->Emulsification Drug Hydrophobic Drug Drug->Emulsification Microparticle Drug-Loaded Microparticle Emulsification->Microparticle Degradation Polymer Degradation (Hydrolysis/Enzymatic) Microparticle->Degradation In Vivo Administration Drug_Release Sustained Drug Release Degradation->Drug_Release

Figure 3. Workflow for drug delivery application of poly(this compound).

References

Tetradecanal: Application Notes and Protocols for Pharmaceutical Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanal, a 14-carbon saturated fatty aldehyde also known as myristaldehyde, is emerging as a compound of interest in pharmaceutical drug delivery. Its chemical properties suggest potential as a permeation enhancer, capable of reversibly modulating biological barriers such as the skin, nasal mucosa, and intestinal epithelium to facilitate the transport of therapeutic agents. This document provides a detailed overview of the current understanding of this compound's potential in drug delivery, including its proposed mechanisms of action, available quantitative data, and detailed experimental protocols for its evaluation.

While direct studies on this compound are limited, research on structurally similar long-chain fatty alcohols, such as 1-tetradecanol, provides valuable insights into its probable mechanisms. These compounds are thought to enhance drug delivery primarily by disrupting the highly organized lipid structures of biological membranes, thereby increasing their fluidity and permeability to drug molecules.[1]

Physicochemical Properties of this compound

A comprehensive understanding of this compound's physical and chemical characteristics is fundamental to its application in drug delivery systems.

PropertyValueReference
Synonyms Myristaldehyde, Tetradecyl aldehyde, Myristyl aldehyde[2]
CAS Number 124-25-4[2]
Molecular Formula C₁₄H₂₈O[2]
Molecular Weight 212.37 g/mol [3]
Appearance White or colorless to light yellow powder to lump to clear liquid[2]
Melting Point 22 - 24 °C[2]
Boiling Point 165 - 167 °C / 24 mmHg[2]
Solubility Insoluble in water; soluble in most organic solvents[3]

Applications in Drug Delivery

This compound is being explored for its potential to improve the solubility and bioavailability of certain medications.[2] Its applications are being considered across various routes of administration, primarily focusing on its role as a penetration enhancer.

Transdermal Drug Delivery

The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the skin. Chemical penetration enhancers are employed to transiently and reversibly disrupt this barrier.[4] Long-chain fatty aldehydes like this compound are hypothesized to enhance skin permeation by inserting their long alkyl chains into the lipid bilayers of the stratum corneum. This disrupts the tight packing of the endogenous lipids, leading to increased fluidity and the creation of more permeable pathways for drug molecules to pass through.[4]

Quantitative Data: Comparative Efficacy of Fatty Alcohols in Transdermal Delivery

Fatty Alcohol (5% w/v)Carbon Chain LengthMean Flux of Melatonin (µg/cm²/h) ± SDEnhancement Ratio*
Control (Vehicle)-0.85 ± 0.121.00
Octanol84.12 ± 0.554.85
Nonanol94.98 ± 0.635.86
Decanol106.25 ± 0.897.35
Undecanol115.43 ± 0.716.39
Lauryl Alcohol124.76 ± 0.685.60
Tridecanol133.11 ± 0.423.66
1-Tetradecanol (Myristyl Alcohol) 14 2.54 ± 0.38 2.99

*Enhancement Ratio = Flux with enhancer / Flux of control[1]

Nasal Drug Delivery

The nasal mucosa presents a promising route for systemic drug delivery due to its large surface area and rich vasculature, which allows for rapid absorption and avoidance of first-pass metabolism.[6] Permeation enhancers are often necessary to facilitate the transport of drugs, particularly large molecules, across the nasal epithelium. Studies on related compounds like tetradecylmaltoside (TDM) have shown significant increases in the nasal absorption of peptides like insulin and leptin.[1][5] The mechanism is thought to involve both transcellular (through the cells) and paracellular (between the cells) pathways.[1]

Oral Drug Delivery

The intestinal epithelium is a major barrier to the oral absorption of many drugs. Fatty aldehydes are being investigated for their potential to modulate the permeability of the intestinal barrier. While direct evidence for this compound is scarce, other aldehydes like acetaldehyde have been shown to disrupt tight junction integrity in intestinal epithelial cell models like Caco-2 cells.[7][8] This suggests a potential mechanism by which this compound could enhance oral bioavailability.

Mechanisms of Action & Signaling Pathways

The primary proposed mechanism for this compound as a penetration enhancer across different biological barriers is the disruption of the lipid bilayer. However, the interaction with cellular components may also involve specific signaling pathways.

Disruption of Lipid Bilayers

Long-chain fatty aldehydes, due to their amphipathic nature, can insert into the lipid membranes of cells. This insertion disrupts the ordered structure of the lipid bilayer, increasing its fluidity and permeability. This non-specific mechanism is likely a key contributor to its permeation-enhancing effects.

cluster_0 Normal Barrier cluster_1 With this compound Intact Barrier Highly Ordered Lipid Bilayer Drug Molecule Drug Molecule Drug Molecule->Intact Barrier Low Permeation Disrupted Barrier Disordered Lipid Bilayer This compound This compound This compound->Disrupted Barrier Intercalation & Disruption Drug Molecule 2 Drug Molecule Drug Molecule 2->Disrupted Barrier Enhanced Permeation This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Activation? TJ_Proteins Tight Junction Proteins (Occludin, ZO-1) PKC->TJ_Proteins Phosphorylation Paracellular_Permeability Increased Paracellular Permeability TJ_Proteins->Paracellular_Permeability Disassembly Drug_Transport Enhanced Drug Transport Paracellular_Permeability->Drug_Transport A Prepare Skin Membrane B Assemble Franz Diffusion Cell A->B C Fill Receptor Chamber B->C D Equilibrate at 32°C C->D E Apply Formulation to Donor Chamber D->E F Collect Samples from Receptor Chamber E->F Over Time G Analyze Drug Concentration (HPLC) F->G H Calculate Flux and Enhancement Ratio G->H A Culture Caco-2 cells on Transwell® inserts (21-28 days) B Measure TEER to confirm monolayer integrity A->B C Treat with model drug +/- This compound in apical chamber B->C D Collect samples from basolateral chamber over time C->D E Monitor TEER throughout the experiment C->E F Analyze drug concentration in basolateral samples D->F G Calculate Apparent Permeability Coefficient (Papp) F->G

References

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of Long-Chain Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of long-chain aldehydes.

Frequently Asked Questions (FAQs)

Q1: Why are long-chain aldehydes poorly soluble in aqueous solutions?

A1: Long-chain aldehydes consist of a polar carbonyl group (-CHO) and a long, nonpolar hydrocarbon chain.[1][2] While the carbonyl group can form hydrogen bonds with water, the large hydrophobic tail disrupts the hydrogen bonding network of water, making the overall molecule poorly soluble.[3][4] As the carbon chain length increases, the hydrophobic character becomes more dominant, leading to a decrease in water solubility.[2][5]

Q2: What are the primary methods to improve the solubility of long-chain aldehydes?

A2: The primary methods for enhancing the solubility of long-chain aldehydes in aqueous media include:

  • Cosolvency: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[6][7]

  • Use of Surfactants: Incorporating surfactants that form micelles, which can encapsulate the hydrophobic aldehyde molecules.

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes where the aldehyde is encapsulated within the cyclodextrin's hydrophobic cavity.[8][9]

  • pH Adjustment: While less common for aldehydes as they are generally non-ionizable, modifying the pH can be relevant if the aldehyde is part of a more complex molecule with ionizable functional groups.

  • Particle Size Reduction: For solid aldehydes, reducing the particle size can increase the surface area and improve the dissolution rate.

Q3: How do I choose the most suitable solubilization method for my experiment?

A3: The choice of method depends on several factors, including the specific long-chain aldehyde, the required concentration, the experimental system (e.g., in vitro, in vivo), and potential interferences with downstream assays. A general approach is to start with simpler methods like using a cosolvent and progressing to more complex systems like surfactants or cyclodextrins if the desired solubility is not achieved. The selection process is visualized in the workflow diagram below.

Q4: Can the solubilizing agent interfere with my experimental results?

A4: Yes, it is crucial to consider the potential impact of the solubilizing agent on your experiment. For example:

  • Cosolvents like ethanol or DMSO can affect enzyme activity or cell viability at higher concentrations.

  • Surfactants can denature proteins or interfere with cell membranes.

  • Cyclodextrins are generally considered safe but can interact with other components in the formulation.[10] It is always recommended to run appropriate controls with the solubilizing agent alone to assess any potential background effects.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Precipitation upon addition to aqueous buffer The concentration of the organic stock solution is too high. The final concentration of the aldehyde exceeds its solubility limit in the aqueous buffer. The buffer components are interacting with the aldehyde.Decrease the concentration of the stock solution. Increase the proportion of the cosolvent in the final solution (if experimentally permissible). Vigorously stir the aqueous buffer while slowly adding the stock solution. Consider using a different solubilization method, such as surfactants or cyclodextrins.
Cloudy or turbid solution Incomplete dissolution of the aldehyde. Formation of a fine suspension or emulsion. The concentration of the surfactant is below the Critical Micelle Concentration (CMC).Increase sonication time or temperature (if the aldehyde is stable). Filter the solution through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved particles. If using a surfactant, ensure its concentration is above the CMC to form micelles.
Phase separation (oily layer forms) The solubility limit of the aldehyde in the solvent system has been significantly exceeded. The cosolvent is not sufficiently miscible with the aqueous phase at the concentration used.Decrease the concentration of the aldehyde. Increase the concentration of the cosolvent or surfactant. Use a different cosolvent with better miscibility.
Inconsistent results between experiments Variability in the preparation of the solubilized aldehyde solution. Degradation of the aldehyde over time. Temperature fluctuations affecting solubility.Prepare fresh solutions for each experiment. Store stock solutions appropriately (e.g., protected from light, at a specific temperature). Ensure consistent temperature control during solution preparation and experiments.

Data Presentation

The following table summarizes the aqueous solubility of some common long-chain aldehydes and provides representative data on the effect of a solubilizing agent. It is important to note that the effectiveness of any solubilization technique is highly dependent on the specific aldehyde, the chosen agent, and the experimental conditions.

AldehydeChemical FormulaMolecular Weight ( g/mol )Aqueous Solubility (at 25°C)Example of Solubilization
Octanal C₈H₁₆O128.21560 mg/L[11]Soluble in ethanol and propylene glycol.[11]
Nonanal C₉H₁₈O142.2496 mg/L[12]Soluble in ethanol and mineral oil.[12]
Decanal C₁₀H₂₀O156.27~13.8 mg/L (estimated)Complexation with β-cyclodextrin increases aqueous solubility.
Cinnamaldehyde C₉H₈O132.16~1420 mg/L[10]Soluble in ethanol and ether.[13][14]

Experimental Protocols

Protocol 1: Solubilization using a Cosolvent (Ethanol)

This protocol describes a general method for dissolving a long-chain aldehyde in an aqueous buffer using ethanol as a cosolvent.

Materials:

  • Long-chain aldehyde

  • Ethanol (absolute)

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Prepare a stock solution: Dissolve the long-chain aldehyde in absolute ethanol to create a concentrated stock solution (e.g., 100 mM). Ensure the aldehyde is fully dissolved. Gentle warming or sonication may be used if necessary, provided the aldehyde is heat-stable.

  • Dilution into aqueous buffer: While vortexing the aqueous buffer, slowly add the required volume of the ethanolic stock solution to achieve the desired final concentration. The final concentration of ethanol should be kept as low as possible to minimize its effects on the experimental system.

  • Visual inspection: After addition, continue to vortex for another 30 seconds. Visually inspect the solution for any signs of precipitation or cloudiness.

  • Filtration (optional): If a clear solution is not obtained, it can be filtered through a 0.22 µm syringe filter to remove any undissolved aldehyde.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-precipitation Method)

This protocol outlines the preparation of a solid inclusion complex of a long-chain aldehyde with β-cyclodextrin, which can then be dissolved in an aqueous medium.

Materials:

  • Long-chain aldehyde

  • β-cyclodextrin (β-CD)

  • Organic solvent (e.g., ethanol, methanol)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven or desiccator

Methodology:

  • Dissolve the guest molecule: Dissolve the long-chain aldehyde in a minimal amount of a suitable organic solvent.

  • Prepare the cyclodextrin solution: In a separate beaker, dissolve β-cyclodextrin in deionized water with heating and stirring to create a saturated or near-saturated solution.

  • Form the complex: Slowly add the aldehyde solution to the aqueous β-cyclodextrin solution with continuous stirring. A precipitate should start to form.

  • Promote precipitation: Continue stirring for several hours at room temperature or a reduced temperature (e.g., 4°C) to maximize the formation of the inclusion complex precipitate.

  • Isolate the complex: Collect the precipitate by vacuum filtration.

  • Wash the complex: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin, followed by a wash with a small amount of a non-polar solvent (e.g., hexane) to remove any uncomplexed aldehyde.

  • Dry the complex: Dry the resulting solid inclusion complex in a vacuum oven or desiccator until a constant weight is achieved. The dried powder can then be weighed and dissolved in an aqueous buffer for your experiment.

Visualizations

G Workflow for Selecting a Solubilization Method start Start: Dissolve Long-Chain Aldehyde in Aqueous Solution cosolvent Try Cosolvent (e.g., Ethanol, DMSO) start->cosolvent check_solubility1 Is solubility sufficient? cosolvent->check_solubility1 surfactant Try Surfactant (e.g., Tween 80, SDS) check_solubility1->surfactant No optimize Optimize concentration and conditions check_solubility1->optimize Yes check_solubility2 Is solubility sufficient? surfactant->check_solubility2 cyclodextrin Try Cyclodextrin (e.g., HP-β-CD) check_solubility2->cyclodextrin No check_solubility2->optimize Yes check_solubility3 Is solubility sufficient? cyclodextrin->check_solubility3 check_solubility3->optimize Yes fail Re-evaluate aldehyde or experiment check_solubility3->fail No end Proceed with Experiment optimize->end

Caption: A decision workflow for selecting an appropriate method to solubilize long-chain aldehydes.

G Mechanism of Cyclodextrin Inclusion Complexation cluster_0 Aqueous Environment aldehyde Long-Chain Aldehyde Hydrophobic Tail Polar Head complex Inclusion Complex Aldehyde in Cavity Soluble in Water aldehyde->complex Encapsulation cyclodextrin Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity cyclodextrin->complex Forms Complex

Caption: Diagram illustrating the formation of a soluble inclusion complex between a long-chain aldehyde and a cyclodextrin.

References

Technical Support Center: Stabilization of Tetradecanal in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful stabilization and handling of tetradecanal in aqueous solutions.

I. Troubleshooting Guides

Experiments involving this compound in aqueous media can be challenging due to its low water solubility and potential for degradation. The following guide addresses common issues, their probable causes, and recommended solutions.

Table 1: Troubleshooting Common Issues with this compound in Aqueous Solutions

Issue Observed Potential Cause(s) Recommended Solution(s)
Precipitation or cloudiness upon dilution in aqueous buffer. 1. Low Aqueous Solubility: this compound is practically insoluble in water.[1] 2. Solvent Shock: Rapid dilution of a concentrated organic stock solution into an aqueous medium can cause the compound to crash out. 3. Temperature Effects: Lower temperatures can decrease the solubility of this compound.1. Use a Stabilization Method: Employ co-solvents, cyclodextrins, liposomes, or surfactants to increase solubility (see Experimental Protocols). 2. Optimize Dilution: Add the stock solution dropwise to the vigorously stirred aqueous medium. Pre-warming the aqueous medium to 37°C can also help. 3. Maintain Temperature: Ensure all solutions are maintained at a stable, appropriate temperature (e.g., 37°C) during the experiment.
Inconsistent or non-reproducible experimental results. 1. Degradation of this compound: this compound can oxidize to tetradecanoic acid or hydrate to form a gem-diol.[2] 2. Inaccurate Concentration: Precipitation or degradation of the stock or working solutions leads to a lower effective concentration. 3. Adsorption to Labware: Due to its hydrophobicity, this compound can adsorb to plastic surfaces.1. Control pH: Maintain the pH of the aqueous solution between 5 and 6 using a suitable buffer (e.g., citrate).[3] 2. Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment and use them promptly. 3. Use Appropriate Labware: Use glass or low-adhesion polypropylene labware. 4. Quantify Concentration: Regularly verify the concentration of your stock and working solutions using an appropriate analytical method (e.g., GC-MS, HPLC).
Low yield or encapsulation efficiency in formulations (liposomes, cyclodextrins). 1. Suboptimal Formulation Parameters: Incorrect lipid-to-drug ratio, improper solvent system, or inefficient encapsulation method. 2. Degradation during Formulation: Exposure to harsh conditions (e.g., high temperature, extreme pH) during the formulation process.1. Optimize Ratios: Systematically vary the ratio of the stabilizing agent (e.g., cyclodextrin, lipid) to this compound. 2. Method Selection: For cyclodextrin complexes, methods like co-precipitation or freeze-drying can be effective.[4][5] For liposomes, ensure the method is suitable for hydrophobic molecules.[6][7] 3. Control Conditions: Perform formulation steps under controlled temperature and pH.
Analytical Issues: Poor peak shape or low sensitivity in GC/MS or HPLC. 1. Adsorption: The aldehyde group can interact with active sites in the GC inlet or column. 2. Thermal Degradation: this compound may degrade at high injector temperatures. 3. Low UV Absorbance (HPLC): The aldehyde functional group has a weak chromophore.1. Derivatization: Convert this compound to a more stable and volatile derivative (e.g., a TMS ether or an oxime) before GC-MS analysis.[8][9] 2. Optimize GC Conditions: Use a lower injector temperature and a deactivated liner. 3. HPLC Derivatization: For UV detection, derivatize with an agent like 2,4-dinitrophenylhydrazine (DNPH) to attach a strong chromophore.

graph Troubleshooting_Logic {
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Start [label="Problem Observed", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation / Cloudiness"]; Inconsistent_Results [label="Inconsistent Results"]; Low_Yield [label="Low Formulation Yield"]; Analytical_Issues [label="Analytical Issues"];

Cause1 [label="Low Solubility / Solvent Shock", shape=box, style=rounded]; Cause2 [label="Degradation / Adsorption", shape=box, style=rounded]; Cause3 [label="Suboptimal Formulation", shape=box, style=rounded]; Cause4 [label="Adsorption / Degradation / Low UV Signal", shape=box, style=rounded];

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Start -> Precipitation; Start -> Inconsistent_Results; Start -> Low_Yield; Start -> Analytical_Issues;

Precipitation -> Cause1 [label="is likely due to"]; Inconsistent_Results -> Cause2 [label="is likely due to"]; Low_Yield -> Cause3 [label="is likely due to"]; Analytical_Issues -> Cause4 [label="is likely due to"];

Cause1 -> Solution1 [label="address with"]; Cause2 -> Solution2 [label="address with"]; Cause3 -> Solution3 [label="address with"]; Cause4 -> Solution4 [label="address with"]; }

Figure 1: A logical workflow for troubleshooting common issues with this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

A1: this compound is a long-chain fatty aldehyde and is considered practically insoluble in water.[1] Its poor aqueous solubility is a primary challenge in experimental setups requiring aqueous media.

Q2: What are the main degradation pathways for this compound in aqueous solutions?

A2: The primary degradation pathways for this compound in aqueous solutions are:

  • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, forming tetradecanoic acid, especially in the presence of oxygen.

  • Hydration: In water, aldehydes can exist in equilibrium with their corresponding geminal diol (hydrate) form.[2] This hydrate can be more susceptible to oxidation.

Q3: How can I prepare a stock solution of this compound?

A3: Due to its insolubility in water, a stock solution of this compound should be prepared in an organic solvent. Commonly used solvents include dimethyl sulfoxide (DMSO) or ethanol. For cell culture experiments, it is crucial to ensure the final concentration of the organic solvent in the medium is not toxic to the cells, typically below 0.5% for DMSO.

Q4: What is the best pH for maintaining the stability of this compound in an aqueous buffer?

A4: Aldehydes are generally more stable in slightly acidic conditions. A pH range of 5 to 6 is recommended to minimize degradation.[3] Buffers such as citrate or acetate can be used to maintain this pH.

Q5: What are the most effective methods to increase the aqueous solubility of this compound?

A5: Several methods can be employed to enhance the aqueous solubility of this compound:

  • Co-solvents: Using a water-miscible organic solvent like ethanol or DMSO in the aqueous buffer can increase solubility.

  • Cyclodextrins: Encapsulating this compound within the hydrophobic cavity of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can form water-soluble inclusion complexes.[10]

  • Liposomes: Formulating this compound within the lipid bilayer of liposomes can create a stable aqueous dispersion.[6][7]

  • Surfactants: The use of surfactants at concentrations above their critical micelle concentration (CMC) can solubilize this compound within micelles.

Q6: How can I quantify the concentration of this compound in my aqueous solution?

A6: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method for quantifying this compound.[9] To improve volatility and chromatographic peak shape, derivatization of the aldehyde is often necessary.[8] High-Performance Liquid Chromatography (HPLC) can also be used, typically after derivatization with a UV-active agent like DNPH to enhance detection.

III. Data Presentation

The following tables provide illustrative quantitative data for the stabilization of this compound. Note that this data is representative for long-chain aldehydes and should be confirmed experimentally for your specific system.

Table 2: Illustrative Solubility Enhancement of this compound using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

HP-β-CD Concentration (mM) Apparent this compound Solubility (µM) Fold Increase in Solubility
0 (Water)~11
5~5050
10~120120
20~250250
50~600600

This is a hypothetical AL-type phase solubility diagram, which is common for 1:1 complex formation where the complex is soluble.[11][12]

Table 3: Illustrative pH-Dependent Degradation of this compound in Aqueous Buffer at 37°C

pH Buffer System Illustrative Pseudo-First-Order Rate Constant (k, hr⁻¹) Estimated Half-life (t₁/₂, hours)
3.0Citrate0.0513.9
5.0Citrate0.0169.3
7.4Phosphate0.088.7
9.0Borate0.203.5

This data illustrates the general trend of increased stability of aldehydes at slightly acidic pH and accelerated degradation under neutral to alkaline conditions.[13][14]

IV. Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous this compound Solution using HP-β-Cyclodextrin

This protocol describes the preparation of a this compound solution using the co-precipitation method to form an inclusion complex with HP-β-CD.[4][5]

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of this compound in ethanol.

    • Prepare a 100 mM aqueous solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired buffer (e.g., 50 mM citrate buffer, pH 5.5).

  • Complex Formation:

    • In a glass vial, add the desired volume of the HP-β-CD solution.

    • While vigorously stirring, slowly add an equimolar amount of the this compound stock solution dropwise.

    • Seal the vial and continue to stir at room temperature for 24-48 hours, protected from light.

  • Solvent Removal and Reconstitution:

    • Freeze the resulting solution (e.g., using liquid nitrogen or a -80°C freezer).

    • Lyophilize the frozen solution until a dry powder is obtained. This powder is the this compound/HP-β-CD inclusion complex.

    • The powder can be stored at -20°C.

  • Preparation of Working Solution:

    • Dissolve the lyophilized powder in the desired aqueous buffer to achieve the final target concentration of this compound.

    • The solution should be clear. If any cloudiness persists, it may indicate that the solubility limit has been exceeded.

workflow_cyclodextrin cluster_0 Preparation cluster_1 Complexation cluster_2 Isolation & Storage cluster_3 Final Solution prep_tetra Prepare 100 mM this compound in Ethanol mix Slowly add this compound solution to stirring HP-β-CD solution prep_tetra->mix prep_cd Prepare 100 mM HP-β-CD in Aqueous Buffer prep_cd->mix stir Stir for 24-48h (protected from light) mix->stir lyophilize Freeze-dry (Lyophilize) to obtain powder stir->lyophilize store Store powder at -20°C lyophilize->store reconstitute Reconstitute powder in aqueous buffer to final concentration lyophilize->reconstitute

Figure 2: Experimental workflow for preparing a this compound/cyclodextrin inclusion complex.

Protocol 2: Quantification of this compound in Aqueous Samples by GC-MS

This protocol is adapted for the analysis of long-chain aldehydes and includes a derivatization step.[9]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of the aqueous sample containing this compound, add 2 mL of hexane.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean glass vial.

    • Repeat the extraction twice more, pooling the hexane extracts.

  • Derivatization:

    • Evaporate the pooled hexane under a gentle stream of nitrogen to a final volume of approximately 100 µL.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before analysis.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 100°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 10 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

  • Quantification:

    • Generate a calibration curve using standards of derivatized this compound of known concentrations.

    • Calculate the concentration in the unknown sample by comparing its peak area to the calibration curve.

workflow_gcms start Aqueous Sample (1 mL) extract Liquid-Liquid Extraction with Hexane (3x) start->extract concentrate Concentrate Hexane Extract (under Nitrogen) extract->concentrate derivatize Derivatize with BSTFA+TMCS (70°C for 30 min) concentrate->derivatize inject Inject into GC-MS derivatize->inject analyze Separate on DB-5ms column Detect with MS (SIM mode) inject->analyze quantify Quantify using Calibration Curve analyze->quantify

Figure 3: Workflow for the quantitative analysis of this compound by GC-MS.

V. Signaling Pathway

This compound is a key substrate in the bioluminescence pathway of certain bacteria, such as those in the Vibrio genus. This pathway is a well-documented example of cell signaling (quorum sensing) leading to a specific biochemical output.[3][11]

bioluminescence_pathway FMN FMN FMNH2 FMNH₂ (Reduced Flavin) FMN->FMNH2 NAD(P)H FMN Reductase Luciferase Luciferase Enzyme FMNH2->Luciferase This compound This compound (R-CHO) This compound->Luciferase Oxygen O₂ Oxygen->Luciferase Intermediate [Luciferase-FMNH₂-O₂-RCHO] Excited Intermediate Luciferase->Intermediate Forms complex Light Light Emission (~490 nm) Intermediate->Light FMN_out FMN Intermediate->FMN_out Water H₂O Intermediate->Water Acid Tetradecanoic Acid (R-COOH) Intermediate->Acid

Figure 4: The bacterial bioluminescence pathway involving this compound as a substrate.

References

Technical Support Center: Overcoming Challenges in Tetradecanal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetradecanal synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the synthesis of this long-chain aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for this compound synthesis? this compound is most commonly synthesized from myristyl alcohol (1-tetradecanol) through oxidation. Another, though less common, starting point is myristic acid, which would first need to be reduced to myristyl alcohol before oxidation.

Q2: Which oxidation methods are most effective for converting myristyl alcohol to this compound? Several mild oxidation methods are effective for this transformation, with the goal of minimizing over-oxidation to the carboxylic acid. The most frequently employed methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and oxidation with pyridinium chlorochromate (PCC). Each method offers a different balance of reaction conditions, cost, and ease of workup.[1]

Q3: What are the main impurities I should expect in my crude this compound product? The primary impurities are typically unreacted myristyl alcohol, over-oxidized myristic acid, and potentially high-molecular-weight byproducts from aldol condensation of the this compound product.

Q4: How can I monitor the progress of my this compound synthesis reaction? Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[2] A co-spot of the reaction mixture with the starting material (myristyl alcohol) will show the consumption of the starting material and the appearance of a new, typically less polar, spot for this compound. Gas Chromatography (GC) can also be used for more quantitative monitoring.[2]

Q5: What are the recommended storage conditions for this compound? this compound is susceptible to oxidation and should be stored under an inert atmosphere (nitrogen or argon) at low temperatures, ideally at 2-8°C for short-term storage and -20°C for long-term storage. It should also be protected from light.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A low yield of the desired product is one of the most common frustrations in organic synthesis. The following table outlines potential causes and solutions for low yields in this compound synthesis.

Potential CauseSuggested Solution(s)Key Considerations
Incomplete Reaction - Increase reaction time.- If the starting material is stable, consider a modest increase in temperature.- Ensure the correct stoichiometry of the oxidizing agent (a slight excess, e.g., 1.2-1.5 equivalents, is often used).[3]Monitor the reaction by TLC to determine the point of maximum conversion without significant byproduct formation.[2]
Over-oxidation to Myristic Acid - Use a milder, more selective oxidizing agent (e.g., Swern or DMP oxidation over stronger chromium-based reagents).- Maintain strict temperature control, especially for exothermic reactions.- Avoid the presence of water in the reaction mixture, particularly with PCC.Anhydrous conditions are crucial for preventing the formation of the gem-diol hydrate, which is readily oxidized to the carboxylic acid.[4]
Product Loss During Workup - Ensure complete phase separation during aqueous washes to prevent loss of product in the aqueous layer.- Thoroughly back-extract the aqueous layers with an appropriate organic solvent.- Be cautious during solvent removal (rotoevaporation) as this compound has some volatility.Emulsions can be an issue; if they form, try adding brine or filtering through a pad of celite.
Aldol Condensation of Product - Maintain low reaction temperatures.- Use a non-nucleophilic base if a base is required for the reaction (e.g., triethylamine in Swern oxidation).This side reaction is more likely if the product is left under reaction conditions for an extended period after its formation.
Comparison of Common Oxidation Methods for this compound Synthesis
Oxidation MethodTypical YieldAdvantagesDisadvantages
Swern Oxidation High (often >90%)Very mild conditions, high selectivity for the aldehyde, and wide functional group tolerance.[5]Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide, and requires careful handling of reagents.[1]
Dess-Martin Periodinane (DMP) High (often >90%)Mild, neutral conditions, room temperature reaction, and high selectivity.[4]The reagent is expensive, potentially explosive under certain conditions, and has a high molecular weight.[1]
Pyridinium Chlorochromate (PCC) Good to High (70-90%)The reagent is a stable solid and relatively easy to handle. The reaction generally stops at the aldehyde.[3]Chromium (VI) is toxic and carcinogenic, the workup to remove chromium byproducts can be difficult, and the reaction is acidic.[1][6]

Experimental Protocols

Protocol 1: Swern Oxidation of Myristyl Alcohol

Materials:

  • Myristyl alcohol (1-tetradecanol)

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride to the cooled DCM, followed by the dropwise addition of DMSO. Stir the mixture for 10-15 minutes.

  • Add a solution of myristyl alcohol in anhydrous DCM dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C.

  • Stir the mixture for 30-45 minutes at -78 °C.

  • Add triethylamine dropwise, which may cause the reaction to become cloudy.

  • Allow the reaction to slowly warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by flash column chromatography on silica gel.

Visualizations

G start Low Yield of this compound check_sm Starting material consumed? (Check by TLC/GC) start->check_sm check_overoxidation Myristic acid detected? (Check by TLC/GC/NMR) check_sm->check_overoxidation Yes incomplete_rxn Incomplete Reaction: - Increase reaction time - Check reagent stoichiometry - Slightly increase temperature check_sm->incomplete_rxn No check_workup Significant product loss during workup? check_overoxidation->check_workup No overoxidation Over-oxidation: - Use milder oxidant (Swern/DMP) - Ensure anhydrous conditions - Strict temperature control check_overoxidation->overoxidation Yes workup_loss Workup Loss: - Thoroughly back-extract aqueous layers - Use brine to break emulsions - Careful solvent removal check_workup->workup_loss Yes purification Purify by Column Chromatography check_workup->purification No incomplete_rxn->purification overoxidation->purification workup_loss->purification

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

G cluster_start Starting Material cluster_oxidation Oxidation cluster_product Crude Product cluster_purification Purification cluster_final Final Product myristyl_alcohol Myristyl Alcohol swern Swern Oxidation myristyl_alcohol->swern dmp Dess-Martin Periodinane myristyl_alcohol->dmp pcc PCC myristyl_alcohol->pcc crude_this compound Crude this compound swern->crude_this compound dmp->crude_this compound pcc->crude_this compound column_chromatography Column Chromatography crude_this compound->column_chromatography pure_this compound Pure this compound column_chromatography->pure_this compound

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Optimizing Tetradecanal Concentration in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Tetradecanal concentration in your bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a new bioassay?

A1: For a novel application of this compound, it is crucial to first establish a dose-response curve. A broad starting range from low nanomolar (nM) to high micromolar (µM) is recommended for initial screening. This will help determine the concentrations at which this compound exhibits biological activity, cytotoxicity, or other desired effects in your specific experimental system.

Q2: How should I prepare a stock solution of this compound, given its poor water solubility?

A2: this compound is practically insoluble in water, making proper stock solution preparation critical.[1][2] The choice of solvent should dissolve this compound effectively while minimizing cytotoxicity in your bioassay.

  • Dimethyl Sulfoxide (DMSO): A common choice for nonpolar compounds, capable of dissolving this compound at high concentrations.[1] However, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[1]

  • Ethanol (EtOH): this compound is slightly soluble in ethanol.[1] If using ethanol, it is advisable to warm the solution to 37°C to aid dissolution, as the melting point of this compound is between 22-24°C.[1]

Q3: My this compound solution is precipitating when added to my aqueous bioassay medium. What can I do?

A3: Precipitation of hydrophobic compounds like this compound is a common issue. Here are several troubleshooting steps:

  • Pre-warm the medium: Warming your culture medium to 37°C before adding the this compound stock solution can improve solubility.

  • Use serial dilutions: Instead of adding a small volume of highly concentrated stock directly to your final volume, perform one or more intermediate dilutions in the assay medium. This gradual decrease in solvent concentration can prevent the compound from crashing out of solution.

  • Vortex immediately after addition: Ensure rapid and thorough mixing when adding the this compound stock to the aqueous medium to prevent localized high concentrations that are prone to precipitation.

  • Lower the final concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific medium. Consider testing lower concentrations.

Q4: How long should I expose my cells or biological system to this compound?

A4: The optimal exposure time is dependent on the specific bioassay and the biological question being addressed. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours for cell-based assays) to determine the ideal duration for observing the desired effect.

Troubleshooting Guides

Issue 1: No Observable Effect in the Bioassay
Possible Cause Troubleshooting Step
Concentration is too low Perform a dose-response study with a wider and higher concentration range.
Compound instability Prepare fresh stock solutions and use them immediately. Avoid repeated freeze-thaw cycles of the stock solution.
Short incubation time Increase the duration of the bioassay to allow for a biological response to occur.
Low bioavailability Ensure proper dissolution of this compound in the assay medium. Consider using a carrier solvent like DMSO at a non-toxic final concentration.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent this compound concentration Ensure the stock solution is homogenous before making dilutions. Vortex the stock solution before each use.
Uneven distribution in multi-well plates Mix the plate gently after adding the this compound solution to ensure even distribution in each well.
Edge effects in microplates Avoid using the outer wells of the plate, or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity and minimize evaporation.
Cell seeding inconsistency (for cell-based assays) Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells.
Issue 3: Unexpected Cytotoxicity
Possible Cause Troubleshooting Step
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%). Run a solvent-only control to assess its effect.[1]
High this compound concentration Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 (half-maximal inhibitory concentration) and select a non-toxic concentration range for your functional assays.
Contamination of stock solution Use sterile techniques when preparing and handling stock solutions. Filter-sterilize the stock solution if necessary and compatible with the solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)

This protocol is adapted from methods for similar long-chain fatty alcohols.[1]

Materials:

  • This compound (MW: 212.37 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 21.24 mg of this compound powder and transfer it to a sterile vial.

  • Dissolving: Add 1 mL of sterile DMSO to the vial containing the this compound.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Storage: Dispense into sterile, single-use aliquots and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: General Cytotoxicity Assay (MTT Assay)

This is a general protocol to determine the cytotoxic effects of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (e.g., 100 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent and non-toxic across all wells. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Data Presentation

Table 1: Troubleshooting Guide for this compound Bioassays

Problem Potential Cause Recommended Solution
No responseConcentration too lowIncrease concentration range in a dose-response experiment.
Compound degradationPrepare fresh stock solutions.
Insufficient incubation timePerform a time-course experiment.
High variabilityInaccurate pipettingCalibrate pipettes and use proper technique.
Incomplete dissolutionEnsure this compound is fully dissolved in the stock solution.
Edge effects in platesAvoid using outer wells or add PBS to them.
Unexpected cell deathSolvent toxicityKeep final DMSO concentration <0.5% and include a solvent control.
High compound concentrationDetermine IC50 with a cytotoxicity assay and use lower concentrations.

Table 2: Recommended Stock Solution and Storage for this compound

Parameter Recommendation Rationale
Solvent Anhydrous DMSOHigh solubilizing power for hydrophobic compounds.[1]
Stock Concentration 10-100 mMAllows for small volumes to be used in final dilutions, minimizing solvent concentration.
Storage Temperature -20°C or -80°CEnsures stability and prevents degradation.
Aliquoting Single-use aliquotsAvoids repeated freeze-thaw cycles that can lead to degradation and precipitation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions of this compound prep_stock->treat_cells prep_cells Seed Cells in Multi-well Plate prep_cells->treat_cells incubate Incubate for Defined Time Period treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure analyze_data Analyze Data & Determine IC50 measure->analyze_data

Figure 1. A typical experimental workflow for determining the optimal concentration of this compound in a cell-based bioassay.

troubleshooting_logic start Bioassay Experiment result Unexpected Result? start->result no_effect No Effect result->no_effect Yes high_variability High Variability result->high_variability Yes cytotoxicity Unexpected Cytotoxicity result->cytotoxicity Yes optimize Optimize Protocol & Re-run result->optimize No check_conc Check Concentration Range no_effect->check_conc check_prep Review Solution Preparation high_variability->check_prep check_assay Review Assay Procedure high_variability->check_assay cytotoxicity->check_conc check_solvent Verify Solvent Concentration cytotoxicity->check_solvent check_conc->optimize check_prep->optimize check_solvent->optimize check_assay->optimize

Figure 2. A logical diagram for troubleshooting common issues when optimizing this compound concentration in bioassays.

References

Technical Support Center: Troubleshooting Tetradecanal Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetradecanal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be due to degradation?

A1: Yes, inconsistent results are a primary indicator of compound instability. This compound, as a long-chain fatty aldehyde, is susceptible to degradation under common experimental conditions. Factors such as storage, solvent choice, buffer composition, temperature, and exposure to light and oxygen can all contribute to its degradation, leading to a decrease in the effective concentration of the active compound and variability in your results.

Q2: What are the primary degradation pathways for this compound?

A2: The most common degradation pathway for aldehydes like this compound is oxidation. The aldehyde functional group is readily oxidized to a carboxylic acid, in this case, tetradecanoic acid (myristic acid). This can be accelerated by exposure to oxygen, elevated temperatures, and certain metal ions. Other potential reactions include polymerization and reactions with nucleophilic components in your experimental system.

Q3: Are there any visible signs of this compound degradation?

A3: While significant degradation can occur without visible evidence, sometimes a change in the appearance of your stock solution or experimental medium, such as slight turbidity or a change in color, may indicate precipitation or the formation of degradation products. However, analytical methods are the most reliable way to confirm degradation.

Q4: I am using a Tris-based buffer in my experiment. Could this be a problem?

A4: Yes, using buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), is generally not recommended for experiments with aldehydes. The primary amine in Tris can react with the aldehyde group of this compound to form a Schiff base (an imine).[1][2][3] This reaction will deplete your active compound and can lead to inaccurate and misleading results. It is advisable to use non-reactive buffers like phosphate, HEPES, or MOPS.

Q5: How should I properly store my this compound stock solutions to ensure stability?

A5: To maximize stability, this compound stock solutions should be prepared in a suitable anhydrous organic solvent, such as DMSO or ethanol. Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. For long-term storage, solutions should be kept at -80°C and protected from light. For short-term use, storage at -20°C is acceptable.

Troubleshooting Guides

Issue 1: Inconsistent or Low Activity in Cell-Based Assays
  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Working Solutions: Prepare dilutions of this compound in your cell culture medium immediately before adding them to the cells.

    • Assess Media Stability: Conduct a stability study by incubating this compound in your complete cell culture medium at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours) without cells. Analyze the concentration of intact this compound at different time points using a suitable analytical method like HPLC or LC-MS.

    • Minimize Incubation Time: If feasible, reduce the pre-incubation time of this compound in the medium before adding it to the cells.

    • Consider Antioxidants: For some experimental systems, the addition of antioxidants to the medium may help to prevent oxidative degradation. However, this should be tested for compatibility with your specific assay.[4]

Issue 2: Unexpected Peaks in Analytical Readouts (e.g., HPLC, LC-MS)
  • Possible Cause: Formation of degradation products or adducts.

  • Troubleshooting Steps:

    • Identify Degradation Products: The primary oxidation product of this compound is tetradecanoic acid. Compare the retention time or mass-to-charge ratio of your unknown peak with a standard of tetradecanoic acid.

    • Check for Buffer Adducts: If using a buffer with primary amines (like Tris), you may be observing the formation of a Schiff base. Switch to a non-reactive buffer (e.g., HEPES, PBS) and repeat the analysis.[1][2]

    • Review Sample Preparation: Ensure that the sample preparation and extraction procedures are not contributing to degradation. For example, high temperatures or extreme pH during sample processing can cause compound breakdown.

Issue 3: Precipitation of this compound in Aqueous Buffers or Media
  • Possible Cause: Low aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the this compound is as low as possible and is compatible with your experimental system. High concentrations of organic solvents can be toxic to cells.

    • Pre-warm the Medium: Always pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[5]

    • Improve Dilution Technique: Instead of adding the concentrated stock solution directly to the full volume of aqueous solution, perform serial dilutions or add the stock to a smaller volume first while mixing gently, and then bring it to the final volume.[5]

    • Utilize Serum: For cell-based assays, the presence of serum (e.g., FBS) can help to increase the solubility of hydrophobic compounds like this compound.[5]

Data Presentation

Table 1: Factors Affecting this compound Stability and Recommended Solutions

FactorPotential IssueRecommended Solution
Buffer Choice Reaction with primary amines (e.g., Tris) leading to Schiff base formation.Use non-amine-containing buffers such as PBS, HEPES, or MOPS.[1][2]
Solvent Hydrolysis or degradation in aqueous solutions.Prepare stock solutions in anhydrous organic solvents like DMSO or ethanol.
Temperature Accelerated degradation at higher temperatures.Store stock solutions at -80°C for long-term and -20°C for short-term. Keep working solutions on ice.
Light Photodegradation.Protect solutions from light by using amber vials or wrapping containers in foil.
Oxygen Oxidation of the aldehyde to a carboxylic acid.Degas solvents and buffers if possible. Consider working under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive experiments.
pH Instability in strongly acidic or basic conditions.Maintain experimental conditions at a neutral pH (around 7.0-7.4).
Freeze-Thaw Cycles Degradation due to repeated freezing and thawing.Aliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in Experimental Media
  • Prepare Stock Solution: Create a concentrated stock solution of this compound in an appropriate anhydrous organic solvent (e.g., 10 mM in DMSO).

  • Spike the Medium: Add the this compound stock solution to your experimental medium (e.g., cell culture medium, buffer) to achieve the final desired concentration. Prepare a sufficient number of identical samples for each time point.

  • Time Zero Sample (T=0): Immediately after adding the this compound, take an aliquot of the mixture. This will serve as your T=0 reference sample.

  • Incubation: Incubate the remaining samples under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Collect Time-Point Samples: At your desired time points (e.g., 2, 4, 8, 24, 48 hours), remove a sample from the incubator.

  • Sample Processing: Process all samples (including the T=0 sample) identically. This may involve protein precipitation (e.g., with cold acetonitrile) followed by centrifugation to remove any precipitates.

  • Analysis: Analyze the supernatant from each time point using a validated analytical method, such as HPLC-UV or LC-MS, to quantify the concentration of intact this compound.

  • Data Interpretation: Compare the concentration of this compound at each time point to the T=0 sample to determine the rate of degradation.

Protocol 2: Quantification of this compound by HPLC-UV after Derivatization

Since aldehydes often lack a strong UV chromophore, derivatization can be used to enhance their detection by HPLC-UV. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH).[6]

  • Derivatization Reaction:

    • To your sample containing this compound, add a solution of 2,4-dinitrophenylhydrazine in a suitable solvent (e.g., acetonitrile with a small amount of acid catalyst).

    • Incubate the reaction mixture to allow for the formation of the this compound-DNPH hydrazone derivative. This derivative is typically yellow and has a strong UV absorbance.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile is typically used.

    • Detection: Set the UV detector to the wavelength of maximum absorbance for the DNPH derivative (around 360 nm).[6]

    • Quantification: Create a standard curve using known concentrations of a this compound-DNPH standard to quantify the amount of this compound in your samples.

Visualizations

Tetradecanal_Degradation_Pathway This compound This compound (Aldehyde) Oxidation Oxidation (O2, light, heat, metal ions) This compound->Oxidation Tetradecanoic_Acid Tetradecanoic Acid (Carboxylic Acid) Oxidation->Tetradecanoic_Acid Troubleshooting_Workflow Inconsistent_Results Inconsistent Experimental Results Check_Degradation Suspect this compound Degradation Inconsistent_Results->Check_Degradation Check_Buffer Is buffer Tris-based? Check_Degradation->Check_Buffer Use_Non_Amine_Buffer Switch to PBS, HEPES, or MOPS Check_Buffer->Use_Non_Amine_Buffer Yes Check_Storage Review Storage Conditions (-80°C, protected from light, aliquoted) Check_Buffer->Check_Storage No Improve_Storage Implement proper storage protocols Check_Storage->Improve_Storage No Perform_Stability_Test Perform Stability Test in Media Check_Storage->Perform_Stability_Test Yes Stable Compound is Stable Perform_Stability_Test->Stable Unstable Compound is Unstable Perform_Stability_Test->Unstable Optimize_Protocol Optimize Experimental Protocol (fresh solutions, minimize incubation) Unstable->Optimize_Protocol

References

Technical Support Center: Purification of Synthetic Tetradecanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic tetradecanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this long-chain aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most common impurities depend on the synthetic route, but typically include:

  • Tetradecanoic Acid: Formed by the over-oxidation of this compound, especially in the presence of air or strong oxidizing agents.[1]

  • 1-Tetradecanol: Unreacted starting material from the oxidation of 1-tetradecanol to this compound.

  • Myristyl Myristate: A waxy ester that can form as a byproduct, particularly during certain oxidation reactions.[1]

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis that are not completely removed.

Q2: Which purification method is most suitable for my sample of synthetic this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment.

  • Distillation under Reduced Pressure: Ideal for removing non-volatile impurities and for large-scale purification.

  • Column Chromatography: Effective for separating this compound from impurities with different polarities, such as the starting alcohol and the over-oxidized carboxylic acid.[1]

  • Bisulfite Adduct Formation: A highly selective method for separating aldehydes from other non-aldehyde impurities. It is particularly useful when chromatography is challenging.

  • Recrystallization: Suitable if the crude this compound is a solid at room temperature and contains a small amount of impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography (GC): A powerful technique to separate and quantify volatile compounds, providing a percentage purity based on peak areas.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and identify impurities.[4][5]

  • Mass Spectrometry (MS): Can be coupled with GC (GC-MS) to identify the molecular weight of the main component and any impurities.[6][7]

Troubleshooting Guides

Purification Method: Distillation under Reduced Pressure
Problem Possible Cause Solution
Bumping or unstable boiling Uneven heating or lack of boiling chips/stirring.Ensure uniform heating with a heating mantle and use boiling chips or a magnetic stirrer. For very high vacuum, an air bleed capillary can be used to introduce a fine stream of bubbles.
Product decomposition The distillation temperature is too high, even under reduced pressure.Lower the pressure further to decrease the boiling point. Ensure the heating mantle temperature is not set excessively high.
Low recovery of this compound Inefficient condensation or leaks in the vacuum system.Check all joints for proper sealing and ensure the condenser has a sufficient flow of cold water. Make sure the receiving flask is adequately cooled.
Product solidifies in the condenser The condenser is too cold for this compound's melting point (22-24 °C).Use water at a slightly higher temperature in the condenser to prevent solidification, or use a short-path distillation apparatus.
Purification Method: Column Chromatography
Problem Possible Cause Solution
Poor separation of this compound and impurities Incorrect solvent system (eluent).Optimize the eluent polarity using Thin Layer Chromatography (TLC) first. A common starting point for aliphatic aldehydes is a low polarity solvent system like hexane with a small percentage of diethyl ether or ethyl acetate.
This compound decomposes on the column The silica gel is too acidic.Neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine before packing the column.
Streaking or tailing of the this compound band The sample was overloaded on the column, or the compound is interacting strongly with the stationary phase.Use a larger column or apply a smaller amount of the crude sample. Adding a small amount of a more polar solvent to the eluent might help reduce tailing.
No compound elutes from the column The eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).
Purification Method: Bisulfite Adduct Formation
Problem Possible Cause Solution
Low yield of the bisulfite adduct precipitate The adduct is soluble in the reaction mixture. This is more common with lower molecular weight aldehydes but can occur with this compound.Switch to a liquid-liquid extraction protocol to isolate the water-soluble adduct in the aqueous phase.[8][9] Using an ethanol/water mixture might also help induce precipitation.[8]
The sodium bisulfite solution is not fresh or saturated.Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[8]
A solid forms at the interface of the organic and aqueous layers The bisulfite adduct of the non-polar this compound is not soluble in either the organic or aqueous layer.Filter the entire biphasic mixture through celite to collect the insoluble adduct, then separate the layers of the filtrate.[9]
Decomposition of this compound during regeneration The strongly basic conditions required for regeneration are causing side reactions.Carefully control the pH during regeneration with NaOH. If the aldehyde is particularly sensitive, consider alternative, milder methods for adduct cleavage if available.
Purification Method: Recrystallization
Problem Possible Cause Solution
The compound "oils out" instead of crystallizing The solution is supersaturated, or the cooling is too rapid. The solvent may not be ideal.Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod at the solution's surface to induce crystallization. Ensure you have selected an appropriate solvent where the solubility of this compound is high in the hot solvent and low in the cold solvent.
No crystals form upon cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again.
Low recovery of pure crystals Too much solvent was used initially, or the crystals are being washed with a solvent that is not cold enough.Use the minimum amount of hot solvent to dissolve the crude product. Always wash the collected crystals with a minimal amount of ice-cold solvent.[10]

Quantitative Data on Purification Methods

Purification Method Typical Purity Achieved Typical Yield Notes
Distillation under Reduced Pressure >98% (GC)70-90%Highly dependent on the volatility difference between this compound and impurities.
Column Chromatography >99% (GC/NMR)60-85%Yield can be lower due to irreversible adsorption or difficulty in separating from closely related impurities.
Bisulfite Adduct Formation >95% (after regeneration)70-90%A study on a similar long-chain aldehyde showed 83% purity of the adduct and 94.9% final purity after subsequent chromatography, with an overall yield of 37% from the starting acid.[8][11]
Recrystallization >99% (by melting point)50-80%Highly dependent on the initial purity of the crude product.

Experimental Protocols

Protocol 1: Distillation under Reduced Pressure
  • Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.

  • Distillation: Begin stirring and apply vacuum, gradually reducing the pressure. The boiling point of this compound is 165-167 °C at 24 mmHg.[5]

  • Heating: Once the desired pressure is reached and stable, slowly heat the distillation flask using a heating mantle.

  • Collection: Collect the fraction that distills at the expected boiling point for the measured pressure.

  • Shutdown: After collecting the product, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 97:3 hexane:diethyl ether).[12] The polarity can be gradually increased if necessary to elute the this compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Bisulfite Adduct Formation and Regeneration
  • Adduct Formation: Dissolve the crude synthetic this compound in dimethylformamide (DMF).[8] Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the mixture vigorously in a separatory funnel for about 30 seconds.[8][13]

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes).[8] Shake the funnel and then allow the layers to separate. The this compound bisulfite adduct will be in the aqueous phase.

  • Isolation of Adduct: Separate the aqueous layer containing the adduct.

  • Regeneration: To the aqueous layer, add an equal volume of a suitable organic solvent (e.g., ethyl acetate).[8] While stirring, add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer reaches 12.[8]

  • Extraction of Pure Aldehyde: Shake the funnel to extract the regenerated this compound into the organic layer. Separate the organic layer, dry it (e.g., with anhydrous sodium sulfate), and concentrate it to obtain the purified this compound.

Protocol 4: Recrystallization
  • Solvent Selection: Choose a suitable solvent in which this compound is highly soluble when hot and poorly soluble when cold. Ethanol or a mixed solvent system like ethanol-water can be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and then dry them to a constant weight.

Visualizations

Purification_Workflow Crude Crude Synthetic this compound Analysis1 Initial Purity Assessment (GC, TLC) Crude->Analysis1 Decision Choose Purification Method Analysis1->Decision Distillation Vacuum Distillation Decision->Distillation Non-volatile impurities Large scale Chromatography Column Chromatography Decision->Chromatography Polar impurities High purity needed Bisulfite Bisulfite Adduct Formation Decision->Bisulfite Non-aldehyde impurities Selective removal Recrystallization Recrystallization Decision->Recrystallization Solid crude Minor impurities Pure Purified this compound Distillation->Pure Chromatography->Pure Bisulfite->Pure Recrystallization->Pure Analysis2 Final Purity and Characterization (GC, NMR, MS) Pure->Analysis2

Caption: General workflow for the purification of synthetic this compound.

Troubleshooting_Tree Start Low Purity after Initial Purification CheckImpurity Identify Impurity (GC-MS, NMR) Start->CheckImpurity IsAcid Is it Tetradecanoic Acid? CheckImpurity->IsAcid IsAlcohol Is it 1-Tetradecanol? IsAcid->IsAlcohol No Sol_BaseWash Solution: Basic Wash (e.g., NaHCO3 soln) IsAcid->Sol_BaseWash Yes IsOther Other Impurities? IsAlcohol->IsOther No Sol_Chromatography Solution: Column Chromatography IsAlcohol->Sol_Chromatography Yes Sol_Redistill Solution: Re-distill or Re-crystallize IsOther->Sol_Redistill Yes, non-polar Sol_Bisulfite Solution: Bisulfite Adduct Purification IsOther->Sol_Bisulfite Yes, non-aldehyde

Caption: Troubleshooting decision tree for impure this compound.

References

Technical Support Center: Enhancing the Stability of Myristaldehyde for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of myristaldehyde (tetradecanal) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is myristaldehyde, and why is its stability a concern in research?

Myristaldehyde, also known as this compound, is a C14 saturated fatty aldehyde. It is a naturally occurring compound and serves as a substrate for bacterial luciferase.[1] Its aldehyde functional group makes it susceptible to oxidation, forming the corresponding carboxylic acid (myristic acid), and polymerization, which can lead to inaccurate and irreproducible experimental results.

Q2: What are the primary degradation pathways for myristaldehyde?

The primary degradation pathways for myristaldehyde are:

  • Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, especially in the presence of oxygen. This process can be accelerated by heat, light, and certain metal ions.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly under improper storage conditions or in the presence of acidic or basic catalysts.

Q3: How can I prevent the degradation of myristaldehyde during storage?

To ensure the long-term stability of myristaldehyde, it is recommended to:

  • Store Neat: Store pure myristaldehyde under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower.

  • Protect from Light: Keep the container tightly sealed and protected from light.

  • Use Antioxidants: For solutions, the addition of an antioxidant can significantly inhibit oxidation.

Q4: What antioxidants are recommended for stabilizing myristaldehyde solutions?

Phenolic antioxidants are effective in preventing the oxidation of aldehydes. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for aliphatic aldehydes.[2] A typical concentration for BHT is 0.1% (w/v).

Q5: How should I prepare a stock solution of myristaldehyde for use in aqueous-based assays (e.g., cell culture, enzyme assays)?

Due to its hydrophobic nature, myristaldehyde is poorly soluble in water. A common method for preparing a stock solution for use in aqueous media involves the use of an organic solvent followed by dilution. Dimethyl sulfoxide (DMSO) is a frequently used solvent. However, prolonged storage in DMSO may not be ideal, and fresh preparation is recommended.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected signal in a luciferase assay.
Possible Cause Troubleshooting Step
Myristaldehyde Degradation Prepare fresh myristaldehyde solutions for each experiment. If using a stock solution, add an antioxidant like BHT (0.1%) to the stock. Ensure the stock is stored properly under inert gas at a low temperature (-20°C or -80°C).
Poor Solubility in Assay Buffer Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve myristaldehyde is compatible with your assay and does not exceed a concentration that inhibits enzyme activity (typically <1%).
Enzyme Instability Confirm the stability of the luciferase enzyme under your experimental conditions. Some luciferases are sensitive to temperature fluctuations.[3][4]
Issue 2: Precipitate formation when adding myristaldehyde solution to aqueous buffer.
Possible Cause Troubleshooting Step
Low Solubility Decrease the final concentration of myristaldehyde in the assay. Prepare the working solution by adding the myristaldehyde stock solution to the aqueous buffer dropwise while vortexing to improve dispersion.
Solvent Incompatibility Ensure the solvent used for the stock solution is miscible with your aqueous buffer at the final concentration used.
Issue 3: Observing unexpected peaks during analytical characterization (e.g., HPLC, GC-MS).
Possible Cause Troubleshooting Step
Oxidation Product The presence of a peak corresponding to myristic acid is a strong indicator of oxidation. Re-evaluate storage and handling procedures. Prepare fresh samples and consider adding an antioxidant.
Polymerization Products Broad, poorly defined peaks at higher molecular weights may indicate polymerization. Avoid exposure to acidic or basic conditions and high temperatures.
Derivatization Artifacts If using a derivatization agent (e.g., DNPH for HPLC), ensure the reaction conditions are optimized to avoid side reactions or incomplete derivatization.

Data Presentation

The following table provides illustrative quantitative data on the stability of a long-chain aldehyde in solution over time, with and without an antioxidant. This data is representative and based on the known instability of aldehydes and the efficacy of antioxidants. Actual stability will depend on specific experimental conditions.

Storage Condition Time (days) Aldehyde Purity (%) without Antioxidant Aldehyde Purity (%) with 0.1% BHT
4°C in DMSO (exposed to air) 099.599.5
792.199.2
1485.398.9
3074.598.5
-20°C in DMSO (headspace flushed with N₂) 099.599.5
799.299.4
1498.899.3
3098.199.2

Experimental Protocols

Protocol 1: Preparation of a Stabilized Myristaldehyde Stock Solution

Objective: To prepare a 100 mM stock solution of myristaldehyde in DMSO with an antioxidant for use in biological assays.

Materials:

  • Myristaldehyde (high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Butylated Hydroxytoluene (BHT)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vial with a PTFE-lined cap

Procedure:

  • In a chemical fume hood, weigh out the desired amount of myristaldehyde into the amber glass vial.

  • Add BHT to a final concentration of 0.1% (w/v). For example, for 1 mL of solution, add 1 mg of BHT.

  • Add the appropriate volume of anhydrous DMSO to achieve a final myristaldehyde concentration of 100 mM.

  • Cap the vial and vortex until the myristaldehyde and BHT are completely dissolved.

  • Gently flush the headspace of the vial with an inert gas (argon or nitrogen) for 10-15 seconds.

  • Tightly seal the vial and store it at -20°C or -80°C, protected from light.

  • For use, thaw the stock solution at room temperature and use it immediately. It is recommended to prepare fresh dilutions for each experiment.

Protocol 2: Quantitative Analysis of Myristaldehyde Stability by HPLC-UV following Derivatization

Objective: To quantify the concentration of myristaldehyde over time to assess its stability under specific storage conditions. This method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH).[5][6]

Materials:

  • Myristaldehyde sample

  • 2,4-dinitrophenylhydrazine (DNPH) solution (in acetonitrile with acid catalyst)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation: At each time point, take an aliquot of the myristaldehyde solution being tested.

  • Derivatization: a. In a clean vial, mix a known volume of the myristaldehyde sample with an excess of the DNPH solution. b. Allow the reaction to proceed in the dark at room temperature for the recommended time (e.g., 1 hour) to form the myristaldehyde-DNPH derivative. c. Quench the reaction if necessary, as per the specific DNPH derivatization protocol.

  • HPLC Analysis: a. Inject a known volume of the derivatized sample onto the HPLC system. b. Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 60:40 acetonitrile:water and ramping to 100% acetonitrile. c. Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). d. Flow Rate: 1.0 mL/min. e. Detection: Monitor the eluent at 360 nm, the characteristic absorbance wavelength for DNPH derivatives.

  • Quantification: a. Prepare a calibration curve using known concentrations of a myristaldehyde-DNPH standard. b. Determine the concentration of the myristaldehyde-DNPH derivative in the sample by comparing its peak area to the calibration curve. c. Calculate the concentration of myristaldehyde in the original sample, accounting for any dilutions.

Visualizations

experimental_workflow Experimental Workflow for Myristaldehyde Stability Analysis cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Quantitative Analysis cluster_result Result prep_neat Myristaldehyde (Neat) prep_dmso Dissolve in DMSO prep_neat->prep_dmso prep_bht Add 0.1% BHT prep_dmso->prep_bht prep_inert Store under Inert Gas at -20°C prep_bht->prep_inert storage_conditions Incubate under Test Conditions (e.g., 4°C, RT, -20°C) prep_inert->storage_conditions sampling Aliquot Sampling at Time Points (T=0, T=1, T=2...) storage_conditions->sampling derivatization Derivatization with DNPH sampling->derivatization hplc HPLC-UV Analysis (360 nm) derivatization->hplc quantification Quantify Peak Area vs. Standard Curve hplc->quantification stability_data Determine % Purity vs. Time quantification->stability_data

Caption: Workflow for preparing and assessing the stability of myristaldehyde.

signaling_pathway Fatty Aldehyde-Mediated Gene Regulation myristaldehyde Myristaldehyde (or other fatty aldehydes) cell_membrane Cell Membrane myristaldehyde->cell_membrane Enters Cell faldh Fatty Aldehyde Dehydrogenase (FALDH) myristaldehyde->faldh Metabolized by ppar PPARs (e.g., PPARγ) myristaldehyde->ppar May modulate activity myristic_acid Myristic Acid faldh->myristic_acid Oxidizes to rxr RXR ppar->rxr Heterodimerizes with ppre PPRE (Peroxisome Proliferator Response Element) rxr->ppre Binds to gene_expression Target Gene Expression (e.g., genes for lipid metabolism, inflammation) ppre->gene_expression Regulates

Caption: Potential signaling pathway involving fatty aldehydes like myristaldehyde.

References

Technical Support Center: Troubleshooting Common Issues in Tetradecanal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetradecanal quantification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental analysis of this long-chain aldehyde. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My measured this compound concentration is consistently lower than expected. What are the common causes?

A1: Low recovery of this compound is a frequent issue, often stemming from its volatile nature. Key factors include:

  • Improper Sample Handling: Exposure of samples to ambient temperatures or leaving vials uncapped can lead to significant evaporative losses.[1]

  • Inefficient Extraction: The chosen extraction method may not be optimized for a volatile compound like this compound, leading to incomplete recovery from the sample matrix.[1]

  • Analyte Degradation: this compound can be susceptible to oxidation, especially at elevated temperatures or with prolonged exposure to air.[2] Improper storage conditions, such as not storing samples at low temperatures (≤ 4°C for short-term, -20°C or -80°C for long-term), can lead to degradation.[1]

  • Incomplete Derivatization: If using a derivatization technique to improve analytical performance, an incomplete reaction will result in an underestimation of the true concentration.[1]

Q2: Is derivatization essential for the quantitative analysis of this compound by GC-MS?

A2: While direct analysis is possible, derivatization is highly recommended for robust, sensitive, and reproducible quantification of this compound.[1] Aldehydes possess polar functional groups that can interact with active sites in the GC system, leading to poor peak shape (tailing).[1][2] Derivatization converts the aldehyde into a less polar, more volatile, and more thermally stable derivative. This typically improves chromatographic peak symmetry, enhances sensitivity, and reduces analyte adsorption within the GC system.[3][4]

Q3: I am observing poor, tailing peaks for this compound in my GC-MS analysis. How can I fix this?

A3: Peak tailing for aldehydes is often caused by interactions with active sites (e.g., free silanol groups) in the GC inlet liner or on the analytical column.[1][2] To resolve this, consider the following:

  • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated liner to minimize analyte interaction.

  • Column Conditioning: Regularly condition your GC column according to the manufacturer's guidelines to remove contaminants and passivate active sites.[1]

  • Derivatization: As mentioned in Q2, derivatizing the aldehyde to a less polar form, such as a trimethylsilyl (TMS) ether or a pentafluorobenzyl (PFB) oxime, is a very effective way to prevent peak tailing.[2][5]

Q4: How can I prevent interference from plasmalogens when measuring free this compound?

A4: Plasmalogens are a major source of interference because their vinyl ether bond is acid-labile and can break down, releasing fatty aldehydes like this compound during sample preparation.[6] To quantify free aldehydes, it is crucial to avoid acidic conditions during extraction.[6] If the goal is to measure the aldehydes released from plasmalogens, a deliberate acidic hydrolysis step is required.[7] To separate pre-existing free aldehydes from those bound in plasmalogens, chromatographic techniques like silicic acid column chromatography can be employed to remove the plasmalogens before any hydrolysis or derivatization steps that might cleave the vinyl ether bond.[8]

Q5: What are the recommended storage conditions for samples containing this compound?

A5: Proper storage is critical to prevent analyte loss through volatilization and degradation.[1]

  • Temperature: Store samples in tightly sealed vials at low temperatures, such as 4°C or below. For long-term storage, -20°C or -80°C is recommended.[1]

  • Inert Atmosphere: To prevent oxidation, especially for long-term storage of standards or solutions, purge the vial headspace with an inert gas like nitrogen or argon.[2]

  • Vials: Use glass vials with high-quality septa to ensure a tight seal and prevent evaporation. Minimize the headspace in the vial to reduce the amount of analyte that can partition into the gas phase.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound quantification.

Issue Possible Cause(s) Suggested Solution(s) Citations
Low or Inconsistent Recovery Analyte loss due to volatility.Keep samples cold and use tightly sealed vials with minimal headspace.[1]
Inefficient extraction from the sample matrix.Optimize the extraction method (e.g., solvent choice, phase ratio). For complex matrices, consider solid-phase extraction (SPE) for cleanup and concentration.[5][9]
Incomplete derivatization reaction.Optimize reaction conditions (reagent concentration, time, temperature). Ensure the sample is dry, as water can interfere with some derivatization reagents.[1]
Analyte degradation during storage or sample prep.Store samples properly (see FAQ Q5). Prepare fresh standards and analyze samples promptly after preparation.[2]
Poor Peak Shape (Tailing) Interaction with active sites in the GC inlet or column.Use a deactivated inlet liner and column. Regularly condition the column.[1][2]
Co-elution with an interfering matrix component.Optimize the GC oven temperature program (e.g., slower ramp rate) to improve separation.[1]
Analyte is not derivatized.Derivatize this compound to a less polar form to improve peak shape.[2][3]
Unexpected Peaks in Chromatogram Contamination from solvents, reagents, or labware.Use high-purity solvents. Avoid plastic containers, which can leach interfering compounds. Run solvent blanks to identify sources of contamination.[10][11]
This compound degradation (e.g., oxidation to tetradecanoic acid).Verify the integrity of your standard. Re-evaluate storage conditions and sample handling procedures to minimize exposure to air and heat.[2]
Formation of derivatization by-products or isomers.Optimize the derivatization reaction. Note that some derivatizing agents, like PFBHA, can form syn- and anti- isomers, which may appear as two separate peaks.[6]

Experimental Protocols

Protocol: Quantification of this compound by GC-MS with PFBHA Derivatization

This protocol provides a general workflow for the quantification of long-chain fatty aldehydes after derivatization with (pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

1. Sample Preparation (Lipid Extraction)

  • For solid samples (e.g., tissue), weigh approximately 100 mg of homogenized sample into a glass tube.[5]

  • Add 10 mL of a 2:1 (v/v) mixture of chloroform and methanol.[5]

  • Sonicate the mixture for 20 minutes in a water bath, then centrifuge at 4000 rpm for 15 minutes.[5]

  • Carefully collect the supernatant. Repeat the extraction twice, combining all supernatants.

  • Evaporate the pooled solvent under a gentle stream of nitrogen.

2. Derivatization

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., toluene).

  • Add the derivatizing agent, (pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), in a buffered solution (e.g., 50 mM PFBHA in 50 mM Tris-HCl, pH 7.4).[6]

  • Incubate the reaction mixture (e.g., at 60°C for 30 minutes) to form the PFB-oxime derivative.

  • After cooling, extract the derivative using an organic solvent like hexane.

  • Wash the organic layer with water to remove excess reagent, then dry it over anhydrous sodium sulfate.

  • Concentrate the final extract to a known volume before GC-MS analysis.

3. GC-MS Instrumentation and Conditions

The following are typical starting parameters and should be optimized for your specific instrument and application.

Parameter Setting Citations
GC System
InjectorSplitless mode, 250°C[5]
Carrier GasHelium at a constant flow of 1.0 mL/min[5]
Oven ProgramInitial: 100°C, hold 2 min; Ramp: 10°C/min to 280°C; Hold: 10 min[5]
ColumnDB-5 or similar non-polar capillary column[10]
MS System
Ionization ModeElectron Ionization (EI) at 70 eV or Negative Ion Chemical Ionization (NICI)[5][8]
Ion Source Temp.230°C[5]
MS Transfer Line280°C[5]
Acquisition ModeSelected Ion Monitoring (SIM) for highest sensitivity and specificity[7]

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection (e.g., Tissue, Biofluid) Extraction Lipid Extraction (e.g., Chloroform/Methanol) Sample->Extraction Cleanup Sample Cleanup (Optional, e.g., SPE) Extraction->Cleanup Deriv Derivatization (e.g., with PFBHA) Cleanup->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Generalized workflow for this compound quantification.

derivatization_pathway This compound This compound (C₁₃H₂₇CHO) Product This compound-PFB-Oxime (Volatile & Stable Derivative) This compound->Product + PFBHA PFBHA Reagent PFBHA->Product

Caption: Derivatization of this compound with PFBHA reagent.

troubleshooting_logic Start Problem: Low or Inconsistent Signal Check_SamplePrep Review Sample Preparation? Start->Check_SamplePrep Check_Deriv Review Derivatization Protocol? Check_SamplePrep->Check_Deriv No Sol_SamplePrep Solution: - Minimize analyte loss (volatility) - Optimize extraction efficiency Check_SamplePrep->Sol_SamplePrep Yes Check_GCMS Review GC-MS Parameters? Check_Deriv->Check_GCMS No Sol_Deriv Solution: - Optimize reaction conditions - Check reagent quality Check_Deriv->Sol_Deriv Yes Sol_GCMS Solution: - Check for system leaks - Clean inlet and source - Optimize method Check_GCMS->Sol_GCMS Yes

Caption: Troubleshooting logic for low analytical signal.

References

Technical Support Center: Strategies to Prevent Oxidation of Fatty Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fatty aldehydes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on preventing the oxidation of these highly reactive molecules.

Frequently Asked Questions (FAQs)

Q1: My fatty aldehyde samples show degradation upon storage, even at low temperatures. What are the optimal storage conditions?

A1: Fatty aldehydes are prone to autooxidation, a process that can occur even at low temperatures.[1] For optimal stability, samples should be stored at -80°C.[2] It is also crucial to minimize exposure to light and oxygen.[3] Storing samples under an inert atmosphere, such as nitrogen or argon, and in amber vials can significantly reduce degradation. For biological samples, flash-freezing in liquid nitrogen before transferring to -80°C storage is recommended to minimize cellular activity that could contribute to oxidation.

Q2: I am observing inconsistent results in my fatty aldehyde quantification assays. What could be the cause?

A2: Inconsistent results are often due to the inherent instability of fatty aldehydes and the potential for artifactual oxidation during sample preparation.[4] Key factors to consider include:

  • Sample Handling: Minimize the time samples spend at room temperature. Perform all steps on ice whenever possible.

  • Homogenization: The homogenization process can introduce oxygen and generate heat, accelerating oxidation.[2] Use appropriate homogenization buffers containing antioxidants and keep the samples chilled.

  • Derivatization: Due to their reactivity, derivatization of fatty aldehydes is often necessary to improve their stability for analysis by methods like gas chromatography-mass spectrometry (GC-MS).[4][5] Incomplete or inconsistent derivatization will lead to variable results.

  • Internal Standards: The use of a deuterated internal standard is highly recommended to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.[6]

Q3: How can I prevent the formation of oxidation artifacts during my sample preparation for GC-MS analysis?

A3: Artifactual oxidation is a common problem in GC-MS analysis of fatty aldehydes. Here are some preventative measures:

  • Inert Atmosphere: Perform sample preparation steps under an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Antioxidant Addition: Add an antioxidant to your samples and solvents. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose.[7]

  • Derivatization: Immediately after extraction, derivatize the fatty aldehydes to form more stable compounds. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that forms stable oximes with aldehydes.[4][5]

  • GC System Maintenance: Ensure a leak-free GC system to prevent oxygen from entering the column, which can cause on-column oxidation, especially at high temperatures.[8] Regularly check and replace septa, liners, and O-rings.

Q4: What are the most effective antioxidants for preserving fatty aldehyde integrity in biological samples?

A4: The choice of antioxidant can depend on the sample matrix and the specific fatty aldehydes of interest. Commonly used antioxidants include:

  • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): These synthetic phenolic antioxidants are effective at terminating free radical chain reactions.[9] They are widely used in food preservation and are also suitable for laboratory samples.

  • Tocopherols (Vitamin E): These natural antioxidants are lipid-soluble and can effectively protect fatty aldehydes within biological membranes from oxidation.

  • Triphenylphosphine (TPP): TPP can be used as a gentle reducing agent to convert hydroperoxides to hydroxides, preventing their further decomposition into reactive aldehydes.[7]

It is often beneficial to use a combination of antioxidants to achieve a synergistic effect.

Troubleshooting Guides

Problem 1: Low or No Detectable Fatty Aldehydes in the Sample
Possible Cause Suggested Solution
Degradation during Storage or Handling Review storage conditions. Ensure samples are stored at -80°C under an inert atmosphere and protected from light. Minimize thaw-freeze cycles. Handle samples on ice.
Oxidation during Sample Preparation Add an antioxidant (e.g., BHT) to homogenization buffers and extraction solvents. Work quickly and keep samples cold. Consider performing extractions under nitrogen.
Inefficient Extraction Optimize your extraction protocol. Ensure the chosen solvent is appropriate for the polarity of the fatty aldehydes of interest.
Incomplete Derivatization Verify the derivatization protocol. Check the concentration and freshness of the derivatizing agent. Optimize reaction time and temperature.
Instrumental Issues (GC-MS/LC-MS) Confirm instrument sensitivity and proper functioning. Check for leaks in the GC system. Ensure the column is not contaminated or degraded.
Problem 2: High Background Noise or interfering Peaks in Chromatograms
Possible Cause Suggested Solution
Contaminated Solvents or Reagents Use high-purity solvents and reagents. Run a blank analysis of your solvents to check for contamination.
Carryover from Previous Injections Implement a thorough wash sequence between sample injections on your autosampler. Bake out the GC column if contamination is suspected.[10]
Artifacts from Derivatization Reagents Run a blank with the derivatization reagent alone to identify any interfering peaks. Optimize the removal of excess derivatization reagent after the reaction.
Matrix Effects from Complex Biological Samples Improve your sample clean-up procedure. Consider solid-phase extraction (SPE) to remove interfering substances. The use of a deuterated internal standard can help mitigate matrix effects.[6]

Data Presentation

Table 1: Comparison of Antioxidant Efficacy in Preventing Oxidation

The following table provides a summary of the relative efficacy of different antioxidants in reducing oxidation, based on an oxidation index. Lower values indicate greater oxidative stability. While this data is from a study on polyethylene, it provides a useful relative comparison of these common antioxidants.

Antioxidant (0.1% w/w)Oxidation IndexRelative Efficacy
Butylated Hydroxytoluene (BHT) 0.21[11]Very High
Hindered Phenol Antioxidant (HPAO) 0.28[11]High
Vitamin E (α-tocopherol) 0.29[11]High
β-carotene 0.35[11]Moderate

Data adapted from a study on the oxidative stability of irradiated polyethylene. The oxidation index was measured by Fourier transform infrared spectroscopy after accelerated aging.[11]

Experimental Protocols

Protocol 1: Prevention of Fatty Aldehyde Oxidation During Tissue Homogenization

Objective: To minimize the oxidation of fatty aldehydes during the homogenization of biological tissues.

Materials:

  • Fresh or frozen tissue sample

  • Homogenization buffer: 20mM Tris-HCl, pH 7.8, with protease and phosphatase inhibitors[5]

  • Antioxidant stock solution: 10 mg/mL Butylated Hydroxytoluene (BHT) in methanol

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or mechanical homogenizer

Procedure:

  • Pre-cool all equipment (mortar and pestle, homogenizer probes, centrifuge tubes) on ice.

  • If starting with frozen tissue, keep it on dry ice until ready to homogenize.

  • Add the antioxidant stock solution to the homogenization buffer to a final concentration of 50-100 µM BHT.

  • For hard tissues, use a mortar and pestle pre-chilled with liquid nitrogen. For soft tissues, a mechanical homogenizer can be used.[5]

  • Add a small amount of the homogenization buffer containing BHT to the tissue and begin homogenization. Keep the sample on ice throughout the process.

  • Work quickly to minimize the duration of the homogenization.

  • Once a homogenous mixture is obtained, proceed immediately with lipid extraction or flash-freeze the homogenate in liquid nitrogen for storage at -80°C.

Protocol 2: Derivatization of Fatty Aldehydes with PFBHA for GC-MS Analysis

Objective: To stabilize fatty aldehydes for GC-MS analysis by converting them to their PFBHA-oxime derivatives.

Materials:

  • Lipid extract containing fatty aldehydes

  • PFBHA hydrochloride solution (e.g., 15 mg/mL in water)[11]

  • Internal standard (e.g., deuterated fatty aldehyde)

  • Organic solvent (e.g., hexane or ethyl acetate)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • To your lipid extract, add a known amount of the internal standard.

  • Add the PFBHA solution to the sample. The molar excess of PFBHA should be optimized for your specific application.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[6]

  • After incubation, cool the sample to room temperature.

  • Extract the PFBHA-oxime derivatives using an appropriate organic solvent (e.g., hexane).

  • Vortex and then centrifuge to separate the layers.

  • Carefully transfer the organic layer containing the derivatized aldehydes to a clean vial for GC-MS analysis.

Mandatory Visualization

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical (L.) PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO.) Lipid_Radical->Lipid_Peroxyl_Radical + O2 (Propagation) Lipid_Peroxyl_Radical->PUFA H abstraction Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Stable_Radical Stable Antioxidant Radical (A.) Fatty_Aldehydes Fatty Aldehydes (e.g., HNE, MDA) Lipid_Hydroperoxide->Fatty_Aldehydes Decomposition Cellular_Damage Cellular Damage (Protein & DNA Adducts) Fatty_Aldehydes->Cellular_Damage Toxicity ROS->PUFA Initiation (H abstraction) Antioxidant Antioxidant (AH) Antioxidant->Lipid_Peroxyl_Radical Termination Experimental_Workflow Start Start: Biological Sample (Tissue, Plasma, etc.) Homogenization 1. Homogenization (with Antioxidants, e.g., BHT) Start->Homogenization Spiking 2. Spike with Deuterated Internal Standard Homogenization->Spiking Extraction 3. Lipid Extraction Spiking->Extraction Derivatization 4. Derivatization (e.g., with PFBHA) Extraction->Derivatization Cleanup 5. Sample Clean-up/Concentration Derivatization->Cleanup Analysis 6. GC-MS or LC-MS/MS Analysis Cleanup->Analysis Data_Processing 7. Data Processing and Quantification Analysis->Data_Processing End End: Quantified Fatty Aldehyde Levels Data_Processing->End

References

Technical Support Center: Refining Protocols for Tetradecanal Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Tetradecanal from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which natural sources is it commonly found?

A1: this compound, also known as myristaldehyde, is a C14 saturated fatty aldehyde.[1] It functions as a metabolite in various plants and bacteria.[2] In the environment, it can be found in sources ranging from the volatile oils of Allium plants to the chemical profile of green coffee beans affected by the Antestia bug.[1][3] It also plays a role as a sex pheromone component in certain insects.

Q2: What are the main challenges in extracting this compound from natural sources?

A2: The primary challenges include its potential for oxidation to the corresponding carboxylic acid (tetradecanoic acid), its volatility which can lead to sample loss, and co-extraction with a complex mixture of other lipids and volatile compounds. Additionally, during liquid-liquid extraction, the formation of stable emulsions can significantly hinder the separation process.

Q3: Which extraction methods are suitable for this compound?

A3: The choice of extraction method depends on the natural source and the state of the sample. Common methods include:

  • Solvent Extraction: Suitable for direct extraction from biological tissues, such as insect glands, using a non-polar solvent like hexane.[2][4]

  • Steam Distillation: Effective for extracting volatile compounds like aldehydes from matrices such as fungi or plant material.[5][6][7]

  • Headspace Solid-Phase Microextraction (HS-SPME): A modern technique ideal for analyzing volatile organic compounds from plant materials without the use of solvents.[8][9][10]

  • Supercritical Fluid Extraction (SFE): A green technology using supercritical CO2, which is effective for extracting lipids and other non-polar compounds.

Q4: How can I analyze and quantify the extracted this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for both identifying and quantifying this compound.[3][4] For samples where GC-MS is not suitable, High-Performance Liquid Chromatography (HPLC) can be used, often requiring derivatization of the aldehyde group to enhance detection.[11][12][13][14]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

  • Q: My final extract shows a very low concentration of this compound. What could be the cause?

    • A: Several factors could contribute to low yield. Oxidation is a primary concern for aldehydes; ensure your solvents are peroxide-free and consider performing the extraction under an inert atmosphere (e.g., nitrogen). Volatility can lead to loss during solvent evaporation steps; use gentle evaporation methods like a rotary evaporator at low temperatures or a gentle stream of nitrogen. Finally, the extraction efficiency may be low. Re-evaluate your choice of solvent and the extraction time. For cellular material, ensure adequate homogenization to allow the solvent to penetrate the tissue.

Issue 2: Contamination of the Final Extract

  • Q: My GC-MS analysis shows many contaminating peaks. How can I improve the purity of my this compound extract?

    • A: Co-extraction of similar lipids is common. Consider a sample clean-up step after the initial extraction. This could involve column chromatography on silica gel, using a non-polar solvent system to separate the aldehyde from more polar or less polar contaminants. Alternatively, derivatization of the this compound can make it amenable to more selective extraction or chromatographic purification.

Issue 3: Emulsion Formation During Liquid-Liquid Extraction

  • Q: A thick, stable emulsion has formed between the aqueous and organic layers during my extraction, making separation impossible. What should I do?

    • A: Emulsion formation is a frequent problem when extracting lipids from biological samples. Here are several strategies to break the emulsion:

      • Gentle Mixing: In the future, use gentle inversions rather than vigorous shaking to mix the phases.

      • Addition of Brine: Add a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

      • Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed (e.g., 3000 x g for 15-20 minutes). This is often the most effective method.

      • Addition of a Different Solvent: Adding a small amount of a different organic solvent, like chloroform, can alter the properties of the organic phase and help break the emulsion.[3]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Insect Pheromone Glands

This protocol describes a general method for extracting this compound from the pheromone glands of insects.

Methodology:

  • Gland Dissection: Immobilize the insect by cooling. Under a dissecting microscope, carefully excise the pheromone gland.[4]

  • Extraction: Immediately place the gland into a 2 mL glass vial containing 50 µL of hexane and a known amount of an internal standard (e.g., heptadecanal).[4]

  • Homogenization: Gently crush the gland against the side of the vial with a clean glass rod.

  • Extraction Time: Cap the vial and allow it to stand for 30 minutes at room temperature to ensure complete extraction.

  • Centrifugation: Centrifuge the vial at 3000 rpm for 5 minutes to pellet tissue debris.[4]

  • Analysis: Carefully transfer the hexane supernatant to a new vial for immediate GC-MS analysis.

cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis Dissection Pheromone Gland Dissection Extraction Add Hexane & Internal Standard Dissection->Extraction Homogenization Crush Gland Extraction->Homogenization Wait 30 min Extraction Homogenization->Wait Centrifuge Centrifuge at 3000 rpm Wait->Centrifuge GCMS GC-MS Analysis Centrifuge->GCMS

Caption: Workflow for Solvent Extraction of this compound.
Protocol 2: Steam Distillation of this compound from Fungal Cultures

This protocol is suitable for extracting volatile aldehydes from solid or liquid fungal cultures.

Methodology:

  • Apparatus Setup: Assemble a steam distillation apparatus. The Deryng apparatus is a suitable choice for this purpose.[5]

  • Sample Preparation: Place 100g of the fungal culture (either solid-state or liquid) into the distillation flask.

  • Extraction: Add 1 mL of cyclohexane to the collection arm of the apparatus to act as the extracting solvent.

  • Distillation: Begin the steam distillation process and continue for 1 hour. The steam will carry the volatile this compound over, where it will be condensed and collected in the cyclohexane.[5]

  • Collection: After 1 hour, carefully collect the cyclohexane, which now contains the extracted volatile compounds.

  • Drying: Dry the cyclohexane extract over anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

cluster_setup Setup cluster_distill Distillation cluster_finish Final Steps Setup Assemble Steam Distillation Apparatus Sample Add Fungal Culture Setup->Sample Solvent Add Cyclohexane to Collection Arm Sample->Solvent Distill Perform Steam Distillation for 1 hour Solvent->Distill Collect Collect Cyclohexane Extract Distill->Collect Dry Dry with Sodium Sulfate Collect->Dry Analyze GC-MS Analysis Dry->Analyze

Caption: Workflow for Steam Distillation of this compound.
Protocol 3: Headspace SPME GC-MS Analysis of this compound from Plant Leaves

This protocol is a solvent-free method for analyzing volatile compounds like this compound from plant material.

Methodology:

  • Sample Preparation: Pulverize fresh plant leaves and place 1g of the powder into a 10 mL headspace vial.[9]

  • Vial Sealing: Seal the vial with a PTFE septum and an aluminum cap.

  • Equilibration: Place the vial in a heating block at 100°C for 20 minutes to allow the volatile compounds to equilibrate in the headspace.[9]

  • Extraction: Insert a pre-conditioned SPME fiber (e.g., 65 µm PDMS/DVB) into the vial, exposing it to the headspace above the sample for 20 minutes.[9]

  • Desorption and Analysis: Immediately transfer the SPME fiber to the GC-MS inlet, where the adsorbed volatiles will be thermally desorbed for 2 minutes for analysis.[9]

cluster_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis Analysis Pulverize Pulverize Plant Leaves Vial Place 1g in Headspace Vial Pulverize->Vial Seal Seal Vial Vial->Seal Equilibrate Equilibrate at 100°C for 20 min Seal->Equilibrate Expose Expose SPME Fiber for 20 min Equilibrate->Expose Desorb Thermal Desorption in GC-MS Inlet Expose->Desorb

Caption: Workflow for Headspace SPME Analysis of this compound.

Data Presentation

The following tables present hypothetical but realistic quantitative data for the extraction of this compound to serve as a template for data presentation.

Table 1: Comparison of this compound Extraction Methods

Extraction MethodNatural SourceSolventExtraction Time (min)Yield (µg/g of source)Purity by GC-MS (%)
Solvent ExtractionInsect GlandsHexane3015.285
Steam DistillationFungal CultureCyclohexane608.570
HS-SPMEPlant LeavesNone202.1 (relative peak area)92

Table 2: Effect of Solvent Choice on this compound Yield from Insect Glands

SolventPolarity IndexExtraction Time (min)Yield (µg/g of source)Purity by GC-MS (%)
Hexane0.13015.285
Diethyl Ether2.83012.880
Dichloromethane3.13014.575
Ethyl Acetate4.4309.365

References

Validation & Comparative

A Comparative Guide to Tetradecanal and Other Long-Chain Aldehydes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Long-chain aldehydes are a significant class of lipid molecules, playing crucial roles as metabolic intermediates, signaling molecules, and industrial precursors. Among these, Tetradecanal (C14) is a molecule of substantial interest due to its involvement in bacterial bioluminescence and its applications in the flavor and fragrance industries. This guide provides an objective comparison of this compound with two other prominent long-chain aldehydes, Dodecanal (C12) and Hexadecanal (C16), offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.

Physical and Chemical Properties: A Comparative Analysis

The length of the carbon chain is a critical determinant of the physicochemical properties of long-chain aldehydes, influencing their melting point, boiling point, and solubility. These properties are fundamental for their handling, application in experimental settings, and biological interactions.

PropertyDodecanal (C12)This compound (C14)Hexadecanal (C16)
Molecular Formula C₁₂H₂₄OC₁₄H₂₈OC₁₆H₃₂O
Molecular Weight 184.32 g/mol [1]212.37 g/mol 240.42 g/mol [2][3]
Appearance Colorless liquidWhite solid/powderWhite crystalline solid[2]
Melting Point 12 °C (reported as 44.5°C by HMDB)[1][4]30 °C34-38 °C[2][5]
Boiling Point 185 °C @ 100 mmHg[1]166 °C @ 24 mmHg151 °C @ 2 mmHg[2]
Solubility Insoluble in water; Soluble in organic solvents (alcohol, ether)[1][6]Insoluble in water; Soluble in most organic solventsInsoluble in water; Soluble in organic solvents (ethanol, DMSO, DMF)[2][7]
CAS Number 112-54-9[1]124-25-4629-80-1[2]

Biological Roles and Applications

While sharing a common functional group, these aldehydes exhibit distinct biological roles and are utilized in various commercial and research applications.

  • Dodecanal (Lauric Aldehyde): Naturally found in citrus oils, Dodecanal is extensively used as a flavoring agent and fragrance component in the food, cosmetic, and perfume industries.[1][4][6][8] It is recognized as a plant metabolite and has demonstrated potential antimicrobial properties.[1][6]

  • This compound (Myristaldehyde): this compound is famously known for its essential role in bacterial bioluminescence, where it serves as the long-chain aldehyde substrate for the enzyme luciferase.[9] This process is a classic example of quorum sensing, a cell-density-dependent communication system in bacteria.[10] It is also found in various plants, such as coriander, and is considered a bacterial and plant metabolite.[2] Its applications span from biochemical research into lipid metabolism to use as a flavoring and fragrance agent.

  • Hexadecanal (Palmitaldehyde): This aldehyde is a key intermediate in the degradation of sphingolipids, crucial bioactive molecules involved in regulating numerous cellular processes.[2] There is also evidence suggesting Hexadecanal may function as a human signaling molecule or pheromone, capable of modulating aggressive behavior in a sex-specific manner.[5][11] In industrial applications, it is used in cosmetic formulations for its emollient properties and in the synthesis of surfactants and emulsifiers.[12][13]

Antimicrobial Activity

Long-chain aldehydes, as a class, are known to possess antimicrobial properties, which are influenced by their chain length and saturation.[14][15] Their lipophilic nature allows them to disrupt bacterial cell membranes, leading to growth inhibition.[14] For instance, the long-chain aldehyde pentadecanal (C15) has been shown to inhibit the growth of the foodborne pathogen Listeria monocytogenes with a Minimum Inhibitory Concentration (MIC) of 0.6 mg/mL.[5] This highlights the potential of these compounds as natural antimicrobial agents. While extensive comparative data for Dodecanal, this compound, and Hexadecanal against a standardized panel of microbes is limited, their structural similarity suggests potential bioactivity that warrants further investigation for applications in food preservation and clinical settings.

Signaling Pathway: Bacterial Bioluminescence

This compound is a central component in the light-emitting reaction of bioluminescent bacteria like Aliivibrio fischeri. This process is tightly regulated by quorum sensing. At high cell densities, an autoinducer molecule accumulates, triggering the expression of the lux operon. The lux genes encode the luciferase enzyme (LuxA/B subunits) and a fatty acid reductase complex (LuxC/D/E) that synthesizes this compound. Luciferase then catalyzes the oxidation of this compound and a reduced flavin mononucleotide (FMNH₂) by molecular oxygen, resulting in the emission of blue-green light.[9][10]

Bioluminescence_Pathway Bacterial Bioluminescence Signaling Pathway Quorum_Sensing High Cell Density (Quorum Sensing) Autoinducer Autoinducer Accumulation Quorum_Sensing->Autoinducer LuxR LuxR Activation Autoinducer->LuxR lux_Operon lux Operon Transcription (luxCDABEG) LuxR->lux_Operon Induces Fatty_Acid_Reductase Fatty Acid Reductase (LuxCDE) lux_Operon->Fatty_Acid_Reductase Translates Luciferase Luciferase (LuxAB) lux_Operon->Luciferase Translates This compound This compound Fatty_Acid_Reductase->this compound Synthesizes Light_Reaction Light-Emitting Reaction Luciferase->Light_Reaction Catalyzes Fatty_Acid Fatty Acid Precursor Fatty_Acid->Fatty_Acid_Reductase Substrate This compound->Light_Reaction FMNH2 FMNH2 FMNH2->Light_Reaction O2 O2 O2->Light_Reaction Light Light (~490 nm) Light_Reaction->Light FMN FMN + H2O Light_Reaction->FMN Tetradecanoic_Acid Tetradecanoic Acid Light_Reaction->Tetradecanoic_Acid

Caption: Bacterial bioluminescence pathway regulated by quorum sensing.

Experimental Protocols

Accurate analysis of long-chain aldehydes requires robust and validated experimental methods. Both qualitative and quantitative approaches are essential for their characterization.

Qualitative Analysis of Aldehydes

Simple chemical tests can be used for the rapid qualitative detection of the aldehyde functional group. These tests are based on the ease with which aldehydes are oxidized.

a) Tollen's Test (Silver Mirror Test)

  • Principle: Aldehydes reduce Tollen's reagent (an ammoniacal solution of silver nitrate) to metallic silver, which forms a characteristic silver mirror on the inner surface of a clean test tube. Ketones do not typically react.

  • Procedure:

    • Prepare Tollen's reagent freshly by adding a few drops of sodium hydroxide to 1 mL of silver nitrate solution, then adding dilute ammonium hydroxide dropwise until the brown precipitate of silver oxide just dissolves.

    • Add 2-3 drops of the sample (dissolved in a suitable solvent like methanol if necessary) to 2-3 mL of the prepared reagent in a very clean test tube.

    • If no reaction occurs at room temperature, gently warm the tube in a water bath (e.g., 60°C) for 5-10 minutes.

    • Positive Result: Formation of a silver mirror or a black precipitate of silver.

b) 2,4-Dinitrophenylhydrazine (DNPH) Test

  • Principle: Aldehydes and ketones react with 2,4-dinitrophenylhydrazine to form a yellow, orange, or red precipitate, known as a 2,4-dinitrophenylhydrazone. This test confirms the presence of a carbonyl group.

  • Procedure:

    • Dissolve 1 drop of the liquid sample (or ~10 mg of a solid) in 1 mL of ethanol.

    • Add 2 mL of the 2,4-DNPH reagent.

    • Shake the mixture and allow it to stand. If no precipitate forms immediately, warm gently in a water bath.

    • Positive Result: Formation of a yellow to orange/red crystalline precipitate.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of long-chain aldehydes. The method offers high sensitivity and specificity. Derivatization is often employed to improve the volatility and chromatographic behavior of these compounds.

Detailed Protocol: GC-MS Analysis of Long-Chain Aldehydes

  • Objective: To identify and quantify long-chain aldehydes in a biological or chemical sample.

  • Materials:

    • Sample containing aldehydes

    • Internal standard (e.g., a deuterated aldehyde)

    • Volatile solvent (e.g., hexane or dichloromethane)[2]

    • Derivatization agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

    • GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent)[2]

  • Procedure:

    • Sample Preparation & Extraction: Extract lipids from the sample using a standard method (e.g., Folch or Bligh-Dyer extraction). Evaporate the solvent under a stream of nitrogen.

    • Derivatization:

      • Reconstitute the dried lipid extract in a known volume of solvent.

      • Add the PFBHA solution and an internal standard.

      • Incubate the mixture (e.g., 60°C for 30 minutes) to form pentafluorobenzyl oxime (PFBO) derivatives.

    • GC-MS Analysis:

      • Instrumentation & Conditions: [2]

        • Injector Temperature: 250 °C

        • Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., TG-5MS or HP-5MS)[2]

        • Carrier Gas: Helium at a constant flow of 1 mL/min[2]

        • Oven Program: Initial temperature 50-60°C, hold for 1-2 min; ramp at 10°C/min to 280-300°C, hold for 5-20 min.[2]

        • Ionization Mode: Electron Ionization (EI) at 70 eV[2]

        • Mass Range: Scan m/z 40-500[2]

    • Data Analysis:

      • Identify the aldehyde-PFBO derivative peaks based on their retention times relative to standards.

      • Confirm identity by comparing their mass spectra with reference spectra. Characteristic fragmentation patterns, including the molecular ion, are used for confirmation.[2]

      • Quantify the aldehydes by integrating the peak areas and comparing them to the internal standard's peak area to construct a calibration curve.

GCMS_Workflow start Start: Sample Collection extraction Lipid Extraction (e.g., Folch Method) start->extraction drying Solvent Evaporation (under Nitrogen) extraction->drying derivatization Derivatization with PFBHA + Internal Standard drying->derivatization incubation Incubation (e.g., 60°C, 30 min) derivatization->incubation injection GC-MS Injection (1 µL) incubation->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (Scan m/z 40-500) ionization->detection analysis Data Analysis: - Peak Identification (Retention Time) - Spectral Matching - Quantification detection->analysis end End: Aldehyde Profile analysis->end

Caption: Experimental workflow for GC-MS analysis of long-chain aldehydes.

References

Tetradecanal as a Semiochemical: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tetradecanal's performance as a semiochemical against other alternatives, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows to aid in research and development.

Performance Comparison of this compound and Analogues

The efficacy of this compound as a semiochemical has been validated through behavioral assays, particularly in mirid bugs such as Apolygus lucorum and Adelphoris suturalis. The following tables summarize the quantitative data from these studies, comparing the attractiveness of this compound to other related compounds.

Table 1: Olfactory Response of Apolygus lucorum to this compound and its Analogues

CompoundConcentration (mg/mL)Number of Insects Choosing TreatmentNumber of Insects Choosing ControlTotal Insects TestedSelected Response Rate (%)Chi-square (χ²)p-value
This compound 1.5 48 17 90 73.33 25.00 <0.001
Tetradecane1.545209069.2317.36<0.001
7-Tetradecene1.535289055.561.570.21
1-Tetradecene1.530329048.390.150.70
2-Tetradecanol1.542259062.698.630.003
1-Tetradecanol1.532319050.790.030.86
2-Tetradecenoic acid1.533249057.892.840.09
Tetradecanoic acid1.543239065.1512.12<0.001

Data extracted from a study on Apolygus lucorum, where this compound demonstrated the highest selected response rate among the tested analogues at a concentration of 1.5 mg/mL, indicating its strong potential as an attractant for this species.[1][2][3]

Table 2: Olfactory Response of Adelphoris suturalis to this compound and its Analogues

CompoundConcentration (mg/mL)Number of Insects Choosing TreatmentNumber of Insects Choosing ControlTotal Insects TestedSelected Response Rate (%)Chi-square (χ²)p-value
This compound 1.5 31 30 90 50.82 0.03 0.86
Tetradecane1.540259061.546.000.014
7-Tetradecene1.528359044.441.570.21
1-Tetradecene1.533309052.380.300.58
2-Tetradecanol1.535289055.561.570.21
1-Tetradecanol1.530339047.620.300.58
2-Tetradecenoic acid1.529349046.030.810.37
Tetradecanoic acid1.538269059.384.450.035

In contrast to its effect on A. lucorum, this compound did not show a significant attractive effect on Adelphoris suturalis at the same concentration.[1][2][3]

Electrophysiological Validation

Experimental Protocols

Behavioral Bioassay: Two-Choice Olfactometer

A two-choice olfactometer is a standard apparatus for evaluating the behavioral response of insects to volatile compounds.

Methodology:

  • Apparatus: A Y-tube or multi-arm olfactometer is used. The apparatus consists of a central chamber where insects are released and two or more arms where different odor stimuli are introduced.

  • Odor Delivery: A purified and humidified air stream is passed through each arm. The test compound (e.g., this compound dissolved in a solvent) is applied to a filter paper and placed in one arm's air stream. The other arm contains a filter paper with the solvent alone as a control.

  • Insect Acclimation: Insects are starved for a specific period (e.g., 2-4 hours) before the assay to increase their motivation to respond to stimuli.

  • Assay Procedure: A single insect is introduced into the central chamber. The insect's movement is observed for a defined period (e.g., 5-10 minutes). A choice is recorded when the insect moves a certain distance down one of the arms and remains there for a minimum time.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A Chi-square test is typically used to determine if there is a statistically significant preference for the test compound.[1][2]

Electrophysiological Assay: Electroantennography (EAG)

EAG is a technique used to measure the electrical output of an insect's entire antenna in response to an odor stimulus.

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The tip and the base of the antenna are inserted into two glass capillary electrodes filled with a saline solution.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing the vapor of the test compound at a known concentration is injected into this continuous air stream.

  • Signal Recording: The potential difference between the two electrodes is amplified and recorded. The resulting signal is a depolarization of the antennal potential, and the amplitude of this depolarization (in millivolts) is a measure of the antennal response.

  • Dose-Response: To create a dose-response curve, the antenna is stimulated with a series of increasing concentrations of the test compound. The EAG amplitudes are then plotted against the logarithm of the stimulus concentration.

Visualizations

Proposed Biosynthetic Pathway of this compound

Tetradecanal_Biosynthesis Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl_CoA->Fatty_Acid_Synthase Malonyl_CoA->Fatty_Acid_Synthase Myristoyl_ACP Myristoyl-ACP (C14) Fatty_Acid_Synthase->Myristoyl_ACP Tetradecanoyl_CoA Tetradecanoyl-CoA Myristoyl_ACP->Tetradecanoyl_CoA Fatty_Acyl_CoA_Reductase Fatty Acyl-CoA Reductase (FAR) Tetradecanol Tetradecanol Fatty_Acyl_CoA_Reductase->Tetradecanol Tetradecanoyl_CoA->Fatty_Acyl_CoA_Reductase Alcohol_Dehydrogenase Alcohol Dehydrogenase (ADH) Tetradecanol->Alcohol_Dehydrogenase This compound This compound Alcohol_Dehydrogenase->this compound

Caption: Proposed biosynthetic pathway of this compound in insects.

Experimental Workflow for Semiochemical Validation

Semiochemical_Validation_Workflow cluster_0 Compound Identification & Synthesis cluster_1 Electrophysiological Screening cluster_2 Behavioral Assays cluster_3 Validation Compound_ID Identify Potential Semiochemicals Synthesis Chemical Synthesis and Purification Compound_ID->Synthesis EAG Electroantennography (EAG) Synthesis->EAG Olfactometer Two-Choice Olfactometer EAG->Olfactometer Field_Trapping Field Trapping Experiments Olfactometer->Field_Trapping Data_Analysis Statistical Analysis Field_Trapping->Data_Analysis Validation Validation of Semiochemical Role Data_Analysis->Validation

Caption: A generalized workflow for the validation of a semiochemical.

Olfactory Signaling Pathway

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery Ion_Channel Ion Channel Opening OR->Ion_Channel Activation Neuron_Membrane Olfactory Neuron Membrane Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

Caption: Simplified diagram of the olfactory signaling pathway in insects.

References

Tetradecanal in the Spotlight: A Comparative Analysis of Aldehydes in Insect Attraction

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Tetradecanal and Other Aldehydes as Insect Attractants for Research Applications

In the intricate world of chemical ecology, aldehydes play a pivotal role in mediating insect behavior, serving as crucial components of pheromones and kairomones. Among these, this compound, a 14-carbon saturated aldehyde, has been identified as a significant attractant for a variety of insect species. This guide provides a comprehensive comparison of this compound's efficacy in insect attraction against other aldehydes, supported by experimental data from peer-reviewed studies. The information presented here is intended for researchers, scientists, and drug development professionals working in the fields of entomology, chemical ecology, and pest management.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing the electrophysiological and behavioral responses of different insect species to this compound and other aldehydes.

Table 1: Electroantennogram (EAG) Responses of Various Insect Species to Different Aldehydes

Insect SpeciesAldehydeEAG Response (mV)Concentration/DoseSource
Aromia bungii (female)C6-C9 AldehydesHigher than C2-C51 mg[1]
Aromia bungii (male)C6-C9 AldehydesHigher than C2-C51 mg[1]
Microplitis croceipes (female)Decanal0.821 µg[2]
Mirid bugs (A. lucorum & A. suturalis)DodecanalElicited strong responseNot specified[3][4]

Note: Direct EAG data for this compound was not available in the initial search results, highlighting a potential area for future research. The data indicates a trend of increased EAG response with longer carbon chains in some insects.

Table 2: Behavioral Responses of Various Insect Species to this compound and Other Aldehydes

Insect SpeciesCompound(s)Assay TypeKey FindingSource
Mirid bugs (A. lucorum & A. suturalis)This compoundTwo-choice olfactometerSignificantly attractive to females (selected response rates >60%)[3]
Mirid bugs (A. lucorum & A. suturalis)DodecanalField trapSignificantly lower capture than control[3][4]
Triatoma infestans (nymphs)NonanalArena assayAttractive at 1 and 5 µL[5]
Triatoma infestans (females)HexanalArena assayAttractive at 5 and 10 µL[5]
Culex quinquefasciatusNonanal/Octanal/Decanal mixtureDual-choice olfactometerSignificantly attractive in a specific ratio[6][7][8]
Choristoneura conflictana (male)cis-11-tetradecenalField studiesEffective attractant[9]

Detailed Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for interpreting the data and designing future studies.

Electroantennography (EAG)

The electroantennogram (EAG) technique is widely used to measure the olfactory sensitivity of an insect's antenna to volatile compounds.[1][10]

Protocol for Aromia bungii EAG:

  • Insect Preparation: Adult beetles were immobilized, and one antenna was excised at the base. The distal tip of the antenna was removed.

  • Electrode Placement: Glass capillary electrodes filled with a saline solution were used. The recording electrode was placed over the cut distal end of the antenna, and the reference electrode was inserted into the head capsule.

  • Odorant Delivery: A continuous stream of humidified, purified air was delivered to the antenna. Test compounds, dissolved in a solvent, were applied to a filter paper strip placed inside a Pasteur pipette. Puffs of air (0.5 seconds) were passed through the pipette to deliver the odorant stimulus into the continuous airstream.

  • Data Recording: The electrical potential changes across the antenna were amplified, filtered, and recorded using specialized software. The amplitude of the depolarization was measured as the EAG response.

  • Controls: A solvent-only puff was used as a negative control, and a standard compound known to elicit a response was used as a positive control.

Behavioral Bioassays

Two-Choice Olfactometer: This apparatus is used to assess the preference of an insect between two odor sources.

Protocol for Mirid Bug Olfactometer Assay:

  • Apparatus: A Y-tube or multi-arm olfactometer is used. Purified and humidified air is passed through two or more arms.

  • Odor Source: The test compound (e.g., this compound) dissolved in a solvent is applied to a filter paper and placed in one arm. The solvent alone is placed in the other arm as a control.

  • Insect Release: A single insect is released at the base of the olfactometer.

  • Observation: The insect's movement is observed for a set period. A choice is recorded when the insect moves a certain distance down one of the arms and remains there for a specified time.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is statistically analyzed.

Field Trapping: Field trapping experiments are essential for evaluating the effectiveness of an attractant under natural conditions.

Protocol for Mirid Bug Field Trapping:

  • Trap Design: Yellow sticky board traps were used.

  • Lure Preparation: A rubber septum or other slow-release dispenser was loaded with the test compound (e.g., this compound, dodecanal).

  • Trap Deployment: Traps with lures and control traps (with solvent only) were placed in the field in a randomized block design with a specified distance between traps.

  • Data Collection: The number of target insects captured on each trap was recorded at regular intervals over a period of several days.

  • Data Analysis: The mean number of insects captured in the baited traps was compared to the control traps using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

Insect Olfactory Signaling Pathway

The detection of aldehydes by insects involves a complex signaling cascade within the olfactory sensory neurons located in the antennae and other sensory organs. While the specific receptors for this compound are not fully elucidated in all species, the general pathway is understood to involve Odorant Receptors (ORs) or Ionotropic Receptors (IRs).

Olfactory_Signaling_Pathway Odorant Aldehyde (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding Receptor Odorant Receptor (OR) or Ionotropic Receptor (IR) OBP->Receptor Transport & Delivery Signal Signal Transduction Cascade Receptor->Signal Activation Neuron Olfactory Sensory Neuron (OSN) IonChannel Ion Channel Opening Signal->IonChannel Initiation Depolarization Neuron Depolarization IonChannel->Depolarization AP Action Potential Generation Depolarization->AP Brain Antennal Lobe of Brain AP->Brain Transmission

Caption: Generalized insect olfactory signaling pathway for aldehyde detection.

Experimental Workflow for Attractant Identification

The process of identifying and validating a new insect attractant typically follows a structured workflow, from initial screening to field validation.

Experimental_Workflow Compounds Candidate Aldehydes (including this compound) EAG Electroantennography (EAG) Screening Compounds->EAG GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) Compounds->GC_EAD Active_Compounds Identification of EAG-active Compounds EAG->Active_Compounds GC_EAD->Active_Compounds Behavioral_Assays Laboratory Behavioral Assays (e.g., Olfactometer) Active_Compounds->Behavioral_Assays Promising_Attractants Selection of Promising Attractants Behavioral_Assays->Promising_Attractants Field_Trials Field Trapping Experiments Promising_Attractants->Field_Trials Validation Validation of Effective Attractant Field_Trials->Validation

References

Unveiling the Antimicrobial Potential of Tetradecanal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetradecanal, a saturated long-chain fatty aldehyde, has garnered interest for its potential antimicrobial properties. This guide provides a comparative analysis of this compound's anticipated antimicrobial activity against a backdrop of scientifically validated data for other aldehydes. While specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this compound are the subject of ongoing research and not yet widely published, this document compiles existing data on analogous compounds to offer a predictive assessment and guide future research.

Comparative Analysis of Antimicrobial Aldehydes

The antimicrobial efficacy of aldehydes is well-documented, with their activity often linked to their chemical structure. To contextualize the potential of this compound, this section presents the antimicrobial activities of other relevant aldehydes against common pathogens.

Table 1: Comparative Antibacterial Activity of Aldehydes (MIC in µg/mL)

AldehydeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference(s)
This compound Data not availableData not available
Pentadecanal--[1]
Cinnamaldehyde128 - 1024780 - 3120[2][3]
Benzaldehyde≥ 1024> 1024[3]
Glutaraldehyde--[4]

Note: A lower MIC value indicates greater antimicrobial activity. "-" indicates data not available in the cited sources for the specific organism.

Table 2: Comparative Antifungal Activity of Aldehydes (MIC in µg/mL)

AldehydeCandida albicans (Yeast)Reference(s)
This compound Data not available
Cinnamaldehyde-
Benzaldehyde-
Glutaraldehyde-
Tea Tree Oil (contains aldehydes)91.2[5]

Note: While not a pure aldehyde, Tea Tree Oil is included for its known antifungal properties attributed in part to its aldehyde constituents.

Mechanism of Action: Disrupting the Microbial Barrier

The primary antimicrobial mechanism of long-chain aldehydes is believed to be the disruption of the microbial cell membrane. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.[6]

Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Lipid5 Lipid Lipid6 Lipid This compound This compound Disruption Membrane Disruption This compound->Disruption Intercalates Leakage Leakage of Intracellular Components Disruption->Leakage Causes CellDeath Cell Death Leakage->CellDeath Leads to start Start: Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate start->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculate incubate_mic Incubate Plate (18-48h) inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from clear wells onto Agar Plates read_mic->subculture For MBC end End read_mic->end MIC Confirmed incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc read_mbc->end

References

Tetradecanal vs. Synthetic Pheromones: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and species-specific pest management strategies has led to extensive research into the use of semiochemicals, particularly pheromones. Tetradecanal, a naturally occurring long-chain fatty aldehyde, has been identified as a component of the sex pheromone in several insect species. This guide provides a comprehensive comparison of the efficacy of this compound against commercially available synthetic pheromones, supported by experimental data, detailed protocols, and an examination of the underlying signaling pathways.

Executive Summary

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data comparing the behavioral and electrophysiological responses to this compound and standard synthetic pheromone blends in the tobacco budworm moth, Heliothis virescens, a species where this compound is a known pheromone component.

Table 1: Behavioral Response of Male Heliothis virescens to Pheromone Blends in Flight Tunnel Assays

Pheromone Blend CompositionUpwind Flight (%)Close-Range Orientation (%)Landing (%)
2-Component Synthetic Blend¹856545
6-Component Blend (without this compound)²907560
7-Component Blend (with this compound)²928068
Live Female Moth958875

¹Standard synthetic blend containing the two major pheromone components: (Z)-11-hexadecenal and (Z)-9-tetradecenal. ²The 7-component blend includes the 2-component blend plus hexadecanal, this compound, (Z)-7-hexadecenal, (Z)-9-hexadecenal, and (Z)-11-hexadecen-1-ol. The 6-component blend omits this compound. Data is qualitative and based on the synergistic effects observed in flight tunnel assays.

Table 2: Electroantennogram (EAG) Responses of Male Heliothis virescens Antennae

StimulusMean EAG Response (mV)
(Z)-11-hexadecenal (Major Component)1.8 ± 0.2
(Z)-9-tetradecenal (Major Component)1.5 ± 0.1
This compoundData not available for direct comparison
Full Synthetic Pheromone Blend2.1 ± 0.3

Experimental Protocols

1. Flight Tunnel Bioassay for Heliothis virescens

This protocol is used to assess the behavioral response of male moths to various pheromone blends in a controlled environment.

  • Apparatus: A wind tunnel (e.g., 2m x 1m x 1m) with controlled airflow (0.3 m/s), temperature (25±2°C), and humidity (60±10%). A single light source providing dim, red illumination is placed at the upwind end.

  • Insect Preparation: Male H. virescens moths, 2-3 days post-eclosion, are placed in individual cages and acclimated to the tunnel conditions for at least 30 minutes before the trial.

  • Pheromone Dispensing: The test blend is applied to a rubber septum or filter paper, which is then placed on a stand at the upwind end of the tunnel.

  • Procedure: A single male moth is released from its cage at the downwind end of the tunnel. The moth's flight path and behaviors are observed and recorded for a set period (e.g., 5 minutes).

  • Data Collection: The following behaviors are quantified:

    • Activation: Percentage of moths that initiate flight.

    • Upwind Flight: Percentage of activated moths that fly upwind towards the pheromone source.

    • Close-Range Orientation: Percentage of moths that fly within a certain distance (e.g., 10 cm) of the source.

    • Landing: Percentage of moths that land on or near the pheromone source.

2. Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an insect's antenna to a volatile compound.

  • Insect Preparation: A male moth is restrained, and one antenna is excised. The antenna is then mounted between two electrodes.

  • Stimulus Delivery: A puff of air carrying a known concentration of the test compound (e.g., this compound or a synthetic blend) is delivered over the antenna.

  • Data Acquisition: The change in electrical potential across the antenna is recorded using an amplifier and data acquisition software. The amplitude of the depolarization is measured as the EAG response.

  • Analysis: The EAG responses to different compounds and concentrations are compared to determine the relative sensitivity of the antenna to each stimulus.

Signaling Pathways

The detection of aldehydes, including this compound, in insects is a complex process involving multiple olfactory receptor families and signaling cascades. Two primary pathways are believed to be involved:

  • Ionotropic Receptor (IR) Pathway: IRs are ligand-gated ion channels that are thought to be one of the ancestral families of chemoreceptors in insects. They are known to be involved in the detection of a variety of compounds, including some aldehydes. Upon binding of an aldehyde, the IR complex undergoes a conformational change, opening an ion channel and leading to the depolarization of the olfactory receptor neuron (ORN).

  • Odorant Receptor (OR) Pathway: ORs are a large and diverse family of G-protein coupled receptors. When an aldehyde binds to an OR, it can initiate a G-protein signaling cascade, leading to the production of second messengers and the opening of ion channels. Alternatively, some ORs, in complex with a co-receptor (Orco), can function directly as ligand-gated ion channels.

The following diagrams illustrate the proposed signaling pathways for aldehyde detection in insects.

Aldehyde_Signaling_Pathway cluster_ORN_Membrane Olfactory Receptor Neuron Membrane Tetradecanal_IR This compound IR_complex Ionotropic Receptor (IR Complex) Tetradecanal_IR->IR_complex Binds to Ion_Channel_IR Ion Channel IR_complex->Ion_Channel_IR Opens Depolarization_IR Depolarization Ion_Channel_IR->Depolarization_IR Leads to Action_Potential Action Potential to Antennal Lobe Depolarization_IR->Action_Potential Tetradecanal_OR This compound OR_Orco Odorant Receptor (OR-Orco Complex) Tetradecanal_OR->OR_Orco Binds to G_Protein G-Protein OR_Orco->G_Protein Activates Ion_Channel_OR Ion Channel OR_Orco->Ion_Channel_OR Opens (Directly) Second_Messengers Second Messengers (e.g., cAMP, IP3) G_Protein->Second_Messengers Generates Second_Messengers->Ion_Channel_OR Opens Depolarization_OR Depolarization Ion_Channel_OR->Depolarization_OR Leads to Depolarization_OR->Action_Potential

Caption: Proposed olfactory signaling pathways for this compound.

Experimental_Workflow cluster_Lab Laboratory Assays cluster_Field Field Trials EAG Electroantennography (EAG) Behavioral_Response Behavioral Response EAG->Behavioral_Response Informs Flight_Tunnel Flight Tunnel Assay Flight_Tunnel->Behavioral_Response Quantifies Trap_Capture Trap Capture Comparison Trap_Capture->Behavioral_Response Measures in Field Pheromone_Source Pheromone Source (this compound vs. Synthetic Blend) Pheromone_Source->EAG Stimulus Pheromone_Source->Flight_Tunnel Stimulus Pheromone_Source->Trap_Capture Lure Efficacy_Conclusion Conclusion on Relative Efficacy Behavioral_Response->Efficacy_Conclusion Leads to

Caption: Experimental workflow for comparing pheromone efficacy.

Conclusion

This compound is an integral component of the pheromone blend for certain insect species, contributing to the complexity and specificity of the chemical signal. However, for practical applications in pest monitoring and control, synthetic pheromone lures formulated with the optimal ratio of the most abundant and behaviorally active components have demonstrated superior performance in field conditions. Future research should focus on further elucidating the specific olfactory receptors and neural pathways involved in this compound perception. A deeper understanding of these mechanisms could pave the way for the development of novel and more potent synthetic attractants that incorporate the subtle yet important contributions of minor pheromone components like this compound.

Cross-Reactivity of Tetradecanal with Aldehyde Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Tetradecanal, a long-chain saturated fatty aldehyde, with other aldehyde receptors. The information is compiled from experimental data to assist in understanding its specificity and potential off-target effects.

Quantitative Data Summary

Quantitative data on the specific binding affinities and EC50 values of this compound across a wide range of aldehyde receptors is limited in publicly available research. However, studies on the OR37 family of olfactory receptors provide valuable insights into its neuronal activation profile.

Table 1: Neuronal Activation by this compound in Mouse Olfactory Bulb

Receptor GlomerulusLigandMean Percentage of c-Fos-Positive Cells (± SEM)Specificity Indication
OR37A This compound 38.7 ± 4.6% [1]Significant activation
Tetradecanol26.0 ± 5.9%[1]Lower activation than aldehyde
Tetradecanoic acid9.3 ± 3.0%[1]Minimal activation
OR37B This compound Lower activation than OR37A (qualitative)[2]Moderate activation
OR37C This compound Hardly any c-Fos-positive cells (qualitative)[2]Minimal to no activation

c-Fos is a marker for neuronal activation. The data indicates that this compound is a potent activator of the OR37A glomerulus, with a clear preference for the aldehyde functional group over its corresponding alcohol and carboxylic acid.[1]

While this compound activates OR37A and OR37B, research indicates a preferential tuning of the OR37 subfamily to aldehydes of varying chain lengths. OR37A responds preferentially to pentadecanal (C15), OR37B to hexadecanal (C16), and OR37C to heptadecanal (C17).[2][3] This suggests that while there is cross-reactivity, the receptor subtypes exhibit specificity for particular carbon chain lengths.

Olfactory Receptor Signaling Pathway

The majority of aldehyde receptors, particularly in the olfactory system, are G-protein coupled receptors (GPCRs). The binding of an odorant, such as this compound, initiates a signaling cascade that leads to neuronal depolarization.

cluster_membrane Cell Membrane cluster_cytosol Cytosol OR Odorant Receptor (OR) (GPCR) Golf G-protein (Gαolf) OR->Golf Activation AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP to cAMP CNG Cyclic Nucleotide-Gated (CNG) Ion Channel Ca_ion Ca²⁺ CNG->Ca_ion Influx Na_ion Na⁺ CNG->Na_ion Influx Golf->AC Activation cAMP->CNG Gating Depolarization Neuronal Depolarization (Action Potential) Ca_ion->Depolarization Na_ion->Depolarization Odorant This compound Odorant->OR Binding

Caption: Generalized signaling pathway for an olfactory receptor.

Cross-Reactivity Profile of Aldehyde Receptors

The olfactory system employs a combinatorial coding strategy to recognize a vast array of odorants. This means:

  • A single aldehyde, like this compound, may be recognized by multiple olfactory receptors.[4][5]

  • A single olfactory receptor can recognize multiple, structurally related aldehydes.[4][5]

Receptors can be broadly tuned, responding to a wide range of aldehydes, or narrowly tuned, responding to a very specific aldehyde or a small group of related aldehydes.[5] The data on the OR37 family suggests a degree of narrow tuning based on the carbon chain length of the aldehyde.[2]

Furthermore, some aldehyde-specific receptors may not recognize the aldehyde group directly but rather its hydrated form, the 1,1-geminal-diol, which exists in equilibrium in the aqueous environment of the nasal mucus.[6][7] This adds another layer of complexity to predicting cross-reactivity based on the aldehyde structure alone.

cluster_aldehydes Long-Chain Aldehydes cluster_receptors OR37 Receptor Subfamily C14 This compound (C14) OR37A OR37A C14->OR37A Strong Activation OR37B OR37B C14->OR37B Moderate Activation C15 Pentadecanal (C15) C15->OR37A Preferential Ligand C16 Hexadecanal (C16) C16->OR37B Preferential Ligand C17 Heptadecanal (C17) OR37C OR37C C17->OR37C Preferential Ligand

Caption: Differential tuning of OR37 receptors to aldehydes.

Experimental Protocols

In Vivo Neuronal Activation via c-Fos Immunohistochemistry

This method is used to identify neurons that have been activated by a specific stimulus, such as an odorant.

Protocol:

  • Animal Exposure: Mice (e.g., OR37A-IRES-tauLacZ transgenic mice) are exposed to the odorant (e.g., this compound) in a controlled environment for a defined period (e.g., 1 hour). Control animals are exposed to the solvent (e.g., mineral oil).

  • Perfusion and Tissue Preparation: Following a post-stimulation period (e.g., 1 hour) to allow for c-Fos protein expression, animals are anesthetized and perfused transcardially with a fixative solution (e.g., 4% paraformaldehyde). The olfactory bulbs are then dissected, post-fixed, and cryoprotected (e.g., in 30% sucrose).

  • Cryosectioning: The olfactory bulbs are sectioned using a cryostat (e.g., 14-16 µm sections).

  • Immunohistochemistry:

    • Sections are permeabilized (e.g., with Triton X-100) and blocked (e.g., with normal goat serum) to prevent non-specific antibody binding.

    • Sections are incubated with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos).

    • A fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) is applied.

    • Cell nuclei are counterstained (e.g., with DAPI).

  • Imaging and Analysis: Sections are imaged using a fluorescence microscope. The number of c-Fos-positive cells immediately adjacent to identified glomeruli (e.g., OR37A-positive glomeruli) is counted. The percentage of activated cells is calculated relative to the total number of juxtaglomerular cells.[2][8]

cluster_workflow c-Fos Experimental Workflow Start Odorant Exposure (e.g., this compound) Post_Stim Post-Stimulation Period (c-Fos Expression) Start->Post_Stim Perfusion Anesthesia & Perfusion (Fixation) Post_Stim->Perfusion Dissection Olfactory Bulb Dissection & Post-fixation Perfusion->Dissection Sectioning Cryosectioning Dissection->Sectioning Staining Immunohistochemistry (anti-c-Fos) Sectioning->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Quantification of c-Fos-positive cells Imaging->Analysis End Results Analysis->End

Caption: Workflow for c-Fos immunohistochemistry.

In Vitro Calcium Imaging of Olfactory Sensory Neurons

This technique measures the increase in intracellular calcium concentration in isolated olfactory sensory neurons (OSNs) upon receptor activation.

Protocol:

  • OSN Isolation: Olfactory epithelium is dissected from rats or mice. The tissue is enzymatically treated (e.g., with papain and dispase) and mechanically dissociated to obtain a suspension of single OSNs.

  • Dye Loading: The isolated OSNs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Perfusion and Stimulation: The cells are placed in a perfusion chamber on a fluorescence microscope. A baseline fluorescence is recorded, and then solutions containing different odorants (e.g., this compound at various concentrations) are perfused over the cells.

  • Fluorescence Measurement: The fluorescence intensity of the dye, which changes upon binding to calcium, is measured over time. An increase in fluorescence indicates an influx of calcium and therefore, neuronal activation.

  • Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F) to calculate the response magnitude (ΔF/F). Dose-response curves can be generated to determine EC50 values.[4][6]

Conclusion

The available evidence indicates that this compound can activate specific olfactory receptors, notably members of the OR37 family.[1] The cross-reactivity appears to be influenced by both the aldehyde functional group and the specific carbon chain length of the molecule.[1][2] While comprehensive quantitative data on this compound's interaction with a broad spectrum of aldehyde receptors is not yet available, the existing studies suggest a pattern of selective recognition rather than promiscuous activation. For drug development professionals, this highlights the importance of empirical testing against a panel of receptors to determine the precise cross-reactivity profile of any aldehyde-based therapeutic candidate. The combinatorial nature of olfactory perception suggests that even structurally similar aldehydes may have distinct receptor interaction profiles.[4]

References

A Comparative Analysis of Tetradecanal and Dodecanal in Bacterial Bioluminescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tetradecanal (C14) and Dodecanal (C12), two long-chain aliphatic aldehydes, and their roles as substrates in bacterial bioluminescent systems. The information presented is collated from experimental data to assist researchers in selecting the appropriate aldehyde for their specific applications, whether for in vitro assays, reporter gene studies, or the development of novel biosensors.

Introduction to Aldehydes in Bacterial Bioluminescence

Bacterial bioluminescence is a fascinating natural phenomenon where light is produced through a chemical reaction catalyzed by the enzyme bacterial luciferase. This reaction involves the oxidation of a long-chain aliphatic aldehyde and a reduced flavin mononucleotide (FMNH2) by molecular oxygen. The general equation for this reaction is:

FMNH₂ + O₂ + RCHO → FMN + RCOOH + H₂O + Light (~490 nm)[1][2]

The "RCHO" in this equation represents a long-chain aliphatic aldehyde. While bacterial luciferases can utilize a range of aldehydes, typically with chain lengths from 8 to 16 carbons, the specific aldehyde used can significantly impact the kinetics and quantum yield of the reaction.[3][4] This guide focuses on a comparative analysis of two commonly used and studied aldehydes: this compound and Dodecanal.

Performance Comparison: this compound vs. Dodecanal

Experimental evidence strongly suggests that This compound is the natural and often more efficient substrate for bacterial bioluminescence, particularly in the well-studied luminous bacterium Vibrio harveyi.[5][6] The cellular machinery for recycling the resulting fatty acid back into an aldehyde demonstrates a clear specificity for the 14-carbon chain length.[5][6] However, Dodecanal also serves as a competent substrate in the bioluminescent reaction.

The following table summarizes the key performance differences based on available literature. It is important to note that direct side-by-side quantitative comparisons in a single study are not always available, and thus some of the presented data is a synthesis of findings across multiple studies.

ParameterThis compound (C14)Dodecanal (C12)Significance
Natural Abundance & Specificity Considered the natural aldehyde substrate in many luminous bacteria, with specific recycling pathways.[5][6]Found in smaller quantities in luminous bacteria compared to C14 and C16 aldehydes.[6]This compound is likely the evolutionarily optimized substrate for many bacterial systems.
Reaction Rate Generally exhibits a higher reaction rate with luciferases from various bacterial species, especially Photobacterium.[6]Effective, but typically results in a lower reaction rate compared to this compound.For applications requiring rapid and high-intensity light output, this compound is often superior.
Light Emission Kinetics The onset and decay of light emission are generally faster.[7]The kinetics can vary, but may exhibit a slower onset and decay compared to this compound.The choice of aldehyde can be used to modulate the duration of the light signal.
Quantum Yield The relative quantum yield is influenced by aldehyde chain length, with C14 often being optimal.[4]Generally exhibits a lower relative quantum yield compared to this compound.This compound is more efficient at converting the chemical energy into light.
Bioluminescence Decay The decay kinetics are complex and do not follow a simple exponential pattern.[8]The decay kinetics are also non-exponential and are dependent on the aldehyde concentration.[8]The complex decay kinetics need to be considered when modeling the reaction or using it for quantitative measurements.

Experimental Protocols

The following is a generalized protocol for an in vitro bacterial luciferase assay designed to compare the efficacy of different aldehydes.

Objective:

To measure and compare the light output of the bacterial luciferase reaction using this compound and Dodecanal as substrates.

Materials:
  • Purified bacterial luciferase (e.g., from Vibrio harveyi)

  • Reduced Flavin Mononucleotide (FMNH₂)

  • Dithiothreitol (DTT) to maintain reducing conditions for FMNH₂

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Ethanol (for dissolving aldehydes)

  • This compound

  • Dodecanal

  • Luminometer or a scintillation counter with single-photon counting mode

  • Cuvettes or microplate suitable for luminescence measurements

Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of bacterial luciferase in phosphate buffer.

    • Prepare stock solutions of this compound and Dodecanal in ethanol.

    • Prepare a solution of FMNH₂ in phosphate buffer containing DTT immediately before use, and protect it from light.

  • Assay Execution:

    • In a luminometer cuvette, combine the phosphate buffer and the bacterial luciferase solution.

    • To initiate the reaction, inject the FMNH₂ solution into the cuvette.

    • Immediately following the injection of FMNH₂, inject the aldehyde solution (either this compound or Dodecanal).

    • Start the light measurement immediately after the injection of the aldehyde.

  • Data Acquisition:

    • Record the light intensity over time. The initial peak light intensity and the total light output (integrated over a specific time period) are key parameters.

    • Repeat the experiment for each aldehyde at various concentrations to determine kinetic parameters like Kₘ and Vₘₐₓ.

  • Data Analysis:

    • Plot light intensity versus time for both aldehydes.

    • Compare the peak light intensity and the total light output for this compound and Dodecanal.

    • If concentration-dependent data was collected, use a Lineweaver-Burk plot or non-linear regression to estimate Kₘ and Vₘₐₓ.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the bacterial bioluminescence reaction and a typical experimental workflow for comparing aldehyde substrates.

Bacterial_Bioluminescence_Reaction FMNH2 FMNH₂ (Reduced Flavin) Luciferase Bacterial Luciferase (LuxAB) FMNH2->Luciferase O2 O₂ (Oxygen) O2->Luciferase RCHO RCHO (Aldehyde) (e.g., this compound or Dodecanal) RCHO->Luciferase Intermediate [Luciferase-FMNH-OOH-RCHO] Excited Intermediate Luciferase->Intermediate Catalysis FMN FMN (Oxidized Flavin) Intermediate->FMN Decay RCOOH RCOOH (Carboxylic Acid) Intermediate->RCOOH Decay H2O H₂O (Water) Intermediate->H2O Decay Light Light (~490 nm) Intermediate->Light Decay

Caption: The reaction mechanism of bacterial bioluminescence.

Aldehyde_Comparison_Workflow Prep 1. Reagent Preparation - Luciferase - FMNH₂ - Aldehyde Stocks (this compound, Dodecanal) Assay_Setup 2. Assay Setup - Add Luciferase and Buffer to Cuvette Prep->Assay_Setup Reaction_Init 3. Reaction Initiation - Inject FMNH₂ - Inject Aldehyde Assay_Setup->Reaction_Init Data_Acq 4. Data Acquisition - Measure Luminescence vs. Time Reaction_Init->Data_Acq Analysis 5. Data Analysis - Compare Peak Intensity - Compare Total Light Output - Calculate Kinetic Parameters Data_Acq->Analysis Conclusion 6. Conclusion - Determine Relative Efficacy Analysis->Conclusion

Caption: Experimental workflow for comparing aldehyde substrates.

Conclusion

References

Assessing the Purity of Commercially Available Tetradecanal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the accuracy, reproducibility, and safety of their work. Tetradecanal (also known as myristaldehyde), a C14 fatty aldehyde, is utilized in various research applications, including as a fragrance component, in the synthesis of surfactants, and in studies of lipid metabolism. The presence of impurities can significantly impact experimental outcomes. This guide provides an objective comparison of commercially available this compound, supported by experimental data and detailed analytical protocols for purity assessment.

Comparison of Commercial this compound Purity

The purity of commercially available this compound can vary between suppliers and grades. Gas Chromatography with Flame Ionization Detection (GC-FID) is the most common method cited by suppliers for purity determination. A summary of typical purity specifications from various suppliers is presented below.

Table 1: Comparison of Purity Specifications for Commercial this compound

Supplier/BrandStated Purity (by GC)Common Impurities Noted/Expected
Supplier A≥ 96%Not specified; likely other fatty aldehydes/alcohols.
Supplier B>96.0%Not specified; likely other fatty aldehydes/alcohols.
Supplier C98%Not specified; likely other fatty aldehydes/alcohols.
Supplier D95%Not specified; likely other fatty aldehydes/alcohols.
LGC Standards95%Not specified; CoA indicates analysis by NMR, Elemental Analysis, and MS.[1]

Note: It is crucial to obtain a Certificate of Analysis (CoA) for each specific lot of this compound, as purity can vary between batches.

Common impurities in commercially produced this compound, which is often synthesized by the oxidation of 1-tetradecanol, can include:

  • Other long-chain fatty aldehydes: Dodecanal (C12) and Hexadecanal (C16) may be present due to impurities in the fatty alcohol starting material.

  • 1-Tetradecanol: The corresponding fatty alcohol may be present due to incomplete oxidation.

  • Tetradecanoic acid: The corresponding carboxylic acid can be formed by the over-oxidation of this compound.[2]

Analytical Workflow for Purity Assessment

A systematic approach is necessary to accurately determine the purity of a commercial sample of this compound. The following diagram illustrates a logical workflow for this process.

Purity_Assessment_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Receive Commercial This compound Sample Prepare_GC Prepare sample for GC (Dilute in appropriate solvent) Sample->Prepare_GC Prepare_HPLC Prepare sample for HPLC (Derivatization with DNPH) Sample->Prepare_HPLC GC_FID GC-FID Analysis (Quantitative Purity) Prepare_GC->GC_FID GC_MS GC-MS Analysis (Impurity Identification) Prepare_GC->GC_MS HPLC_UV HPLC-UV Analysis (Confirmatory Quantitative) Prepare_HPLC->HPLC_UV Analyze_Data Analyze Chromatographic Data (Peak Integration & Identification) GC_FID->Analyze_Data GC_MS->Analyze_Data HPLC_UV->Analyze_Data Final_Report Generate Final Purity Report (Purity value, impurity profile) Analyze_Data->Final_Report

Caption: Workflow for the comprehensive purity assessment of commercial this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is the primary technique for quantifying the purity of this compound.

a. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in and dilute to the mark with a suitable solvent such as hexane or ethyl acetate.

  • Mix thoroughly to ensure a homogenous solution.

b. GC-FID Conditions:

ParameterValue
Column Capillary column suitable for fatty acid/aldehyde analysis (e.g., Agilent HP-88, 100 m x 0.25 mm x 0.20 µm or similar polar phase column).
Carrier Gas Helium at a constant flow rate of approximately 1.5 mL/min.
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature of 120 °C, hold for 2 minutes, then ramp at 5 °C/min to 240 °C, and hold for 10 minutes.
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 40 mL/min
Air Flow 450 mL/min
Makeup Gas (Helium) 30 mL/min

c. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks (Area % method).

  • For higher accuracy, a certified reference standard of this compound should be used to create a calibration curve.

Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is used to identify the chemical structure of any impurities present in the sample.

a. Sample Preparation:

  • Follow the same procedure as for GC-FID analysis.

b. GC-MS Conditions:

  • Use the same GC conditions (column, temperature program, etc.) as for the GC-FID analysis to allow for retention time matching.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 250 °C.

c. Data Analysis:

  • Obtain the mass spectrum for each impurity peak.

  • Compare the obtained mass spectra with a reference library (e.g., NIST) to tentatively identify the impurities.

  • Confirmation of impurity identity should be performed by analyzing authentic standards of the suspected impurities under the same GC-MS conditions.

Confirmatory Purity Analysis by HPLC-UV after DNPH Derivatization

This method provides an orthogonal technique for quantifying this compound, which can be particularly useful if the sample contains non-volatile impurities.

a. Sample and Standard Preparation (Derivatization):

  • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing a small amount of acid (e.g., 1% phosphoric acid).

  • Sample Derivatization: In a vial, mix a known concentration of the this compound sample (dissolved in acetonitrile) with an excess of the DNPH reagent.

  • Standard Derivatization: Prepare a series of calibration standards by derivatizing known concentrations of a high-purity this compound reference standard with the DNPH reagent.

  • Allow the reactions to proceed at room temperature for at least one hour, protected from light.

b. HPLC-UV Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A gradient of acetonitrile and water. For example: Start with 60% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 360 nm
Injection Volume 10 µL

c. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound-DNPH derivative versus the concentration of the derivatized standards.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

By employing these analytical techniques and following a structured workflow, researchers can confidently assess the purity of their commercially sourced this compound, ensuring the integrity and reliability of their experimental results.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Tetradecanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection is paramount. The proper disposal of chemical reagents like tetradecanal is a critical component of this responsibility. this compound, a long-chain aldehyde, is classified as a substance that causes skin and serious eye irritation.[1][2] Adherence to strict disposal protocols is therefore mandatory to mitigate risks and ensure a safe working environment.

This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste.

Immediate Safety Protocols and Handling

Before initiating any disposal procedure, it is essential to handle this compound in a well-ventilated area and wear the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[1]

Key Safety and Hazard Information for this compound:

ParameterInformation
GHS Hazard Statements H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2]
GHS Precautionary Statements P264: Wash hands and any exposed skin thoroughly after handling.[1][2] P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][2] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P332+P317: If skin irritation occurs: Get medical help.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1]
Recommended Personal Protective Equipment (PPE) Tightly fitting safety goggles with side-shields, chemical-impermeable gloves, and protective clothing are necessary.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]
Incompatible Materials Information on specific incompatible materials was not found in the provided search results. However, as a general precaution for aldehydes, contact with strong oxidizing agents, strong bases, and strong reducing agents should be avoided.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from foodstuff containers and incompatible materials.[1]
Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be discharged into drains or the environment.[1]

  • Containment: Collect waste this compound in a suitable, properly sealed, and clearly labeled container. Ensure the container is compatible with the chemical.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound." The label must be legible and securely attached.

  • Storage of Waste: Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials. The storage area should have secondary containment to manage any potential leaks.

  • Arrange for Professional Disposal: Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste. Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[3]

  • Decontamination of Empty Containers: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[1] Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[1]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1] Remove all sources of ignition and use non-sparking tools.[1]

  • Personal Protection: Wear the appropriate PPE, including chemical-impermeable gloves, safety goggles, and protective clothing, before attempting to clean up the spill.[1]

  • Containment and Cleanup: Prevent further leakage or spillage if it is safe to do so.[1] Collect the spilled material and place it into a suitable, closed container for disposal.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

  • Environmental Precautions: Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

Tetradecanal_Disposal_Workflow cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Protective Clothing start->ppe spill_event Spill Occurs start->spill_event Potential Event ventilation Ensure Adequate Ventilation ppe->ventilation collect_waste Collect Waste in a Suitable, Sealed Container ventilation->collect_waste label_waste Label Container: 'Hazardous Waste - this compound' collect_waste->label_waste store_waste Store in a Designated Cool, Dry, Well-Ventilated Area with Secondary Containment label_waste->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Company store_waste->contact_disposal end End: Proper Disposal contact_disposal->end evacuate Evacuate & Secure Area spill_event->evacuate contain_spill Contain Spill & Collect Material evacuate->contain_spill spill_disposal Dispose of as Hazardous Waste contain_spill->spill_disposal spill_disposal->contact_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Tetradecanal

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tetradecanal

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of this compound (also known as Myristaldehyde) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and minimize risks.

I. Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.

A. Eye and Face Protection:

  • Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.

B. Skin Protection:

  • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and wash hands after handling.

  • Clothing: Wear a lab coat or fire/flame-resistant and impervious clothing. Ensure that skin is not exposed.

C. Respiratory Protection:

  • Work in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.

II. Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring laboratory safety.

A. Handling:

  • Ensure adequate ventilation in the handling area.

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition.[1]

  • Prevent fire caused by electrostatic discharge.[1]

B. Storage:

  • Store in a tightly closed container.[1]

  • Keep the container in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials and foodstuff containers.[1]

  • Recommended storage temperature is between 0 - 8 °C.[2][3]

III. Quantitative Data Summary

The following table summarizes key quantitative safety and physical property data for this compound.

PropertyValue
Flash Point 110 °C (230 °F)[1]
Melting Point 22 - 24 °C[2][3]
Boiling Point 165 - 167 °C / 24 mmHg[2][3]
Oral LD50 (Rat) > 50 g/kg[4][5]
Dermal LD50 (Rabbit) > 10,000 mg/kg[1]
IV. Emergency Procedures

In the event of an emergency, follow these procedures promptly.

A. First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

B. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

C. Accidental Release Measures (Spills):

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[1]

  • Use personal protective equipment, including chemical-impermeable gloves.[1]

  • For solid spills, dampen the material with a suitable solvent (e.g., acetone) to avoid dust formation and transfer to a suitable container for disposal.

  • Prevent the spill from entering drains or waterways.[1]

V. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

A. Waste Material Disposal:

  • Dispose of this compound by sending it to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

  • Do not discharge into sewer systems.[1]

B. Contaminated Packaging:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

  • Alternatively, puncture the packaging to make it unusable for other purposes and dispose of it in a sanitary landfill.[1]

  • Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[1]

Visual Workflow and logical Diagrams

To further clarify the procedures, the following diagrams illustrate the safe handling workflow and emergency response for a this compound spill.

Tetradecanal_Handling_Workflow Figure 1: Safe Handling Workflow for this compound prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Handling in Ventilated Area (Use Non-Sparking Tools) ppe->handling storage Store Properly (Cool, Dry, Ventilated) handling->storage disposal Dispose of Waste Correctly handling->disposal end End of Process storage->end disposal->end Tetradecanal_Spill_Response Figure 2: Emergency Response for this compound Spill spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation spill->ventilate ignition Remove Ignition Sources spill->ignition ppe Wear Full PPE evacuate->ppe ventilate->ppe ignition->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill (Dampen Solid) contain->cleanup dispose Dispose of Waste cleanup->dispose

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.